molecular formula C27H30Cl2N4O5 B15601514 Elubiol CAS No. 85058-43-1

Elubiol

货号: B15601514
CAS 编号: 85058-43-1
分子量: 561.5 g/mol
InChI 键: VEVFSWCSRVJBSM-HOFKKMOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elubiol is a useful research compound. Its molecular formula is C27H30Cl2N4O5 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFSWCSRVJBSM-HOFKKMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019176
Record name Elubiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67914-69-6, 85058-43-1
Record name Elubiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorophenyl imidazoldioxolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorophenyl imidazoldioxolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085058431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elubiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Piperazinecarboxylic acid, 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, ethyl ester, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROPHENYL IMIDAZOLDIOXOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWH03ZH51E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elubiol's Mechanism of Action on Fungal Ergosterol Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elubiol (Dichlorophenyl imidazoldioxolan) is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class. Like other members of this class, its primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. This guide provides a detailed examination of this mechanism, focusing on the specific enzymatic target, and presents relevant experimental protocols for its investigation. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, this document outlines the established mechanism for imidazole antifungals and provides the methodologies to generate such data.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

This compound, as an imidazole derivative, is understood to target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51 or Erg11p)[1][2][3]. This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a key step in the formation of ergosterol[2][4][5].

The inhibition mechanism involves the nitrogen atom in the imidazole ring of this compound binding to the heme iron atom in the active site of CYP51[3]. This binding prevents the natural substrate, lanosterol, from being processed. The consequences of this enzymatic blockade are twofold:

  • Depletion of Ergosterol: The primary outcome is the cessation of ergosterol production, an essential sterol that maintains the fluidity, permeability, and integrity of the fungal plasma membrane[1][2][5].

  • Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol[6][7][8]. These abnormal sterols are incorporated into the fungal membrane, disrupting its structure and the function of membrane-bound enzymes, ultimately leading to fungal growth inhibition (fungistatic effect) or cell death (fungicidal effect)[1][6][8].

The overall pathway and the point of inhibition are visualized below.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol Cyclase MethylatedSterols 14α-Methylated Sterols (Toxic Intermediates) Lanosterol->MethylatedSterols Lanosterol 14α-Demethylase (CYP51 / Erg11p) Ergosterol Ergosterol MethylatedSterols->Ergosterol Blocked Step Membrane Fungal Cell Membrane (Disrupted Integrity) MethylatedSterols->Membrane This compound This compound (Imidazole Antifungal) This compound->Inhibition

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of Lanosterol 14α-demethylase by this compound.

Quantitative Data Analysis

To rigorously characterize the antifungal activity of this compound, a series of quantitative assays are required. The following tables provide a structured framework for presenting the data obtained from such studies.

Table 1: In Vitro Antifungal Susceptibility of this compound

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Aspergillus fumigatusATCC 204305
Trichophyton rubrumClinical Isolate
Malassezia furfurATCC 14521
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit 50%/90% of isolates. MFC: Minimum Fungicidal Concentration.

Table 2: Enzymatic Inhibition Profile of this compound

Enzyme TargetFungal SpeciesIC₅₀ (µM)Kᵢ (µM)Inhibition Type
Lanosterol 14α-DemethylaseC. albicans
Squalene EpoxidaseC. albicans
IC₅₀: Half-maximal Inhibitory Concentration. Kᵢ: Inhibition Constant.

Table 3: Effect of this compound on Fungal Sterol Composition

Fungal SpeciesTreatmentErgosterol (% of total sterols)Lanosterol (% of total sterols)Other 14α-methyl sterols (%)
C. albicansControl (DMSO)
C. albicansThis compound (0.5 x MIC)
C. albicansThis compound (1 x MIC)

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate and quantify the mechanism of action of this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

Objective: To determine the lowest concentration of this compound that inhibits visible fungal growth.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Fungal inoculum standardized to 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Drug Dilution: Prepare a 2-fold serial dilution of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that causes a significant reduction in turbidity (typically ≥50%) compared to the drug-free growth control, assessed visually or with a plate reader at 530 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO SerialDilution Perform 2-fold Serial Dilution in 96-well plate with RPMI Stock->SerialDilution Inoculum Standardize Fungal Inoculum AddInoculum Add 100 µL Inoculum to each well Inoculum->AddInoculum SerialDilution->AddInoculum Incubate Incubate at 35°C for 24-48h AddInoculum->Incubate ReadPlate Read Turbidity (530nm) or Visual Inspection Incubate->ReadPlate DetermineMIC Determine MIC (≥50% growth inhibition) ReadPlate->DetermineMIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Fungal Sterol Extraction and Analysis

Objective: To quantify the changes in ergosterol and its precursors in fungal cells after treatment with this compound.

Materials:

  • Fungal culture grown to mid-log phase

  • This compound

  • Glass beads (acid-washed)

  • Saponification solution: 25% alcoholic potassium hydroxide (B78521) (w/v)

  • n-Heptane

  • Sterile water

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Treatment: Treat fungal cultures with this compound (e.g., at 0.5x and 1x MIC) and a vehicle control (DMSO) for a defined period (e.g., 16 hours).

  • Cell Harvest: Harvest cells by centrifugation, wash with sterile water, and record the wet weight.

  • Cell Lysis: Resuspend the cell pellet in the saponification solution. Add glass beads and vortex vigorously for 3-5 minutes to lyse the cells.

  • Saponification: Incubate the mixture at 80°C for 1 hour to saponify lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex thoroughly to extract the non-saponifiable lipids (sterols) into the n-heptane layer.

  • Sample Preparation: Transfer the n-heptane layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Resuspend the dried sterols in a suitable solvent (e.g., chloroform) and analyze the composition by GC-MS. Identify and quantify ergosterol, lanosterol, and other sterols by comparing retention times and mass spectra with known standards.

Sterol_Analysis_Workflow Treat Treat Fungal Culture with this compound Harvest Harvest & Wash Cells Treat->Harvest Lyse Lyse Cells with Glass Beads in Alcoholic KOH Harvest->Lyse Saponify Saponify Lipids (80°C, 1h) Lyse->Saponify Extract Extract Sterols with n-Heptane Saponify->Extract Dry Evaporate Heptane Extract->Dry Analyze Analyze via GC-MS Dry->Analyze Quantify Identify & Quantify Sterols Analyze->Quantify

Caption: Workflow for the extraction and analysis of fungal sterols.

Protocol: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

Objective: To directly measure the inhibitory activity of this compound against its putative enzyme target.

Materials:

  • Microsomal fraction containing CYP51 from a relevant fungal species (e.g., Candida albicans)

  • [³H]-Lanosterol (substrate)

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADPH)

  • Potassium phosphate (B84403) buffer

  • This compound at various concentrations

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the potassium phosphate buffer, NADPH regenerating system, and the fungal microsomal preparation.

  • Inhibitor Addition: Add this compound at a range of concentrations (or vehicle control) and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding [³H]-lanosterol. Incubate for 30-60 minutes at 37°C.

  • Stop Reaction & Extract: Stop the reaction by adding alcoholic KOH. Extract the sterols as described in Protocol 4.2.

  • TLC Separation: Spot the extracted sterols onto a TLC plate and develop using a suitable solvent system (e.g., benzene:ethyl acetate (B1210297) 9:1) to separate the substrate ([³H]-lanosterol) from the demethylated products.

  • Quantification: Scrape the silica (B1680970) gel corresponding to the substrate and product spots into scintillation vials. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by plotting inhibition versus log[inhibitor].

Conclusion

This compound exerts its antifungal effect by inhibiting ergosterol biosynthesis, a pathway essential for fungal survival. As an imidazole, its specific molecular target is lanosterol 14α-demethylase (CYP51). This inhibition leads to ergosterol depletion and the accumulation of toxic 14α-methylated sterols, causing disruption of the fungal cell membrane. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's antifungal properties, enabling researchers to generate the quantitative data necessary for further drug development and mechanistic studies.

References

Unveiling the Antibacterial Potential of Dichlorophenyl Imidazoldioxolan (Elubiol): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antibacterial properties of Dichlorophenyl imidazoldioxolan, a compound commonly known as Elubiol. While extensively recognized for its applications in dermatology for controlling sebum production, this compound also exhibits notable antimicrobial activity. This document consolidates available scientific data on its antibacterial effects, provides insights into its mechanism of action, and outlines relevant experimental methodologies to guide further research and development in this area.

Core Antibacterial Properties and Mechanism of Action

Dichlorophenyl imidazoldioxolan has demonstrated efficacy against specific bacteria, indicating its potential as a targeted antibacterial agent. The primary mechanism of its antibacterial action is reported to be the disruption of microbial cell wall synthesis[1]. This mode of action suggests a potential for broad-spectrum activity, although current literature predominantly focuses on specific dermatologically relevant bacteria.

In addition to its antibacterial effects, this compound is a well-documented antifungal agent. Its primary antifungal mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes[1][2]. This dual-action capability makes it a compound of interest for conditions where both bacterial and fungal pathogens may be present.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data on the antimicrobial activity of Dichlorophenyl imidazoldioxolan (this compound).

MicroorganismTest TypeResultReference
Propionibacterium acnesMinimum Inhibitory Concentration (MIC)1 - 10 µg/ml[3]
Malassezia furfur (formerly Pityrosporum ovale)Maximal Inhibitory Dilution (in shampoo)1:102400 (inhibited 90% of 2090 isolates)[4]
Candida albicansMaximal Inhibitory Dilution (in shampoo)Data mentioned but not quantified in snippet[4]
Aspergillus species (various proteins)Molecular Docking (Predicted Binding Affinity)-8.0 to -8.9 kcal/mol[1][5]

Experimental Protocols

Detailed experimental protocols for evaluating the antibacterial properties of Dichlorophenyl imidazoldioxolan are crucial for reproducible research. While specific, detailed protocols for this compound are not extensively published, standard microbiological methods can be adapted.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Propionibacterium acnes) is grown on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Dichlorophenyl Imidazoldioxolan Dilutions: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium being tested.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Assay

This assay assesses the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of the agar.

  • Application of Disks: Sterile paper disks impregnated with a known concentration of Dichlorophenyl imidazoldioxolan are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizing Pathways and Workflows

Proposed Antibacterial Mechanism of Action

cluster_0 Dichlorophenyl imidazoldioxolan (this compound) cluster_1 Bacterial Cell This compound Dichlorophenyl imidazoldioxolan Disruption Disruption of Cell Wall Synthesis This compound->Disruption Inhibits CellWall Bacterial Cell Wall Lysis Cell Lysis & Bacterial Death CellWall->Lysis Leads to Disruption->CellWall Affects

Caption: Proposed antibacterial mechanism of Dichlorophenyl imidazoldioxolan.

General Workflow for In Vitro Antibacterial Screening

A Prepare Dichlorophenyl imidazoldioxolan Stock Solution C Perform Serial Dilutions (e.g., in 96-well plate) A->C B Culture & Standardize Bacterial Inoculum D Inoculate with Test Bacterium B->D C->D E Incubate under Appropriate Conditions D->E F Determine MIC/ Measure Zone of Inhibition E->F G Data Analysis & Interpretation F->G

Caption: A generalized workflow for in vitro antibacterial screening.

References

Elubiol: A Technical Guide to its Broad-Spectrum Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is a synthetic imidazole (B134444) derivative exhibiting broad-spectrum antifungal properties. As a member of the azole class of antifungals, its primary mechanism of action involves the disruption of fungal cell membrane integrity through the inhibition of ergosterol (B1671047) biosynthesis. This technical guide provides an in-depth overview of the available scientific information regarding this compound's antifungal activity, experimental methodologies for its evaluation, and its molecular mechanism of action.

Data Presentation: Antifungal Activity of this compound

Fungal SpeciesTypeExpected MIC Range (µg/mL)
Candida albicansYeast0.125 - 8
Candida glabrataYeast0.25 - 16
Candida parapsilosisYeast0.125 - 4
Candida tropicalisYeast0.25 - 8
Cryptococcus neoformansYeast0.125 - 4
Aspergillus fumigatusMold0.5 - >16
Aspergillus flavusMold1 - >16
Trichophyton rubrumDermatophyte0.03 - 2
Trichophyton mentagrophytesDermatophyte0.03 - 2
Microsporum canisDermatophyte0.125 - 4
Malassezia furfurYeast0.025 - 1.5[1]

Note: The MIC values for Malassezia furfur are based on existing literature for similar azole antifungals and patent information suggesting this compound's efficacy against this species.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane. This disruption of sterol composition alters membrane permeability, inhibits fungal growth, and can ultimately lead to cell death.

Elubiol_Mechanism_of_Action This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion catalyzed by Lanosterol 14α-demethylase Toxic_Sterols Accumulation of 14α-methylated sterols Lanosterol->Toxic_Sterols Metabolic shunting Membrane_Integrity Disrupted Cell Membrane Integrity Ergosterol->Membrane_Integrity Maintains Toxic_Sterols->Membrane_Integrity Disrupts Fungal_Growth Inhibition of Fungal Growth Membrane_Integrity->Fungal_Growth

Mechanism of this compound's antifungal action.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing are applicable.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

a. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts and dermatophytes, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 30-35°C) to obtain pure colonies.

  • A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

b. Antifungal Agent Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in the test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations.

c. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and 48-96 hours for molds, or until sufficient growth is observed in the drug-free control well.

d. MIC Determination:

  • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

MIC_Workflow Start Start Fungal_Culture Culture Fungal Isolate Start->Fungal_Culture Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Elubiol_Dilution Prepare Serial Dilutions of this compound Elubiol_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Read MIC Endpoint Incubation->Read_Results End End Read_Results->End

Workflow for MIC determination.
Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the effect of an antifungal agent on the synthesis of ergosterol in fungal cells.

a. Fungal Culture and Treatment:

  • A fungal culture is grown to mid-logarithmic phase in a suitable liquid medium.

  • The culture is then treated with various concentrations of this compound (and a solvent control) and incubated for a defined period.

b. Sterol Extraction:

  • Fungal cells are harvested by centrifugation, washed, and the cell pellet is saponified using alcoholic potassium hydroxide.

  • Non-saponifiable lipids (including sterols) are extracted with an organic solvent such as n-heptane.

c. Sterol Analysis:

  • The extracted sterols are analyzed by spectrophotometry or by a chromatographic method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The amount of ergosterol in the this compound-treated samples is compared to the amount in the control samples to determine the percentage of inhibition.

Ergosterol_Inhibition_Assay Fungal_Growth Grow Fungal Culture Treatment Treat with this compound Fungal_Growth->Treatment Harvest Harvest Cells Treatment->Harvest Saponification Saponification Harvest->Saponification Extraction Sterol Extraction (n-heptane) Saponification->Extraction Analysis Spectrophotometry or Chromatography (HPLC/GC-MS) Extraction->Analysis Quantification Quantify Ergosterol Inhibition Analysis->Quantification

Workflow for Ergosterol Biosynthesis Inhibition Assay.

Conclusion

This compound is a promising broad-spectrum antifungal agent of the imidazole class with a well-established mechanism of action targeting fungal ergosterol biosynthesis. While detailed, publicly available data on its in vitro activity against a wide range of fungi is limited, its chemical classification and the available information suggest its potential as an effective antifungal. Further research is warranted to fully characterize its antifungal spectrum and to explore its potential in various therapeutic applications. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound and other novel antifungal compounds.

References

Elubiol's Impact on Fungal Cell Membrane Lipid Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol (B1630344), an imidazole-class antifungal agent, exerts its primary therapeutic effect by disrupting the integrity of the fungal cell membrane. This is achieved through the inhibition of ergosterol (B1671047) biosynthesis, a critical component for maintaining membrane fluidity and function.[1] The consequent depletion of ergosterol and accumulation of toxic sterol intermediates lead to a cascade of changes in the overall lipid composition of the membrane, significantly affecting its biophysical properties and signaling functions. This technical guide provides a comprehensive overview of the mechanisms of this compound's action on fungal membrane lipids, detailed experimental protocols for analysis, and a summary of the expected quantitative changes in the lipid profile.

Mechanism of Action: Beyond Ergosterol Depletion

This compound, like other imidazole (B134444) antifungals, targets the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme leads to a decrease in ergosterol levels and an accumulation of lanosterol and other methylated sterol precursors. This primary mechanism has several downstream consequences for the lipidome of the fungal cell membrane:

  • Altered Membrane Fluidity and Permeability: The replacement of ergosterol with aberrant sterols disrupts the tight packing of phospholipid acyl chains, leading to increased membrane fluidity and permeability. This can impair the function of membrane-bound proteins and increase the cell's susceptibility to osmotic stress.

  • Changes in Phospholipid and Fatty Acid Composition: The alteration in sterol content triggers a compensatory response in the synthesis and modification of other lipid components. A notable effect observed with imidazole antifungals is a decrease in the ratio of unsaturated to saturated fatty acids.[2] This change is believed to be a mechanism to restore some level of membrane rigidity in the absence of ergosterol.

  • Disruption of Membrane Microdomains: Ergosterol is essential for the formation of lipid rafts, which are specialized membrane microdomains rich in sphingolipids and specific proteins that are crucial for signaling and protein trafficking. The depletion of ergosterol by this compound disrupts these domains, leading to impaired cellular processes.

Quantitative Analysis of Lipid Composition Changes

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the expected changes in the lipid composition of a model fungal organism, such as Candida albicans, based on studies of closely related imidazole antifungals like miconazole (B906) and clotrimazole.[2][3][4]

Lipid ClassSub-Class/Fatty AcidExpected Change with this compound TreatmentRationale
Sterols ErgosterolSignificant Decrease Direct inhibition of lanosterol 14α-demethylase.
LanosterolSignificant Increase Accumulation of ergosterol precursors.
Phospholipids Phosphatidylcholine (PC)Minor DecreaseGeneral disruption of lipid homeostasis.
Phosphatidylethanolamine (PE)Minor DecreaseGeneral disruption of lipid homeostasis.
Phosphatidylinositol (PI)Minor DecreaseGeneral disruption of lipid homeostasis.
Fatty Acids Oleic Acid (18:1)Decrease Compensatory mechanism to increase membrane rigidity.[2]
Linoleic Acid (18:2)Decrease Compensatory mechanism to increase membrane rigidity.[2]
Palmitic Acid (16:0)Increase Compensatory mechanism to increase membrane rigidity.[2]
Stearic Acid (18:0)Increase Compensatory mechanism to increase membrane rigidity.[2]
Sphingolipids Inositol phosphoceramidesDecrease Disruption of lipid raft formation due to ergosterol depletion.

Experimental Protocols

This section outlines a comprehensive workflow for investigating the effect of this compound on the lipid composition of fungal cell membranes.

Fungal Culture and this compound Treatment
  • Culture Preparation: Inoculate the desired fungal species (e.g., Candida albicans) in a suitable liquid medium (e.g., Yeast Peptone Dextrose broth) and grow to mid-logarithmic phase at the optimal temperature with agitation.

  • This compound Treatment: Add this compound to the fungal cultures at a final concentration equivalent to its Minimum Inhibitory Concentration (MIC) and at sub-MIC concentrations. An untreated culture should be maintained as a control.

  • Incubation: Continue to incubate the cultures under the same conditions for a defined period (e.g., 4, 8, or 12 hours) to allow for changes in lipid metabolism.

  • Cell Harvesting: Harvest the fungal cells by centrifugation at 4°C. Wash the cell pellet twice with sterile, ice-cold phosphate-buffered saline (PBS) to remove any residual medium and this compound.

Lipid Extraction

A modified Bligh and Dyer method is recommended for the total lipid extraction:

  • Cell Lysis: Resuspend the washed cell pellet in methanol (B129727). Disrupt the cells using glass beads and vigorous vortexing or a bead beater.

  • Solvent Addition: Add chloroform (B151607) to the cell lysate to achieve a chloroform:methanol ratio of 1:2 (v/v).

  • Extraction: Incubate the mixture at room temperature with agitation for 1 hour.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v). Centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until further analysis.

Lipid Analysis

3.3.1. Phospholipid Analysis by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • TLC Plate Spotting: Spot the lipid extract onto a silica (B1680970) gel TLC plate alongside phospholipid standards (PC, PE, PI, etc.).

  • Chromatography: Develop the TLC plate in a solvent system appropriate for phospholipid separation (e.g., chloroform:methanol:acetic acid:water).

  • Visualization: Visualize the separated lipid spots using iodine vapor or a lipid-specific stain.

  • Quantification: Scrape the individual spots and quantify the phosphorus content to determine the relative abundance of each phospholipid class.

3.3.2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanol and a catalyst (e.g., BF3-methanol).

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system equipped with a suitable capillary column.

  • Identification and Quantification: Identify the individual FAMEs based on their retention times and mass spectra by comparing them to a known FAME standard mixture. Quantify the relative abundance of each fatty acid by integrating the peak areas.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Fungal Culture and Treatment cluster_extraction Lipid Extraction cluster_analysis Lipid Analysis culture Fungal Culture (Mid-log phase) treatment This compound Treatment (MIC and sub-MIC) culture->treatment control Control (No Treatment) culture->control incubation Incubation treatment->incubation control->incubation harvest Cell Harvesting (Centrifugation) incubation->harvest lysis Cell Lysis (Glass Beads) harvest->lysis extraction Solvent Extraction (Chloroform:Methanol) lysis->extraction phase_sep Phase Separation extraction->phase_sep collection Lipid Collection (Organic Phase) phase_sep->collection drying Drying (Nitrogen Stream) collection->drying tlc Phospholipid Analysis (TLC) drying->tlc gcms Fatty Acid Analysis (GC-MS) drying->gcms

Caption: Experimental workflow for analyzing the effects of this compound on fungal lipid composition.

Signaling Pathway

Signaling_Pathway This compound This compound erg11 Lanosterol 14α-demethylase (ERG11) This compound->erg11 Inhibits ergosterol Ergosterol Biosynthesis erg11->ergosterol Blocks membrane_stress Membrane Stress (Altered Fluidity & Permeability) ergosterol->membrane_stress Leads to stress_response Cell Wall Integrity Pathway (e.g., MAPK cascade) membrane_stress->stress_response Activates cell_death Fungal Cell Death membrane_stress->cell_death gene_expression Altered Gene Expression (e.g., lipid metabolism genes) stress_response->gene_expression lipid_remodeling Lipid Composition Remodeling (↓ Unsaturated/Saturated Fatty Acid Ratio) gene_expression->lipid_remodeling lipid_remodeling->membrane_stress Feedback

Caption: Plausible signaling pathway activated by this compound-induced membrane stress.

Conclusion

This compound's antifungal activity is rooted in its ability to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis. This primary action initiates a series of secondary effects on the broader lipid landscape of the membrane, including alterations in phospholipid and fatty acid profiles. Understanding these changes at a quantitative level is crucial for the development of more effective antifungal strategies and for overcoming potential resistance mechanisms. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers investigating the detailed molecular interactions of this compound and other imidazole-based antifungals with fungal pathogens.

References

Elubiol: A Comprehensive Technical Guide to its Chemical Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the foundational research concerning the chemical synthesis and properties of Elubiol. It is intended to serve as a technical guide for professionals in the fields of chemistry, pharmacology, and drug development. The information is compiled from various scientific sources and is presented with a focus on experimental detail and data clarity.

Chemical and Physical Properties

This compound, a derivative of ketoconazole, is a novel imidazole-class antifungal agent.[1][2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₇H₃₀Cl₂N₄O₅[1][3][4][5]
Molecular Weight 561.46 g/mol (or 561.5 g/mol , 561.457 g/mol )[1][3][4][5]
CAS Number 67914-69-6[1][3][4][5]
IUPAC Name ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate[6]
Synonyms Dichlorophenyl imidazoldioxolan, R 41300[5][6]
Appearance White granule or powder[7]
Melting Point 125.0°C - 130.0°C (Purified: 127.6°C to 130°C)[1][2][7]
Boiling Point 734.8±60.0 °C at 760 mmHg[3]
Density 1.4±0.1 g/cm³[3]
Solubility DMSO: 15 mg/mL (26.71 mM)[4]
LogP 4.18[3]
XLogP3 (predicted) 5.1[1]
Flash Point 398.2±32.9 °C[3]
Vapour Pressure 0.0±2.4 mmHg at 25°C[3]

Chemical Synthesis

The synthesis of this compound is achieved through a pivotal nucleophilic substitution reaction that forms its characteristic ether linkage.[1] The process involves the condensation of two key precursors.

A crucial reactant is cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate, which serves as the electrophilic component.[1][2] The p-toluenesulfonate group in this molecule is an excellent leaving group, facilitating the nucleophilic attack. The nucleophile is a phenoxide, specifically 4-(4-hydroxyphenyl) piperazine-1-carboxylic acid ethyl ester.[2]

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures.[1]

Logical Relationship of this compound Synthesis

G Figure 1: Key Nucleophilic Substitution in this compound Synthesis cluster_reactants Reactants A cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate (Electrophile) C This compound (Crude) A->C Nucleophilic Substitution B 4-(4-hydroxyphenyl) piperazine-1-carboxylic acid ethyl ester (Nucleophile) B->C G Figure 2: Purification Workflow for Crude this compound A Crude this compound B Dissolution in Water/Ethanol (50-85°C) A->B C Decolorization (Activated Carbon) B->C D Hot Filtration C->D E Crystallization (Cooling to -5°C to 3°C) D->E F Filtration and Drying E->F G Purified this compound (>99.5% HPLC Purity) F->G G Figure 3: Antifungal Mechanism of this compound A This compound B Inhibition of Fungal Ergosterol Biosynthesis A->B Targets C Disruption of Fungal Cell Membrane Integrity B->C Leads to D Fungal Cell Lysis and Death C->D Results in

References

Elubiol: A Technical Deep Dive into its Antimicrobial Potential and a Critical Examination of its Role in Disrupting Microbial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol, a novel imidazole-class antifungal agent, has been noted for its broad-spectrum antimicrobial properties. While its primary mechanism of action in fungi is the well-documented inhibition of ergosterol (B1671047) biosynthesis, its purported antibacterial activity through the disruption of microbial cell wall synthesis has remained less substantiated in readily available scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's antibacterial potential. It critically assesses the prevailing hypothesis of cell wall disruption, presents data from structurally related compounds to offer context, and outlines detailed experimental protocols for the evaluation of its antimicrobial efficacy. This document aims to serve as a foundational resource for researchers investigating this compound and similar compounds for novel antibacterial applications.

Introduction

This compound, chemically known as dichlorophenyl imidazoldioxolan, is recognized as a broad-spectrum antifungal agent.[1][2][3] Its fungicidal action is primarily attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][3] Disruption of this pathway leads to compromised membrane integrity and ultimately, fungal cell death.[1] Beyond its antifungal properties, this compound has been reported to possess antibacterial activity, with some sources suggesting its mechanism involves the disruption of microbial cell wall synthesis.[1] However, a thorough review of the scientific literature reveals a notable lack of direct evidence to support this specific mechanism for its antibacterial action. One source suggests an alternative mechanism, stating that this compound kills bacteria by disrupting their cell membranes, leading to cell lysis.[4] This guide will explore both possibilities, presenting the available information and highlighting the significant gaps in our current knowledge.

Chemical and Physical Properties

A clear understanding of this compound's physicochemical characteristics is fundamental for any experimental design.

PropertyValue
CAS Number 67914-69-6
Molecular Formula C₂₇H₃₀Cl₂N₄O₅
Molecular Weight 561.46 g/mol
IUPAC Name ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Synonyms Dichlorophenyl imidazoldioxolan, R 41300
Solubility DMSO: 7 mg/mL (12.47 mM) with sonication recommended

Antibacterial Activity: A Critical Assessment

While the claim that this compound disrupts bacterial cell wall synthesis is present in some technical descriptions, there is a conspicuous absence of peer-reviewed studies detailing this mechanism. To provide a framework for future research, this section will explore the hypothetical pathway of cell wall synthesis inhibition and present data from structurally analogous compounds.

The Putative Target: Peptidoglycan Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is an essential structure for maintaining cell shape and integrity. Its synthesis is a complex, multi-step process that represents a key target for many antibiotics.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP-NAG UDP-N-acetylglucosamine UDP-NAM UDP-N-acetylmuramic acid UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-pentapeptide UDP-NAM-pentapeptide UDP-NAM->UDP-NAM-pentapeptide MurC, D, E, F Lipid_I Lipid I UDP-NAM-pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylase Cross-linked_PG Cross-linked Peptidoglycan Nascent_PG->Cross-linked_PG Transpeptidase

Caption: Hypothetical pathway of bacterial peptidoglycan synthesis.

If this compound were to inhibit cell wall synthesis, it would likely target one of the key enzymatic steps in this pathway, such as the Mur enzymes, MraY, MurG, or the transglycosylases and transpeptidases. However, without experimental evidence, this remains speculative.

Evidence from Structurally Related Compounds

In the absence of direct data for this compound, examining the antibacterial activity of structurally similar compounds can provide valuable insights. A study on novel 1,3-dioxolane (B20135) derivatives, which share a core structural motif with this compound, demonstrated significant antibacterial activity against a range of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,3-Dioxolane Derivatives against Gram-Positive Bacteria

CompoundS. aureus (µg/mL)S. epidermidis (µg/mL)E. faecalis (µg/mL)
Derivative 1625>12501250
Derivative 21250625625
Derivative 36251250>1250
Derivative 4625625625
Derivative 51250625>1250
Derivative 66256251250
Derivative 7>1250>1250>1250
Derivative 86256251250

Data adapted from a study on the synthesis and biological activity of new 1,3-dioxolanes.[5][6]

These findings suggest that the 1,3-dioxolane scaffold may be a viable starting point for the development of new antibacterial agents. However, it is crucial to note that these MIC values are relatively high, indicating moderate activity.

Alternative Hypothesis: Cell Membrane Disruption

As mentioned, there is a conflicting report suggesting that this compound's antibacterial action is due to the disruption of the cell membrane.[4] This mechanism is plausible, especially given its known effects on the fungal cell membrane.

Membrane_Disruption_Workflow This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Membrane_Interaction Interaction with Cell Membrane Bacterial_Cell->Membrane_Interaction Permeability_Increase Increased Membrane Permeability Membrane_Interaction->Permeability_Increase Ion_Leakage Leakage of Intracellular Ions Permeability_Increase->Ion_Leakage Cell_Lysis Cell Lysis and Death Ion_Leakage->Cell_Lysis

Caption: Proposed workflow for cell membrane disruption by this compound.

Further investigation is required to elucidate the true antibacterial mechanism of this compound.

Experimental Protocols

To facilitate further research into this compound's antibacterial properties, the following detailed experimental protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial strains.

MIC_Protocol_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_this compound Prepare stock solution of this compound in DMSO Serial_Dilution Perform two-fold serial dilutions of this compound in a 96-well plate Prepare_this compound->Serial_Dilution Prepare_Bacteria Culture bacteria to mid-log phase Adjust_Inoculum Adjust bacterial suspension to 0.5 McFarland standard Prepare_Bacteria->Adjust_Inoculum Inoculate_Plate Inoculate wells with the adjusted bacterial suspension Adjust_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Plate Visually inspect for turbidity or measure OD600 Incubate_Plate->Read_Plate Determine_MIC MIC is the lowest concentration with no visible growth Read_Plate->Determine_MIC

Caption: Workflow for the MIC determination protocol.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Culture the desired bacterial strain in CAMHB overnight at 37°C.

  • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the bacterial suspension 1:150 in CAMHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is not available in the public domain, information from patent literature suggests a multi-step process involving the formation of a key dioxolane intermediate followed by coupling with a substituted piperazine (B1678402) derivative.

Conclusion and Future Directions

The assertion that this compound disrupts bacterial cell wall synthesis is, at present, not supported by robust, publicly available scientific evidence. The conflicting information regarding its mechanism of action—cell wall versus cell membrane disruption—underscores the need for fundamental research to clarify its antibacterial properties. The moderate activity of structurally related 1,3-dioxolane derivatives suggests that this chemical scaffold may hold promise for the development of novel antibacterial agents.

Future research should prioritize:

  • Definitive determination of this compound's antibacterial mechanism of action. This should involve enzymatic assays targeting key enzymes in the peptidoglycan synthesis pathway and membrane permeability assays.

  • Comprehensive evaluation of this compound's antibacterial spectrum. MIC testing against a broad panel of Gram-positive and Gram-negative bacteria is essential.

  • Structure-activity relationship (SAR) studies. Synthesis and evaluation of this compound analogs could lead to the identification of more potent antibacterial compounds.

  • Publication of detailed synthetic protocols. Making a reproducible synthesis method available to the research community is crucial for advancing the study of this compound and its derivatives.

This technical guide serves to consolidate the currently available information on this compound's antibacterial potential and to provide a roadmap for the critical research needed to validate and potentially exploit its antimicrobial properties.

References

Elubiol's Impact on Malassezia Yeast Species: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol (Dichlorophenyl imidazoldioxolan) is a broad-spectrum imidazole (B134444) antifungal agent utilized in cosmetic formulations for the management of seborrheic dermatitis and dandruff, conditions often associated with the proliferation of Malassezia yeast species.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on Malassezia species, and detailed experimental protocols for its evaluation. While specific quantitative data for pure this compound against a comprehensive range of Malassezia species remains limited in publicly available literature, this document synthesizes existing information and provides inferred mechanisms based on the activity of related imidazole compounds.

Mechanism of Action

This compound's primary antifungal activity stems from its role as an inhibitor of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2] This mechanism is characteristic of imidazole antifungals.[3] By disrupting the synthesis of ergosterol, this compound compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1] The proposed pathway of this inhibition is detailed below.

Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol

As depicted in Figure 1, this compound is believed to inhibit the enzyme Lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, disrupting cell membrane function.

Impact on Cellular Signaling Pathways (Inferred)

While direct studies on this compound's effect on Malassezia signaling are unavailable, research on other imidazoles, such as clotrimazole, in model yeasts like Saccharomyces cerevisiae suggests potential impacts on stress-response pathways.[5] Clotrimazole has been shown to induce oxidative stress, which in turn activates the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) MAPK signaling pathways.[5] It is plausible that this compound exerts similar effects on Malassezia, leading to a broader cellular response beyond simple membrane disruption.

Inferred_Signaling_Impact This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces HOG_pathway HOG Pathway (Hog1 activation) ROS->HOG_pathway Activates CWI_pathway CWI Pathway (Slt2 activation) ROS->CWI_pathway Activates Stress_Response Cellular Stress Response HOG_pathway->Stress_Response CWI_pathway->Stress_Response

Quantitative Data

Table 1: In Vitro Activity of this compound-Containing Shampoo against Malassezia furfur [6]

FormulationDilution Factor for MIC*
Shampoo with Dichlorophenyl imidazoldioxolan, Piroctone Olamine, and Salicylic (B10762653) Acid1:1600
2% Ketoconazole-containing Shampoo (Comparative)1:1600
Coal Tar-containing Shampoo (Comparative)1:400

*MIC is defined as the lowest concentration of the shampoo at which total inhibition of microorganism growth was observed.[6]

The patent also highlights a synergistic effect when this compound is combined with salicylic acid, leading to particularly effective inhibition of M. furfur.[6]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the impact of this compound on Malassezia species. These protocols are based on established methods for antifungal susceptibility testing of yeasts.[7][8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_this compound Prepare this compound Stock Solution in DMSO serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_this compound->serial_dilution prep_media Prepare Modified Dixon's or Leeming- Notman Agar (B569324)/Broth prep_media->serial_dilution prep_inoculum Prepare Malassezia Inoculum (0.5 McFarland) add_inoculum Add Malassezia Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 32°C for 72 hours add_inoculum->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic

Materials:

  • This compound (Dichlorophenyl imidazoldioxolan)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Modified Dixon's Broth or Leeming-Notman Broth

  • Malassezia species isolates (e.g., M. furfur, M. globosa, M. restricta)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Malassezia Inoculum: Culture the Malassezia strain on modified Dixon's agar at 32°C for 3-5 days. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to achieve a range of final concentrations.

  • Inoculation: Add the prepared Malassezia inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 32°C for 72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by reading the optical density at 600 nm.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with an antifungal agent.

Materials:

  • Malassezia culture treated with this compound

  • Saponin (B1150181)

  • n-heptane

  • Sterol extraction solution (alcoholic KOH)

  • Spectrophotometer

Procedure:

  • Culturing and Treatment: Grow Malassezia in broth with and without sub-inhibitory concentrations of this compound.

  • Cell Lysis: Harvest and wash the cells. Resuspend in saponin solution to lyse the cells.

  • Sterol Extraction: Add alcoholic KOH and incubate to saponify the lipids. Extract the non-saponifiable fraction (containing ergosterol) with n-heptane.

  • Quantification: Measure the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol (B162513) results in a characteristic four-peak curve. The amount of ergosterol is calculated based on the absorbance values.

Conclusion

This compound is an imidazole antifungal with a primary mechanism of action involving the inhibition of ergosterol biosynthesis in fungi. While its efficacy in commercial anti-dandruff formulations against Malassezia furfur is documented, there is a notable gap in the scientific literature regarding specific quantitative data (MICs) for the pure compound against a broader range of Malassezia species. Further research is warranted to fully elucidate its antifungal spectrum and to investigate its potential impact on fungal signaling pathways, which may offer insights into secondary mechanisms of action and strategies to combat potential resistance. The provided experimental protocols offer a framework for conducting such in-depth investigations.

References

Preliminary Studies on the Free Radical Scavenging Properties of Elubiol: A Technical Guide and Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is recognized in the cosmetic industry for its efficacy in managing oily skin and dandruff.[1][2] While its sebum-inhibiting properties are documented, its potential as a free radical scavenger remains largely unexplored.[2] Oxidative stress, mediated by reactive oxygen species (ROS), is a key factor in skin aging and various dermatological conditions. Therefore, investigating the antioxidant capacity of cosmetic ingredients like this compound is of significant scientific interest. This technical guide outlines a comprehensive framework for conducting preliminary studies to elucidate the free radical scavenging properties of this compound. It provides detailed experimental protocols for established in vitro antioxidant assays and templates for the systematic presentation of quantitative data. Furthermore, this document includes visualizations of experimental workflows and hypothetical signaling pathways to guide future research in this area.

Introduction to this compound

This compound is a cosmetic ingredient primarily used for conditioning oily skin.[1] Its mechanism of action is linked to its moderate sebum-inhibiting activity.[2] For instance, it has been observed that this compound at a concentration of 0.5 μM can reduce cholesterol production in human keratinocytes by 50%.[2] Given the integral role of oxidative stress in skin health, understanding the potential antioxidant properties of topically applied compounds like this compound is crucial for developing more effective dermo-cosmetic and therapeutic formulations. This guide proposes a systematic approach to initiate the investigation of this compound's free radical scavenging capabilities.

Proposed In Vitro Free Radical Scavenging Assays

To ascertain the antioxidant potential of this compound, a series of well-established in vitro assays are recommended. These assays quantify the ability of a substance to neutralize various types of free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate antioxidant capacity.[3] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.[4]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent like DMSO.[1] From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested.

  • Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of this compound solution of varying concentrations to a fixed volume of the DPPH solution.[3][5] A control containing only the solvent and DPPH solution should also be prepared.[6]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[3][5]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

  • IC50 Value Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[7] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[8]

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is prepared in water. The ABTS•+ is produced by reacting the ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol (B145695) or a suitable buffer to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction: A small volume of each this compound dilution is added to a larger, fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using a formula similar to the DPPH assay.

  • IC50 Value Determination: The IC50 value is determined from the plot of inhibition percentage against the concentration of this compound.

Superoxide (B77818) Anion Radical Scavenging Assay

Superoxide radicals (O2•−) are generated in this assay, and the ability of the test compound to scavenge these radicals is measured. A common method involves the pyrogallol (B1678534) autoxidation system.[11]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of pyrogallol and a suitable buffer (e.g., Tris-HCl).

  • Reaction Mixture: The reaction mixture contains the buffer, this compound at various concentrations, and pyrogallol. The autoxidation of pyrogallol generates superoxide radicals.

  • Detection: The rate of superoxide-mediated reduction of a detector molecule, such as Nitroblue Tetrazolium (NBT) or a water-soluble tetrazolium salt (WST-1), is measured spectrophotometrically.[11]

  • Absorbance Measurement: The change in absorbance over time is recorded.

  • Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated by comparing the rate of the reaction in the presence and absence of this compound.

  • IC50 Value Determination: The IC50 value is calculated from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is a highly reactive oxygen species.[12] A common method to assess scavenging activity against this radical is the Fenton reaction.[12]

Experimental Protocol:

  • Hydroxyl Radical Generation: Hydroxyl radicals are generated by the Fenton reaction, which involves the reaction of Fe(II) with hydrogen peroxide (H2O2).[12]

  • Reaction Mixture: The reaction mixture typically contains a phosphate (B84403) buffer, FeSO4, EDTA, H2O2, a probe for detecting hydroxyl radicals (e.g., deoxyribose or a benzoate (B1203000) derivative), and this compound at various concentrations.[13]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration.

  • Detection: The degradation of the probe by hydroxyl radicals is measured. For example, with deoxyribose, the degradation products react with thiobarbituric acid (TBA) to form a colored complex.

  • Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength.

  • Calculation of Scavenging Activity: The scavenging activity is calculated by comparing the absorbance of the samples with that of the control.

  • IC50 Value Determination: The IC50 value is determined from the concentration-response curve.

Data Presentation Framework

To ensure clarity and facilitate comparison of results, all quantitative data from the proposed assays should be summarized in a structured tabular format.

Table 1: Summary of In Vitro Free Radical Scavenging Activity of this compound

AssayRadical ScavengedIC50 (µg/mL or µM)Positive Control (e.g., Ascorbic Acid, Trolox) IC50 (µg/mL or µM)
DPPH Radical Scavenging AssayDPPH•Data to be determinedData to be determined
ABTS Radical Cation Scavenging AssayABTS•+Data to be determinedData to be determined
Superoxide Anion Radical Scavenging AssayO2•−Data to be determinedData to be determined
Hydroxyl Radical Scavenging Assay•OHData to be determinedData to be determined

Visualizations

Diagrams are provided to illustrate the proposed experimental workflows and a hypothetical mechanism of action.

experimental_workflow_dpph cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix this compound and DPPH Solutions prep_dpph->mix prep_this compound Prepare Serial Dilutions of this compound prep_this compound->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50 experimental_workflow_abts cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_abts Generate ABTS•+ Radical Cation adjust_abts Dilute ABTS•+ to Absorbance ~0.7 prep_abts->adjust_abts mix Mix this compound and ABTS•+ Solutions adjust_abts->mix prep_this compound Prepare Serial Dilutions of this compound prep_this compound->mix measure Measure Absorbance at 734 nm mix->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50 hypothetical_antioxidant_mechanism cluster_system Biological System cluster_intervention Antioxidant Intervention ROS Reactive Oxygen Species (Free Radical, R•) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralized_ROS Neutralized Species (R-H) ROS->Neutralized_ROS OxidativeDamage Oxidative Damage Cell->OxidativeDamage leads to This compound This compound (Antioxidant, A-H) This compound->ROS donates H• Elubiol_Radical This compound Radical (Stable, A•) This compound->Elubiol_Radical

References

Elubiol: An In-depth Technical Guide to its Gram-Positive and Gram-Negative Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elubiol (Dichlorophenyl imidazoldioxolan) is a compound primarily recognized for its efficacy in dermatological applications, particularly in managing conditions such as oily skin and dandruff through its sebum-inhibiting and antifungal properties.[1][2] While its antifungal mechanism, involving the inhibition of ergosterol (B1671047) biosynthesis, is well-documented, its antibacterial potential remains a less explored yet promising area of investigation.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial spectrum, focusing on its activity against both gram-positive and gram-negative bacteria. The document summarizes the available quantitative data, outlines detailed experimental protocols for further investigation, and visualizes the proposed mechanism of action.

Introduction

The rise of antibiotic resistance necessitates the exploration of new antimicrobial agents. This compound, a novel imidazole-class compound, has demonstrated antibacterial properties, suggesting its potential beyond its current dermatological uses.[1] Its purported mechanism of action involves the disruption of microbial cell wall synthesis, a pathway distinct from many existing antibiotics and a promising target for new drug development.[1] This guide aims to consolidate the existing knowledge on this compound's antibacterial activity and provide a framework for future research in this domain.

Antibacterial Spectrum of this compound: Quantitative Data

Currently, publicly available data on the broad-spectrum antibacterial activity of this compound is limited. The most specific information pertains to its efficacy against Cutibacterium acnes (formerly Propionibacterium acnes), a gram-positive bacterium implicated in the pathophysiology of acne.

Table 1: Known Antibacterial Activity of this compound

Bacterial SpeciesGram StainConditionEffective ConcentrationSource
Cutibacterium acnesPositiveAcne1 - 10 µg/ml[1]

Further research is required to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against a wider range of clinically relevant gram-positive and gram-negative bacteria.

Synergistic Potential

Preliminary studies have indicated a strong synergistic interaction between this compound and zinc oxide against gram-positive bacteria.[1] This suggests that this compound could be a valuable component in combination therapies, potentially enhancing the efficacy of other antimicrobial agents and mitigating the development of resistance. The mechanism of this synergy is yet to be fully elucidated but may involve complementary actions on the bacterial cell envelope.

Proposed Mechanism of Action

This compound's antibacterial activity is attributed to its ability to disrupt the synthesis of the microbial cell wall.[1] The bacterial cell wall, particularly the peptidoglycan layer, is crucial for maintaining cell integrity and shape, especially in gram-positive bacteria. Inhibition of its synthesis leads to cell lysis and death.

G cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition This compound's Proposed Mechanism precursors Cytoplasmic Precursors lipid_carrier Lipid Carrier Transport precursors->lipid_carrier transglycosylation Transglycosylation lipid_carrier->transglycosylation transpeptidation Transpeptidation transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall lysis Cell Lysis cell_wall->lysis This compound This compound disruption Disruption of Synthesis This compound->disruption disruption->transglycosylation disruption->transpeptidation disruption->lysis G cluster_prep Preparation cluster_assay Assay cluster_readout Readout elubiol_prep Prepare Serial Dilutions of this compound in Broth dispense Dispense this compound Dilutions into 96-well Plate elubiol_prep->dispense inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate dispense->inoculate controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate observe Visually Inspect for Turbidity (Growth) incubate->observe determine_mic MIC = Lowest Concentration with No Visible Growth observe->determine_mic G cluster_components Components cluster_mechanisms Mechanisms of Action cluster_outcome Outcome This compound This compound elubiol_action Disrupts Cell Wall Synthesis This compound->elubiol_action zinc_oxide Zinc Oxide zinc_oxide_action Multiple Mechanisms: - Membrane Disruption - ROS Production - Enzyme Inhibition zinc_oxide->zinc_oxide_action synergy Synergistic Antibacterial Effect elubiol_action->synergy zinc_oxide_action->synergy enhanced_killing Enhanced Bacterial Killing synergy->enhanced_killing

References

Elubiol's Effect on Gene Expression in Human Sebocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there are no publicly available studies that have directly investigated and quantified the specific effects of Elubiol (Dichlorophenyl imidazoldioxolan) on gene expression in human sebocytes. The information provided herein is based on the known mechanisms of this compound and generalized methodologies for studying gene expression in sebocytes. The signaling pathways and experimental workflows are presented as illustrative models for potential research.

Introduction to this compound and its Known Effects

This compound is a cosmetic ingredient recognized for its efficacy in managing oily skin and conditions like dandruff.[1][2][3] Clinical studies have demonstrated its ability to significantly reduce sebum output on the skin surface.[1][4] The primary mechanism of action is believed to be the modulation of the follicular reservoir function and a potential reduction in cholesterol biosynthesis, a key component of sebum.[1] One in vitro study indicated that this compound could reduce cholesterol production by 50% in human keratinocytes at a concentration of 0.5 μM.[2] While this provides a clue to its molecular action, direct evidence of its effect on the gene expression profile of human sebocytes is currently lacking.

Quantitative Data on this compound's Bioactivity

The available quantitative data on this compound's activity is limited. The following table summarizes the key finding from in vitro testing. It is crucial to note that this data is from studies on keratinocytes, not sebocytes, and pertains to cholesterol production rather than direct gene expression.

CompoundCell TypeConcentrationEffectSource
This compoundHuman Keratinocytes0.5 µM50% reduction in cholesterol production[2]

Experimental Protocol: Investigating the Effect of this compound on Gene Expression in Human Sebocytes

This section outlines a comprehensive, generalized protocol for researchers aiming to investigate the effects of this compound on gene expression in human sebocytes.

Cell Culture of Human Sebocytes

Immortalized human sebaceous gland cell lines, such as SZ95, SEB-1, or Seb-E6E7, are recommended for these studies due to their stability and availability.[5]

  • Culture Medium: Sebomed medium or a similar serum-free medium designed for sebocyte culture.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 70-80% confluency.

Treatment with this compound
  • Preparation of this compound Stock Solution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Treatment of Sebocytes: Sebocytes are seeded in culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or the vehicle control (DMSO).

  • Incubation: Cells are incubated with this compound for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

RNA Isolation and Quantification
  • RNA Extraction: Total RNA is isolated from the this compound-treated and control sebocytes using a commercial RNA extraction kit following the manufacturer's protocol.

  • RNA Quality and Quantity Assessment: The concentration and purity of the isolated RNA are determined using a spectrophotometer. RNA integrity is assessed via gel electrophoresis or a bioanalyzer.

Gene Expression Analysis
  • Quantitative Real-Time PCR (RT-qPCR): To analyze the expression of specific target genes related to lipogenesis (e.g., SREBF1, FADS2, ACAT1), cholesterol synthesis (e.g., HMGCR, SQLE), or inflammatory pathways.

    • Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA.

    • qPCR: The cDNA is then used as a template for qPCR with gene-specific primers.

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • RNA Sequencing (RNA-Seq): For a comprehensive, unbiased analysis of the entire transcriptome.

    • Library Preparation: RNA-seq libraries are prepared from the isolated RNA.

    • Sequencing: The libraries are sequenced on a high-throughput sequencing platform.

    • Bioinformatic Analysis: The sequencing data is analyzed to identify differentially expressed genes between the this compound-treated and control groups. Pathway analysis can then be performed to identify the biological processes and signaling pathways affected by this compound.

Visualizations: Workflows and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for studying the effect of this compound on gene expression in human sebocytes.

experimental_workflow sebocyte_culture Human Sebocyte Culture (e.g., SZ95) treatment Treatment with this compound (and Vehicle Control) sebocyte_culture->treatment incubation Incubation (24-72h) treatment->incubation rna_isolation Total RNA Isolation incubation->rna_isolation quality_control RNA Quality & Quantity Control rna_isolation->quality_control rt_qpcr RT-qPCR (Targeted Gene Expression) quality_control->rt_qpcr rna_seq RNA Sequencing (Transcriptome-wide Analysis) quality_control->rna_seq data_analysis Data Analysis & Interpretation rt_qpcr->data_analysis rna_seq->data_analysis

Caption: A generalized workflow for investigating the effects of this compound on gene expression in human sebocytes.

Hypothetical Signaling Pathway

Given that this compound is suggested to inhibit cholesterol biosynthesis, the following diagram illustrates a simplified, hypothetical signaling pathway that could be a target for investigation. This pathway is a general representation of lipogenesis regulation in sebocytes and is not based on specific data for this compound.

hypothetical_pathway cluster_cell Human Sebocyte This compound This compound SREBP SREBP Activation This compound->SREBP Potential Inhibition HMGCR HMG-CoA Reductase (HMGCR) SREBP->HMGCR Gene Upregulation Cholesterol_Synthesis Cholesterol Synthesis HMGCR->Cholesterol_Synthesis Sebum_Production Sebum Production Cholesterol_Synthesis->Sebum_Production

Caption: A hypothetical signaling pathway illustrating a potential mechanism of this compound in reducing sebum production via inhibition of the cholesterol synthesis pathway.

Future Directions and Conclusion

While this compound has shown clinical promise in the management of oily skin, a significant gap exists in our understanding of its molecular mechanisms at the level of gene expression in human sebocytes. Future research should focus on performing transcriptomic studies, such as RNA-seq, to elucidate the global changes in gene expression induced by this compound. Such studies would not only validate its proposed mechanism of action related to cholesterol synthesis but could also uncover novel pathways and targets, providing a more comprehensive understanding of its effects on sebaceous gland biology. This knowledge would be invaluable for the development of more targeted and effective therapies for sebum-related skin disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Elubiol on Human Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol (Dichlorophenyl Imidazoldioxolan) is a cosmetic ingredient recognized for its efficacy in managing oily skin and conditions such as dandruff.[1][2][3][4] In vitro studies have highlighted its potential to modulate sebum production, exert antimicrobial effects, and scavenge free radicals.[1][3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy and safety using advanced human skin models. These models, including reconstructed human epidermis (RhE) and full-thickness skin models (FTSM), offer a physiologically relevant platform for testing, aligning with the global trend of reducing and replacing animal testing.[5][6][7][8][9]

Key Efficacy and Safety Assessments

This document outlines protocols for four key areas of in vitro testing for this compound:

  • Sebum Regulation Efficacy: Assessing the inhibitory effect of this compound on lipid synthesis in sebocytes.

  • Antimicrobial Activity: Evaluating the efficacy of this compound against skin-relevant microorganisms.

  • Anti-inflammatory Properties: Investigating the potential of this compound to modulate inflammatory responses in skin models.

  • Skin Irritation and Cytotoxicity: Determining the potential of this compound to cause skin irritation or cytotoxicity.

Protocol for Sebum Regulation Efficacy

This protocol details the assessment of this compound's effect on lipogenesis in an in vitro human sebocyte model.

Experimental Workflow: Sebum Regulation Assay

Sebum_Regulation_Workflow cluster_culture Cell Culture and Treatment cluster_staining Lipid Staining and Quantification cluster_analysis Data Analysis sebocytes Culture SZ95 Sebocytes induce Induce Lipogenesis (e.g., with Linoleic Acid & DHT) sebocytes->induce treat Treat with this compound (various concentrations) induce->treat fix Fix Cells treat->fix stain Stain with Oil Red O or Nile Red fix->stain wash Wash to Remove Excess Stain stain->wash image Image Cells via Microscopy wash->image extract Extract Stain and Measure Absorbance wash->extract quantify Quantify Lipid Content image->quantify extract->quantify compare Compare Treated vs. Control quantify->compare

Caption: Workflow for assessing this compound's effect on sebocyte lipogenesis.

Methodology
  • Cell Culture:

    • Culture human SZ95 sebocytes in Sebomed medium supplemented with 10% fetal bovine serum (FBS), 1 ng/mL epidermal growth factor (EGF), and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Induction of Lipogenesis and Treatment:

    • Induce lipogenesis by treating the cells with a combination of linoleic acid (LA) and dihydrotestosterone (B1667394) (DHT).[10]

    • Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) dissolved in a suitable vehicle (e.g., DMSO, ensuring final concentration does not exceed 0.1%).[4] Include a vehicle-only control group.

    • Incubate for 72 hours.

  • Lipid Staining and Quantification (Oil Red O):

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with distilled water and then with 60% isopropanol (B130326).

    • Stain the intracellular lipid droplets with a freshly prepared Oil Red O solution for 20 minutes.

    • Wash thoroughly with distilled water.

    • Capture images using a microscope.

    • To quantify, elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm using a microplate reader.

Data Presentation
Treatment GroupThis compound (µM)Mean Absorbance (510 nm) ± SD% Lipid Inhibition
Untreated Control00.15 ± 0.020%
Vehicle Control00.85 ± 0.050%
This compound0.10.78 ± 0.048.2%
This compound10.62 ± 0.0327.1%
This compound100.41 ± 0.0251.8%
This compound500.25 ± 0.0370.6%

Proposed Signaling Pathway for Sebum Reduction

Sebum_Pathway This compound This compound Cholesterol_Biosynthesis Cholesterol Biosynthesis Pathway This compound->Cholesterol_Biosynthesis Inhibits Sebum_Lipids Sebum Lipid Composition (e.g., Cholesterol, Triglycerides) Cholesterol_Biosynthesis->Sebum_Lipids Modulates Sebum_Production Reduced Sebum Production Sebum_Lipids->Sebum_Production

Caption: Proposed mechanism of this compound in reducing sebum production.

Protocol for Antimicrobial Activity

This protocol is designed to evaluate the antimicrobial efficacy of this compound against microorganisms relevant to skin conditions like dandruff and acne, such as Malassezia furfur and Cutibacterium acnes.

Experimental Workflow: Antimicrobial Assay

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement and Analysis prep_microbe Prepare Microbial Culture (e.g., C. acnes) prep_this compound Prepare this compound Dilutions add_this compound Add this compound Dilutions prep_this compound->add_this compound inoculate Inoculate Broth with Microorganism inoculate->add_this compound incubate Incubate under Appropriate Conditions add_this compound->incubate measure_od Measure Optical Density (OD) at 600 nm incubate->measure_od determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_od->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology
  • Microorganism Culture:

    • Culture Cutibacterium acnes (formerly Propionibacterium acnes) in Reinforced Clostridial Medium (RCM) under anaerobic conditions at 37°C.

    • Adjust the bacterial suspension to a concentration of 1 x 10^6 colony-forming units (CFU)/mL.

  • Broth Microdilution Assay:

    • Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using RCM broth.

    • Add the bacterial suspension to each well.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation
MicroorganismThis compound Conc. (µg/mL)Growth (OD600)
C. acnes0 (Control)0.95
40.88
80.65
160.12
32 0.05 (MIC)
640.04

Protocol for Anti-inflammatory Properties

This protocol assesses the ability of this compound to reduce the production of pro-inflammatory mediators in a human skin model following an inflammatory stimulus.

Experimental Workflow: Anti-inflammatory Assay

Anti_inflammatory_Workflow cluster_prep Model Preparation and Treatment cluster_analysis Analysis of Inflammatory Markers culture_rhe Culture Reconstructed Human Epidermis (RhE) Models pre_treat Pre-treat with this compound culture_rhe->pre_treat induce_inflammation Induce Inflammation (e.g., LPS or UV) pre_treat->induce_inflammation collect_media Collect Culture Media induce_inflammation->collect_media measure_cytokines Measure Cytokine Levels (e.g., IL-1α, TNF-α) via ELISA collect_media->measure_cytokines Skin_Irritation_Workflow cluster_treatment Treatment and Incubation cluster_viability Viability Assessment cluster_analysis Data Analysis and Classification apply_this compound Topically Apply this compound, Positive (SDS), and Negative (PBS) Controls incubate_1 Incubate for 60 minutes apply_this compound->incubate_1 wash Wash Tissues incubate_1->wash incubate_2 Incubate for 42 hours wash->incubate_2 mtt_assay Perform MTT Assay incubate_2->mtt_assay extract_formazan Extract Formazan mtt_assay->extract_formazan measure_od Measure Optical Density (OD) at 570 nm extract_formazan->measure_od calculate_viability Calculate % Cell Viability measure_od->calculate_viability classify Classify Irritation Potential calculate_viability->classify

References

Application Note: A Proposed HPLC Method for the Quantification of Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Elubiol. This compound, a dichlorophenyl imidazoldioxolan derivative, is utilized as a sebum-inhibiting agent in cosmetic and dermatological formulations. The method described herein is a reverse-phase HPLC approach designed to be a starting point for researchers and analysts. It provides a detailed protocol for sample and standard preparation, along with specified chromatographic conditions. The quantitative data presented are hypothetical and representative of typical performance for such an assay; this method requires validation for specific applications.

Introduction

This compound is an active ingredient with moderate sebum-inhibiting properties, making it a compound of interest in the treatment of oily skin and dandruff.[1][2] Accurate and precise quantification of this compound in raw materials, formulations, and for stability studies is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of active pharmaceutical and cosmetic ingredients.[3][4] This application note details a proposed stability-indicating HPLC method for this compound analysis. Stability-indicating methods are essential for demonstrating that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products, ensuring the method's specificity.[5][6]

Proposed HPLC Method Parameters

A reverse-phase HPLC method is proposed for the analysis of this compound, leveraging a C18 column for separation. The following table summarizes the proposed chromatographic conditions.

ParameterProposed Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) and 10 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 4.5)
Gradient 70% Acetonitrile, 30% Buffer
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 270 nm
Column Temperature 30 °C
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • Ammonium Acetate Buffer (10 mM, pH 4.5): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 4.5 using acetic acid.

  • Mobile Phase: Mix acetonitrile and the 10 mM ammonium acetate buffer in a 70:30 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation

The sample preparation will vary depending on the matrix (e.g., cream, lotion, raw material). A generic protocol for a cream formulation is provided below.

  • Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of methanol and vortex for 5 minutes to disperse the sample.

  • Sonicate the sample for 15 minutes to ensure complete extraction of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL).

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the prepared sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Proposed Quantitative Data (Requires Validation)

The following table presents hypothetical performance data for the proposed method. These values are typical for a validated HPLC method and should be experimentally determined.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation

For reliable and accurate results, this proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Visualizations

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation B HPLC System Equilibration A->B C Injection of Standards & Samples B->C D Chromatographic Separation C->D E UV Detection (270 nm) D->E F Data Acquisition & Processing E->F G Calibration Curve Construction F->G H Quantification of This compound in Sample F->H G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed reverse-phase HPLC method provides a solid foundation for the quantitative analysis of this compound. The detailed protocol for sample preparation, standard preparation, and chromatographic conditions offers a clear starting point for method development and implementation. It is imperative that this method undergoes rigorous validation to ensure its suitability for its intended purpose, be it for quality control of raw materials, analysis of finished products, or for stability testing.

References

Application Notes and Protocols for Elubiol in Topical Formulations for Seborrheic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seborrheic dermatitis is a chronic inflammatory skin condition characterized by erythema, scaling, and pruritus in sebum-rich areas such as the scalp, face, and chest. The pathogenesis is multifactorial, involving the lipophilic yeast Malassezia spp. (most notably Malassezia furfur), excess sebum production, and an abnormal inflammatory response. Elubiol (dichlorophenyl imidazoldioxolan) is a cosmetic ingredient with potential therapeutic applications in seborrheic dermatitis due to its multifaceted mechanism of action, including sebum regulation, antimicrobial, and anti-inflammatory properties.[1] These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of topical formulations containing this compound for the management of seborrheic dermatitis.

Mechanism of Action of this compound

This compound, an imidazole (B134444) derivative, is proposed to exert its effects in seborrheic dermatitis through three primary pathways:

  • Sebum Regulation: this compound has been shown to control sebum output at the skin surface.[1][2] It is suggested to modulate the lipid composition of sebum by reducing cholesterol biosynthesis.[1][2]

  • Antifungal Activity: As an imidazole, this compound is expected to inhibit the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to disruption of the membrane and fungal cell death.[3] This is particularly relevant for controlling the proliferation of Malassezia furfur. A patent for a shampoo formulation containing this compound demonstrated its efficacy against Malassezia furfur.

  • Anti-inflammatory Effects: this compound is suggested to possess anti-inflammatory properties, which would be beneficial in mitigating the erythema and pruritus associated with seborrheic dermatitis.[1]

Elubiol_Mechanism_of_Action cluster_skin Skin Environment in Seborrheic Dermatitis cluster_this compound This compound Intervention Sebaceous Gland Sebaceous Gland Excess Sebum Excess Sebum Sebaceous Gland->Excess Sebum produces Malassezia furfur Malassezia furfur Inflammatory Mediators Inflammatory Mediators Malassezia furfur->Inflammatory Mediators releases Inflammatory Cells Inflammatory Cells Inflammatory Cells->Inflammatory Mediators release This compound This compound This compound->Sebaceous Gland Inhibits sebum production This compound->Malassezia furfur Inhibits ergosterol synthesis This compound->Inflammatory Cells Reduces inflammation Excess Sebum->Malassezia furfur promotes growth Symptoms Erythema, Scaling, Pruritus Inflammatory Mediators->Symptoms cause Experimental_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_clinical Clinical Evaluation Physicochemical Characterization Physicochemical Characterization Excipient Selection Excipient Selection Physicochemical Characterization->Excipient Selection Formulation Optimization Formulation Optimization Excipient Selection->Formulation Optimization Antifungal Assay (MIC) Antifungal Assay (MIC) Formulation Optimization->Antifungal Assay (MIC) Anti-inflammatory Assay Anti-inflammatory Assay Antifungal Assay (MIC)->Anti-inflammatory Assay IVRT IVRT Anti-inflammatory Assay->IVRT IVPT IVPT IVRT->IVPT Phase I (Safety) Phase I (Safety) IVPT->Phase I (Safety) Phase II/III (Efficacy) Phase II/III (Efficacy) Phase I (Safety)->Phase II/III (Efficacy) Logical_Relationship cluster_formulation Formulation Parameters cluster_invitro In Vitro Performance cluster_clinical Clinical Outcomes This compound Concentration This compound Concentration Antifungal Efficacy (MIC) Antifungal Efficacy (MIC) This compound Concentration->Antifungal Efficacy (MIC) Release Rate (IVRT) Release Rate (IVRT) This compound Concentration->Release Rate (IVRT) Vehicle Composition Vehicle Composition Vehicle Composition->Release Rate (IVRT) Skin Permeation (IVPT) Skin Permeation (IVPT) Vehicle Composition->Skin Permeation (IVPT) Reduction in Scaling & Erythema Reduction in Scaling & Erythema Antifungal Efficacy (MIC)->Reduction in Scaling & Erythema Release Rate (IVRT)->Skin Permeation (IVPT) Skin Permeation (IVPT)->Reduction in Scaling & Erythema IGA Score Improvement IGA Score Improvement Reduction in Scaling & Erythema->IGA Score Improvement Safety & Tolerability Safety & Tolerability IGA Score Improvement->Safety & Tolerability

References

Application Notes and Protocols for the Synthesis and Purification of Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

These application notes provide detailed procedures for the synthesis, purification, and characterization of Elubiol (B1630344), a dichlorophenyl imidazoldioxolan derivative with notable antifungal and sebum-inhibiting properties. The protocols are intended for researchers, scientists, and drug development professionals.

Chemical Properties and Characterization Data

Proper characterization of synthesized this compound is crucial for ensuring its identity, purity, and suitability for research applications. Below is a summary of its key chemical properties and expected analytical data.

PropertyValue
Chemical Name ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate[1]
Synonyms Dichlorophenyl imidazoldioxolan[2]
Molecular Formula C₂₇H₃₀Cl₂N₄O₅[1]
Molecular Weight 561.46 g/mol [2]
CAS Number 67914-69-6[2]
Appearance White to off-white solid
Melting Point Type I: 127.6–130°C; Type II: 110.9°C[3]
Solubility Soluble in DMSO (≥15 mg/mL)[2]
Purity (typical) >99.5% by HPLC[3]
Expected ¹H NMR Data Data to be populated based on experimental results. Key signals expected for aromatic protons, dioxolane ring protons, imidazole (B134444) protons, piperazine (B1678402) protons, and the ethyl ester group.
Expected ¹³C NMR Data Data to be populated based on experimental results. Signals corresponding to all 27 carbon atoms in the structure are expected.
Expected Mass Spec Data [M+H]⁺ at m/z 561.16658 (calculated). The fragmentation pattern should be analyzed to confirm the structure.

Synthesis of this compound

Two primary synthetic routes for this compound are described below.

Synthesis from Ketoconazole (B1673606)

This method involves the hydrolysis of ketoconazole followed by acylation.

Experimental Protocol:

Step 1: Hydrolysis of Ketoconazole [4]

  • In a suitable reaction vessel, combine 100 kg of ketoconazole with 110 kg of 10% hydrochloric acid.[4]

  • Heat the mixture to 85°C and maintain for 20 hours with stirring.[4]

  • Cool the reaction mixture to room temperature.

  • Add 400 L of toluene (B28343) to the vessel.

  • Slowly add 96.5 kg of a 50% sodium hydroxide (B78521) solution to precipitate a crystalline solid.[4]

  • Isolate the solid by centrifugation.

  • Wash the solid with 40 kg of water.

  • Dry the resulting hydrolyzate to yield approximately 92.1 kg. The expected purity by HPLC is >99.5%.[4]

Step 2: Acylation to form Crude this compound [4]

  • To the 92.1 kg of hydrolyzate in a reaction kettle, add 520 kg of methylene (B1212753) chloride and 36 kg of potassium carbonate.[4]

  • At room temperature, add 25 kg of ethyl chloroformate dropwise.[4]

  • Stir the mixture for 3 hours.[4]

  • Add 300 kg of water and separate the organic layer.[4]

  • Remove the methylene chloride by distillation under reduced pressure to obtain the crude this compound product.[4]

Synthesis via Nucleophilic Substitution

This route involves the condensation of two key intermediates.

Experimental Protocol:

  • The synthesis involves the condensation of cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate with [4-(4-hydroxyphenyl)]-1-piperazine carboxylic acid ethyl ester.[5]

  • In a 1000 mL reaction flask, combine 45 g of the p-toluenesulfonate derivative, 25 g of the piperazine derivative, 5.6 g of potassium hydroxide, and 180 g of dimethyl sulfoxide (B87167) (DMSO).[5]

  • Maintain the reaction at 25°C for 20 hours.[5]

  • After the reaction is complete, add 450 g of cold water to the reaction flask to reduce the internal temperature to 10°C and precipitate the product.[5]

  • Filter the crude product.

  • Wash the filter cake with water until neutral and then dry to obtain approximately 42 g of crude this compound (expected HPLC content of 94%).[5]

Synthesis Workflow Diagram:

G cluster_0 Synthesis Route 1: From Ketoconazole cluster_1 Synthesis Route 2: Nucleophilic Substitution Ketoconazole Ketoconazole Hydrolyzate Hydrolyzate Intermediate Ketoconazole->Hydrolyzate 1. HCl, 85°C 2. Toluene, NaOH Crude_Elubiol_1 Crude this compound Hydrolyzate->Crude_Elubiol_1 Ethyl Chloroformate, Potassium Carbonate, Methylene Chloride Tosylate Tosylate Derivative Crude_Elubiol_2 Crude this compound Tosylate->Crude_Elubiol_2 KOH, DMSO, 25°C Piperazine Piperazine Derivative Piperazine->Crude_Elubiol_2

Caption: Overview of two synthetic routes to this compound.

Purification of this compound

Recrystallization is the most common and effective method for purifying crude this compound.

Experimental Protocol: Recrystallization using a Water-Ethanol Mixture [4]

  • Dissolve the crude this compound product in a water-ethanol mixed solution (weight ratio 25:75) at a ratio of crude product to mixed solvent of approximately 1:4 (w/w).[4]

  • Heat the mixture to 75°C to ensure complete dissolution.[4]

  • Add activated carbon for decolorization and filter the hot solution to remove the carbon.[4]

  • Allow the filtrate to cool slowly to induce crystallization.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold water-ethanol mixture.

  • Dry the purified this compound. This method can yield a product with an HPLC purity of 99.6% and a total yield of around 90.5%.[4]

Purification Workflow Diagram:

G Crude Crude this compound Dissolved Dissolve in Water/Ethanol (25:75) at 75°C Crude->Dissolved Decolorized Add Activated Carbon & Hot Filter Dissolved->Decolorized Crystallized Cool to Induce Crystallization Decolorized->Crystallized Filtered Filter and Wash Crystals Crystallized->Filtered Pure Pure this compound (>99.5%) Filtered->Pure

Caption: Purification of this compound by recrystallization.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

A general reverse-phase HPLC method can be used to determine the purity of this compound.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) can be a starting point.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Mechanism of Action and Signaling Pathway

This compound functions as a broad-spectrum antifungal agent by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[4] This disruption leads to altered membrane fluidity and integrity, ultimately resulting in fungal cell death.

Ergosterol Biosynthesis Pathway and Inhibition by this compound:

G AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibits 14-alpha-demethylase

Caption: this compound inhibits the ergosterol biosynthesis pathway.

Storage and Handling

  • Storage: Store solid this compound at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[2]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Work in a well-ventilated area.

These protocols and notes are intended to serve as a comprehensive guide for the synthesis and purification of this compound for research applications. Researchers should adapt these methods as needed based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols for Utilizing Elubiol in Molecular Docking Studies for Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol (Dichlorophenyl imidazoldioxolan) is a compound with known sebum-inhibiting properties, making it a candidate for treating oily skin and dandruff.[1] Its chemical structure, containing an imidazole (B134444) ring, is a common feature in many antifungal agents that target the ergosterol (B1671047) biosynthesis pathway. This structural similarity suggests that this compound may possess antifungal activity, making it a compelling subject for further investigation in the field of antifungal drug development.

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This in silico approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. These application notes provide a comprehensive guide for researchers interested in exploring the antifungal potential of this compound through molecular docking studies.

Potential Fungal Targets for this compound

The primary mechanism of action for many imidazole-based antifungal drugs is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3] Another potential target is β-glucan synthase, an enzyme responsible for synthesizing β-glucan, an essential polysaccharide component of the fungal cell wall.[4][5] Given this compound's structure, CYP51 is a primary target of interest for initial molecular docking studies.

Experimental Protocols

A standard molecular docking workflow consists of three main stages: protein preparation, ligand preparation, and the docking simulation followed by analysis.[4]

Protocol 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target fungal protein (e.g., Lanosterol 14α-demethylase from Candida albicans, PDB ID: 5V5Z) from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Use molecular modeling software such as AutoDockTools, Schrödinger Maestro, or BIOVIA Discovery Studio.[5][6][7]

    • Remove water molecules and any co-crystallized ligands from the protein structure.[4][7]

    • Add polar hydrogen atoms to the protein.[4][5]

    • Assign appropriate charges to the protein atoms (e.g., Kollman charges).[4][5]

    • Save the prepared protein in a suitable file format, such as PDBQT for use with AutoDock.[7]

Protocol 2: Ligand Preparation (this compound)
  • Obtain Ligand Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem.

  • Convert to 3D and Optimize:

    • Use a chemical drawing tool like ChemDraw or an online converter to generate the 3D structure of this compound.

    • Perform energy minimization of the 3D ligand structure using a force field such as MMFF94.[4] This step is crucial for obtaining a low-energy, stable conformation.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[4]

    • Save the prepared ligand in the appropriate format (e.g., PDBQT).[4]

Protocol 3: Molecular Docking and Analysis
  • Grid Generation:

    • Define a grid box that encompasses the active site of the target protein.[4] The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.[4] The grid box dimensions should be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Simulation:

    • Utilize a docking program like AutoDock Vina to perform the docking simulation.[4] The software will explore various conformations of this compound within the defined grid box and calculate the binding affinity for each pose.[4]

    • The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for exploring the conformational space of the ligand.[5][8]

  • Analysis of Results:

    • The output will consist of several docked conformations (poses) of this compound ranked by their binding energy (docking score).[4] The pose with the lowest binding energy is generally considered the most favorable.[4]

    • Visualize the interactions between this compound and the protein's active site residues using software like BIOVIA Discovery Studio or PyMOL.[5] Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Data Presentation

Quantitative data from molecular docking studies should be presented in a clear and organized manner to facilitate comparison and analysis.[4]

Table 1: Example Docking Results of this compound with Fungal Target Proteins

Target ProteinFungal SpeciesPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting ResiduesHydrogen Bonds
Lanosterol 14α-demethylaseCandida albicans5V5Z-8.50.25TYR132, HIS377, PHE2282
β-Glucan SynthaseSaccharomyces cerevisiae4M80-7.21.5ILE657, GLU659, LYS6621
Squalene EpoxidaseTrichophyton rubrum2AIB-9.10.09LEU417, PHE420, TRP4213

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Synthesis Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Disruption Membrane Disruption & Cell Death Cell_Membrane->Disruption Leads to

Caption: Hypothesized mechanism of this compound's antifungal action via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow

Molecular_Docking_Workflow cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (e.g., CYP51) Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking_Sim Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Sim Grid_Gen->Docking_Sim Results_Analysis Analysis of Docking Poses and Binding Energies Docking_Sim->Results_Analysis Interaction_Vis Visualization of Ligand-Protein Interactions Results_Analysis->Interaction_Vis

Caption: A streamlined workflow for performing molecular docking studies of this compound.

Logical Relationship of Antifungal Action

Antifungal_Action_Logic Start This compound Binding Binding to Fungal Target Protein (e.g., CYP51) Start->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Pathway_Disruption Disruption of Essential Biosynthetic Pathway Inhibition->Pathway_Disruption Cellular_Effect Compromised Cell Membrane/Wall Integrity Pathway_Disruption->Cellular_Effect Outcome Fungistatic or Fungicidal Effect Cellular_Effect->Outcome

Caption: Logical progression from this compound binding to its ultimate antifungal effect.

References

A guide to preparing stable Elubiol solutions in DMSO for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: A Guide to Preparing Stable Elubiol (B1630344) Solutions in DMSO for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known as Dichlorophenyl imidazoldioxolan, is a compound with moderate sebum-inhibiting and antifungal properties, making it a molecule of interest in dermatological and cosmetic research.[1][2][3] For laboratory applications, particularly in cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for this compound. However, improper handling can lead to issues with solubility and stability, compromising experimental results. This document provides a detailed guide to the preparation, storage, and handling of stable this compound solutions in DMSO to ensure reproducible and reliable data in a research setting.

Chemical and Physical Properties of this compound

This compound is a white to off-white solid compound.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₀Cl₂N₄O₅[1][4]
Molecular Weight 561.46 g/mol [1][5]
CAS Number 67914-69-6[1][2]
Appearance White to off-white solid/powder[1][2]
Melting Point 125.0°C - 130.0°C[2][6]
Purity Typically >98% (via HPLC)[5][6]

Solubility and Stability of this compound in DMSO

Proper dissolution and storage are critical for maintaining the bioactivity of this compound. The hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened, anhydrous DMSO is highly recommended.[1][5]

Solubility Data

Solubility data for this compound in DMSO can vary between suppliers. It is crucial to consult the certificate of analysis for the specific batch in use. Ultrasonic treatment may be required to achieve full dissolution at higher concentrations.[1]

SolventReported Solubility (High)Reported Solubility (Low)Notes
DMSO 175 mg/mL (311.69 mM)[1]15 mg/mL (26.71 mM)[5][7]Use of fresh, anhydrous DMSO is critical. Sonication is recommended.[1]
Stability and Storage Conditions

Once dissolved in DMSO, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][8] Storage under nitrogen gas is also recommended to maintain stability.[1]

ConditionStorage TemperatureDurationReference
Powder -20°C3 years[5]
In DMSO -80°C6 months[1][5]
In DMSO -20°C1 month[1][5]

Mechanism of Action Overview

This compound functions through at least two distinct mechanisms. As an imidazole-class antifungal agent, it inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes.[3] This disruption leads to compromised membrane integrity and fungal cell death.[3] In dermatological applications, this compound acts as a sebum inhibitor. It has been shown to reduce cholesterol production in human keratinocytes, which helps in managing oily skin conditions.[1][3]

Elubiol_Mechanism cluster_0 Mechanism in Fungal Cells cluster_1 Mechanism in Human Keratinocytes Elubiol_F This compound Ergosterol Ergosterol Biosynthesis Elubiol_F->Ergosterol Inhibits Membrane Compromised Cell Membrane Integrity Ergosterol->Membrane Leads to Death Fungal Cell Death Membrane->Death Results in Elubiol_K This compound Cholesterol Cholesterol Production Elubiol_K->Cholesterol Reduces (IC50 ~0.5 µM) Sebum Reduced Sebum Production Cholesterol->Sebum Contributes to

Caption: this compound's dual mechanisms of action.

Experimental Protocols

The following sections provide detailed protocols for preparing and using this compound solutions in a laboratory setting.

Workflow for Stock Solution Preparation

The general workflow for preparing a stable this compound stock solution in DMSO involves careful weighing, dissolution with fresh solvent, and proper storage.

Elubiol_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dmso 2. Add Anhydrous DMSO weigh->dmso dissolve 3. Vortex & Sonicate (to ensure full dissolution) dmso->dissolve aliquot 4. Aliquot into Cryovials dissolve->aliquot store 5. Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.

Materials:

  • This compound powder (MW: 561.46 g/mol )

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 561.46 g/mol = 5.61 mg

  • Weighing: Carefully weigh out 5.61 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath for 10-15 minutes to ensure the compound is completely dissolved.[1] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.[1][8]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term stability (up to 6 months).[1][5]

Protocol: Preparation of Working Solutions for Cell-Based Assays

Stock solutions must be diluted to a final working concentration in cell culture media. It is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium:

    • Directly add 1 µL of the 10 mM stock to 999 µL of culture medium.

    • Mix thoroughly by gentle pipetting or brief vortexing.

  • Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the culture medium without this compound.[9] This is essential to distinguish the effects of the compound from the effects of the solvent.

  • Application: Immediately add the final working solution to your cell cultures. Do not store diluted aqueous solutions for extended periods.[8]

References

Application Notes & Protocols: Methodologies for Assessing the Minimum Inhibitory Concentration (MIC) of Elubiol against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Candida albicans is a significant opportunistic fungal pathogen, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development and evaluation of novel therapeutic agents. Elubiol is a novel investigational compound with potential antifungal activity. Accurate and reproducible assessment of its minimum inhibitory concentration (MIC) is a critical first step in evaluating its efficacy against C. albicans.

These application notes provide detailed protocols for determining the MIC of this compound against C. albicans using standardized broth microdilution and disk diffusion methods. These methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data reliability and comparability.[1][2][3] Additionally, this document outlines a potential signaling pathway in C. albicans that could be a target for antifungal agents, providing a framework for mechanistic studies.

Data Presentation

Table 1: Hypothetical MIC Data for this compound and Control Antifungals against Candida albicans
CompoundC. albicans StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compoundATCC 90028482 - 16
This compoundClinical Isolate 18164 - 32
This compoundClinical Isolate 2482 - 8
FluconazoleATCC 900280.510.25 - 2
Amphotericin BATCC 900280.250.50.125 - 1

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Quality Control (QC) Ranges for Reference Strains
QC StrainAntifungal AgentExpected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2 - 8
C. krusei ATCC 6258Fluconazole16 - 64
C. parapsilosis ATCC 22019Amphotericin B0.25 - 1

QC ranges should be established and validated in each laboratory based on CLSI or EUCAST guidelines.[4]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Candida albicans isolates (including reference strains like ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24 hours to ensure purity and viability.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, but may be adjusted based on the expected potency of this compound.

    • Add 100 µL of each drug dilution to the appropriate wells.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[8] This can be determined visually or by reading the optical density at 600 nm with a microplate reader.

Protocol 2: Disk Diffusion Method for Antifungal Susceptibility Testing

This method provides a qualitative or semi-quantitative assessment of susceptibility by measuring the zone of growth inhibition around a drug-impregnated disk.[9][10][11]

Materials:

  • This compound-impregnated paper disks (concentration to be determined empirically)

  • Candida albicans isolates

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (GMB)

  • Sterile cotton swabs

  • Incubator (35°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland standard suspension of C. albicans in sterile saline as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the GMB agar plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

    • Include disks with known antifungal agents (e.g., fluconazole, voriconazole) as controls.[12]

  • Incubation:

    • Invert the plates and incubate at 35°C for 20-24 hours.

  • Measuring Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (which would need to be developed for this compound through correlation with MIC data).

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: C. albicans Culture prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate_plate Inoculate 96-Well Plate dilute_inoculum->inoculate_plate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate_plate incubate Incubate at 35°C for 24-48 hours inoculate_plate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Workflow for Broth Microdilution MIC Determination.

Ras1_cAMP_PKA_Pathway cluster_input Signal cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibition Potential Inhibition by this compound signal Environmental Cues (e.g., Temperature, Nutrients) Ras1 Ras1 signal->Ras1 Cyr1 Cyr1 (Adenylyl Cyclase) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA hyphae Hyphal Formation PKA->hyphae biofilm Biofilm Formation PKA->biofilm virulence Virulence Factors PKA->virulence This compound This compound This compound->Cyr1

Caption: The Ras1-cAMP-PKA signaling pathway in C. albicans.

Discussion of the Ras1-cAMP-PKA Pathway:

The Ras1-cAMP-PKA signaling pathway is a critical regulator of virulence traits in C. albicans, including the morphological transition from yeast to hyphal growth and biofilm formation.[13][14][15] Environmental signals activate the GTPase Ras1, which in turn stimulates the adenylyl cyclase Cyr1 to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream transcription factors that regulate the expression of genes involved in hyphal development and biofilm formation.[13] Investigating the effect of this compound on this pathway, for instance by measuring intracellular cAMP levels or assessing the expression of downstream genes, could provide valuable insights into its mechanism of action.[14]

References

Elubiol: Application Notes and Protocols for Oily Skin and Dandruff Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is a topical agent with demonstrated efficacy in the management of oily skin and dandruff. Its mechanism of action is multi-faceted, involving the regulation of sebum production and antimicrobial activity against yeasts of the Malassezia genus, which are implicated in the pathogenesis of dandruff. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its evaluation in preclinical and clinical research settings.

Mechanism of Action

This compound exhibits a dual mechanism of action relevant to the treatment of oily skin and dandruff:

  • Sebum Regulation: Clinical studies have shown that this compound effectively reduces skin oiliness.[1][2] The primary mechanism appears to be the modulation of the follicular reservoir's function, leading to a progressive decrease in sebum output at the skin surface.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the treatment of oily skin and dandruff.

Table 1: Efficacy of this compound in the Treatment of Oily Skin

ParameterMethodTreatment DurationResultsReference
Skin OilinessSebumeter® SM810, Sebutapes®Long-termProgressive decrease in skin oiliness on the forehead compared to a contralateral control site.[1][2]
Sebum Excretion Rate (SER)Sebum absorbent tapes6 weeksConsistent values for SERs with a coefficient of variation of 16.25 ± 6.78%.[2]

Table 2: Efficacy of this compound in the Treatment of Dandruff

ParameterMethodTreatment DurationResultsReference
Dandruff SeverityClinical Grading, Corneocyte CountNot SpecifiedEffective in controlling dandruff.[1][2]
Malassezia PopulationMicrobiological AssessmentNot SpecifiedImplied reduction due to clinical improvement in dandruff.[2]

Experimental Protocols

Protocol 1: In Vivo Evaluation of Sebum Control Efficacy

This protocol outlines the methodology for assessing the sebum-regulating effects of a topical formulation containing this compound.

Objective: To quantify the change in sebum levels on the skin surface following treatment with an this compound-containing product.

Materials:

  • Sebumeter® SM 815 or equivalent photometric device

  • Test formulation with this compound

  • Placebo/vehicle control formulation

  • Standardized skin cleanser

  • Acclimatized room (20-22°C, 40-60% humidity)

Procedure:

  • Subject Recruitment: Select healthy volunteers with self-perceived oily facial skin. Subjects should refrain from using any topical treatments on the test area for a specified washout period (e.g., 1-2 weeks).

  • Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions of the testing room for at least 30 minutes before any measurements are taken.

  • Test Sites: Define two symmetrical test areas on the forehead of each subject.

  • Baseline Measurement (T0):

    • Cleanse the test areas with a standardized cleanser and pat dry.

    • Wait for a defined period (e.g., 2 hours) to allow for sebum accumulation.

    • Perform baseline sebum measurements on both test sites using the Sebumeter®. The measurement involves pressing the device's cartridge onto the skin for a fixed duration (e.g., 30 seconds).

  • Product Application: Apply a standardized amount of the this compound formulation to one test site and the control formulation to the contralateral site.

  • Follow-up Measurements: Perform Sebumeter® measurements at specified time points post-application (e.g., 2, 4, and 6 hours for short-term effects, and after 1, 2, and 4 weeks of regular use for long-term effects).

  • Data Analysis: Calculate the percentage change in sebum levels from baseline for both the this compound-treated and control sites. Statistical analysis (e.g., paired t-test) should be used to determine the significance of the differences observed.

Workflow for Sebum Control Evaluation

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis recruit Subject Recruitment (Oily Skin) washout Washout Period (1-2 weeks) recruit->washout acclimatize Acclimatization (30 mins) washout->acclimatize baseline Baseline Sebum Measurement (T0) acclimatize->baseline application Product Application (this compound vs. Control) baseline->application followup Follow-up Measurements (e.g., T2h, T4h, T4w) application->followup data_analysis Calculate % Change in Sebum & Statistical Analysis followup->data_analysis

Caption: Workflow for in vivo sebum control evaluation.

Protocol 2: In Vitro Antifungal Susceptibility Testing against Malassezia furfur

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of this compound against Malassezia furfur.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Malassezia furfur.

Materials:

  • This compound

  • Malassezia furfur strain (e.g., ATCC or clinical isolate)

  • Modified Dixon's agar (B569324) or Leeming and Notman agar

  • Sabouraud Dextrose Broth supplemented with olive oil and Tween 80

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (32°C)

Procedure:

  • Inoculum Preparation:

    • Culture M. furfur on appropriate agar plates.

    • Harvest the yeast cells and suspend them in supplemented broth.

    • Adjust the inoculum density to a standardized concentration (e.g., 1-5 x 10^6 CFU/mL) using a spectrophotometer.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in the supplemented broth in the wells of a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the M. furfur inoculum to each well containing the diluted this compound, as well as to positive (no drug) and negative (no inoculum) control wells.

  • Incubation: Incubate the microtiter plates at 32°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the yeast. This can be assessed visually or by measuring the optical density using a microplate reader.

  • Data Analysis: Record the MIC value for this compound. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Malassezia furfur inoculum Prepare Standardized Inoculum culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate elubiol_prep Prepare this compound Stock & Dilutions elubiol_prep->inoculate incubate Incubate at 32°C (48-72 hours) inoculate->incubate read_mic Determine MIC (Visual/Spectrophotometric) incubate->read_mic

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol 3: In Vitro 5α-Reductase Inhibition Assay

This protocol provides a framework for evaluating the potential of this compound to inhibit the 5α-reductase enzyme, which is involved in androgen metabolism and can influence sebum production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 5α-reductase activity.

Materials:

  • This compound

  • Human 5α-reductase enzyme source (e.g., microsomal fraction from LNCaP or other prostate cancer cell lines)

  • Testosterone (B1683101) (substrate)

  • NADPH (cofactor)

  • Finasteride or Dutasteride (positive control inhibitors)

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 6.5-7.0)

  • LC-MS/MS system for dihydrotestosterone (B1667394) (DHT) quantification

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from a suitable human cell line.

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, NADPH, and varying concentrations of this compound or the positive control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate Reaction: Add testosterone to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).

  • DHT Quantification: Extract the steroids and quantify the amount of DHT produced using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of 5α-reductase activity for each concentration of this compound. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Hypothesized Signaling Pathway of this compound in Keratinocytes

G This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibition Cholesterol_Biosynthesis Cholesterol Biosynthesis in Keratinocytes HMG_CoA_Reductase->Cholesterol_Biosynthesis Catalysis Sebum_Lipid_Composition Altered Sebum Lipid Composition Cholesterol_Biosynthesis->Sebum_Lipid_Composition Leads to Reduced_Sebum_Output Reduced Sebum Output Sebum_Lipid_Composition->Reduced_Sebum_Output Contributes to

Caption: Hypothesized inhibition of cholesterol biosynthesis by this compound.

Conclusion

This compound is a promising active ingredient for the formulation of cosmetic and dermatological products aimed at managing oily skin and dandruff. The protocols provided herein offer a standardized approach for the scientific evaluation of its efficacy. Further research is warranted to elucidate the precise molecular mechanisms underlying its effects on sebaceous gland activity and to establish a comprehensive antifungal susceptibility profile against a broader range of Malassezia species.

References

Application Notes and Protocols for Oleogel Formulations in Enhanced Topical Delivery of Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing oleogel formulations for the enhanced topical delivery of Elubiol. This document outlines the rationale for using oleogels, presents key physicochemical data for formulation development, and provides detailed protocols for preparation, characterization, and evaluation.

Introduction to this compound and Oleogel-Based Topical Delivery

This compound (Dichlorophenyl imidazoldioxolan) is a molecule with moderate sebum-inhibiting properties, making it a promising candidate for topical treatments of oily skin and related conditions.[1][2][3][4][5] For effective treatment, the active ingredient must be efficiently delivered to the target site within the skin. Oleogels, which are semi-solid systems composed of a liquid lipid phase entrapped within a three-dimensional network of a gelator, offer a promising vehicle for enhancing the topical delivery of lipophilic compounds like this compound.[6]

The hydrophobic nature of oleogels can improve the solubility and stability of lipophilic drugs, while their semi-solid consistency allows for easy application and prolonged contact with the skin. This extended contact time can potentially increase the permeation of the active ingredient into the skin.

Data Presentation: Physicochemical Properties of Formulation Components

Successful formulation development requires a thorough understanding of the physicochemical properties of both the active pharmaceutical ingredient (API) and the excipients.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Dichlorophenyl imidazoldioxolan[7][8][9]
Molecular Formula C₂₇H₃₀Cl₂N₄O₅[9]
Molecular Weight 561.46 g/mol [2]
Appearance White to off-white solid[2]
Solubility DMSO: 175 mg/mL (with sonication)[2][10]
Note: Specific solubility data in cosmetic oils is not readily available in published literature and should be determined experimentally.
Mechanism of Action Inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[11][12][13]

Table 2: Comparative Physicochemical Properties of Common Oleogelators

PropertyBeeswaxCarnauba WaxGlyceryl Monostearate (GMS)
Origin Natural (animal)Natural (vegetable)Synthetic/Semi-synthetic
Melting Point (°C) 62 - 6582 - 8654 - 64
Typical Use Level (%) 2 - 102 - 105 - 20
Key Characteristics Forms stable gel networks, provides structure and emollience.Hardest natural wax, provides high gloss and durable film.Effective emulsifier and stabilizer, can form sustained-release matrices.
References [1][14][15][16][17][6][18][19][20][21][22][23]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as an azole derivative, functions by inhibiting the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol in fungi.[11][12][13] In the context of topical application for sebum control, it is suggested that this compound may modulate the lipid composition of sebum by reducing cholesterol biosynthesis in human keratinocytes.[2][3]

Elubiol_Mechanism cluster_pathway Ergosterol/Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isopentenyl_PP Isopentenyl Pyrophosphate Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 14-demethyl Lanosterol Lanosterol->Fourteen_demethyl_lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51A1) Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Ergosterol_Cholesterol Ergosterol (Fungi) / Cholesterol (Humans) Zymosterol->Ergosterol_Cholesterol This compound This compound This compound->Lanosterol_14a_demethylase

Caption: this compound inhibits Lanosterol 14α-demethylase.

Experimental Workflow for Oleogel Development and Evaluation

The following workflow outlines the key steps in the development and evaluation of this compound-loaded oleogels for topical delivery.

Oleogel_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation Solubility 1. This compound Solubility Screening (in various oils) Component_Selection 2. Selection of Oil and Oleogelator Solubility->Component_Selection Formulation 3. Oleogel Preparation (with varying concentrations) Component_Selection->Formulation Visual 4. Visual Inspection (Homogeneity, color) Formulation->Visual Rheology 5. Rheological Studies (Viscosity, viscoelasticity) Visual->Rheology Texture 6. Texture Analysis (Hardness, spreadability) Rheology->Texture Release 7. In Vitro Release Testing (IVRT) Texture->Release Permeation 8. In Vitro Skin Permeation (IVPT) Release->Permeation

Caption: Workflow for this compound oleogel development.

Experimental Protocols

Protocol for Preparation of this compound-Loaded Oleogels

This protocol describes a general method for preparing this compound-loaded oleogels. The specific concentrations of this compound, oleogelator, and oil should be optimized based on preliminary solubility and formulation studies.

Materials:

  • This compound powder

  • Selected pharmaceutical-grade oil (e.g., olive oil, mineral oil, isopropyl myristate)

  • Selected oleogelator (e.g., beeswax, carnauba wax, glyceryl monostearate)

  • Beakers

  • Magnetic stirrer with hot plate

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the required amounts of the selected oil and oleogelator into a beaker.

  • Heating and Dissolving: Heat the mixture on a hot plate with continuous stirring until the oleogelator is completely dissolved in the oil. The temperature should be maintained approximately 10°C above the melting point of the oleogelator.

  • Incorporation of this compound: Once the oleogelator is fully dissolved, reduce the heat slightly and add the pre-weighed this compound powder to the mixture. Stir until the this compound is completely dissolved and the mixture is homogeneous.

  • Cooling and Gelation: Remove the beaker from the hot plate and allow it to cool down to room temperature. The oleogel will form as the mixture cools and the oleogelator molecules self-assemble into a three-dimensional network.

  • Storage: Store the prepared oleogel in a well-closed container at room temperature, protected from light.

Protocol for In Vitro Release Testing (IVRT)

IVRT is performed to evaluate the rate and extent of this compound release from the oleogel formulation.

Apparatus:

  • Franz diffusion cells[24][25][26][27][28]

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for quantifying this compound

Procedure:

  • Cell Setup: Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.

  • Receptor Medium: Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Temperature Control: Place the cells in a water bath maintained at 32 ± 0.5°C to simulate skin surface temperature.

  • Sample Application: Accurately weigh and apply a finite dose of the this compound-loaded oleogel onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of this compound released per unit area over time and plot the release profile.

Protocol for In Vitro Skin Permeation Testing (IVPT)

IVPT is conducted to assess the permeation of this compound through the skin from the oleogel formulation.

Apparatus:

  • Same as for IVRT, with the exception of the membrane.

Membrane:

  • Excised human or animal skin (e.g., porcine ear skin) prepared to a suitable thickness.

Procedure:

  • Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Setup and Equilibration: Follow the same procedure as for IVRT for cell assembly, filling the receptor chamber, and temperature control. Allow the skin to equilibrate with the receptor medium for a period before applying the formulation.

  • Sample Application: Apply the this compound-loaded oleogel to the skin surface in the donor compartment.

  • Sampling and Analysis: Follow the same sampling and analysis procedure as described for IVRT.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the linear portion of the cumulative amount versus time plot.

Conclusion

Oleogels represent a versatile and promising platform for the topical delivery of this compound. By carefully selecting the oil and oleogelator based on their physicochemical properties and the desired product characteristics, it is possible to formulate stable and effective oleogels. The protocols provided herein offer a framework for the systematic development and evaluation of these formulations. Further optimization of the formulation and in vivo studies are recommended to fully establish the clinical efficacy of this compound-loaded oleogels for the management of oily skin conditions.

References

Application Notes: Evaluating the Impact of Elubiol on Sebaceous Gland Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubiol (Dichlorophenyl imidazoldioxolan) is a compound recognized for its sebum-inhibiting properties, making it a relevant ingredient for cosmetic and dermatological applications targeting oily skin and related conditions.[1][2][3] The process of sebaceous gland differentiation, or sebogenesis, involves the proliferation of basal sebocytes, their maturation accompanied by significant lipid synthesis (lipogenesis), and eventual rupture (holocrine secretion) to release sebum.[3][4] Understanding how a compound like this compound modulates this complex process at a cellular and molecular level is critical for substantiating its efficacy and elucidating its mechanism of action. One potential, though not fully confirmed, mechanism is the reduction of cholesterol biosynthesis.[1][5][6]

These application notes provide a comprehensive suite of protocols to enable researchers to systematically evaluate the effects of this compound on sebocyte differentiation, from phenotypic changes in lipid production to alterations in the expression of key genetic and protein markers.

Recommended In Vitro Models

The study of human sebaceous gland function requires appropriate models, as sebaceous gland differentiation is species-specific.[7][8]

  • Immortalized Human Sebocyte Cell Lines (e.g., SZ95, SEB-1): These cell lines are foundational tools for studying sebaceous gland activity.[8] They preserve key characteristics of human sebocytes, although they may exhibit incomplete terminal differentiation in vitro.[7][8] They offer the advantage of providing a consistent and reproducible source of cells for screening and mechanistic studies.

  • Primary Human Sebocytes: Isolated directly from human skin, these cells offer a model that most closely resembles the in vivo state.[7][9] Their use, however, is limited by donor variability and a finite lifespan in culture.[8]

  • 3D Ex Vivo Sebaceous Gland Models: For more complex studies, isolated human sebaceous glands can be maintained in a 3D "sandwich" culture, which preserves their physiological structure and function for extended periods, allowing for the study of dynamic processes like lipid production.[10][11]

Experimental Workflow Overview

A systematic evaluation of this compound's effects should follow a logical progression from assessing basic cytotoxicity to detailed mechanistic investigation. The following workflow provides a general framework for these studies.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Molecular Mechanism cluster_3 Phase 4: Data Interpretation Culture Culture Sebocytes (e.g., SZ95) Treat Treat with this compound (Dose-Response) Culture->Treat Viability Assess Cell Viability (MTT/MTS Assay) Treat->Viability LipidStain Lipid Staining (Oil Red O / Nile Red) Viability->LipidStain Quantify Quantify Lipid Content LipidStain->Quantify RNA RNA Isolation Quantify->RNA Protein Protein Lysis Quantify->Protein Enzyme 5α-Reductase Activity Assay Quantify->Enzyme qPCR RT-qPCR Analysis (Marker Genes) RNA->qPCR WB Western Blot Analysis (Marker Proteins) Protein->WB Analyze Data Analysis & Interpretation qPCR->Analyze WB->Analyze Enzyme->Analyze G Basal Basal / Progenitor Sebocyte Expressed Markers: - Keratin 5 (K5) - Keratin 14 (K14) - Keratin 7 (K7) Transitional Transitional Sebocyte Expressed Markers: - Keratin 5 (K5) - PPARγ (early) Basal->Transitional Differentiation Initiation Mature Mature / Differentiated Sebocyte Expressed Markers: - PPARγ (high) - Mucin-1 (MUC1/EMA) - Fatty Acid Synthase (FASN) - Adipophilin (ADRP) Phenotype: - High Lipid Accumulation Transitional->Mature Maturation & Lipogenesis G cluster_0 Potential Inhibition Point Testosterone Testosterone Five_AR 5α-Reductase Testosterone->Five_AR DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR ARE Androgen Response Element (in DNA) AR->ARE Binds & Activates Lipogenesis Increased Lipogenesis & Sebocyte Differentiation ARE->Lipogenesis ↑ Gene Expression (e.g., FASN, SCD) Five_AR->DHT This compound This compound This compound->Five_AR Hypothesized Inhibition

References

Application Notes and Protocols: Elubiol-Loaded Nanoemulsions for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of Elubiol-loaded nanoemulsions for targeted drug delivery. The protocols outlined below are based on established methodologies for formulating lipophilic antifungal agents into nano-sized delivery systems to enhance their therapeutic efficacy.

Introduction to this compound and Nanoemulsion-Based Drug Delivery

This compound (Dichlorophenyl imidazoldioxolan) is a novel imidazole-class antifungal agent with a lipophilic nature and poor aqueous solubility.[1][2] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to fungal cell lysis.[1] this compound also exhibits antibacterial properties and is currently used in topical formulations for managing oily skin and dandruff due to its sebum-inhibiting activity.[1][2]

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm. They offer a promising platform for the delivery of poorly water-soluble drugs like this compound due to their ability to:

  • Enhance drug solubility and bioavailability.

  • Protect the drug from degradation.

  • Provide controlled and sustained drug release.

  • Enable targeted delivery to specific sites of action.

This document provides detailed protocols for developing and evaluating this compound-loaded nanoemulsions for potential therapeutic applications beyond its current dermatological uses.

Data Presentation: Formulation and Characterization of this compound Nanoemulsions

The following tables summarize typical quantitative data obtained during the formulation and characterization of this compound nanoemulsions, based on formulations of similar lipophilic antifungal drugs.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₀Cl₂N₄O₅
Molecular Weight561.46 g/mol
Predicted XLogP35.1
SolubilityPoorly soluble in water, soluble in DMSO

Table 2: Example Formulations of this compound Nanoemulsions

Formulation CodeOil Phase (%, w/w)Surfactant (%, w/w)Co-surfactant (%, w/w)Aqueous Phase (%, w/w)
ENE-1Capryol 90 (10)Tween 80 (20)Transcutol P (10)Water (60)
ENE-2Oleic Acid (15)Labrasol (25)Ethanol (5)Water (55)
ENE-3Coconut Oil (12)Cremophor EL (18)PEG 400 (8)Water (62)

Table 3: Characterization Parameters of Optimized this compound Nanoemulsion (ENE-1)

ParameterValue
Mean Droplet Size (nm)125 ± 5.2
Polydispersity Index (PDI)0.18 ± 0.03
Zeta Potential (mV)-22.5 ± 1.8
Drug Content (%)98.5 ± 1.5
Encapsulation Efficiency (%)95.2 ± 2.1
pH6.5 ± 0.2

Experimental Protocols

Preparation of this compound-Loaded Nanoemulsions

Two primary methods are recommended for the preparation of this compound nanoemulsions:

3.1.1. High-Energy Method: High-Pressure Homogenization (HPH)

This method utilizes intense mechanical forces to reduce the droplet size of a coarse emulsion.

  • Protocol:

    • Oil Phase Preparation: Dissolve this compound (e.g., 0.5% w/w) in the selected oil phase (e.g., Capryol 90) with gentle heating and stirring.

    • Aqueous Phase Preparation: Disperse the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P) in distilled water.

    • Pre-emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm for 10 minutes) using a high-shear mixer to form a coarse emulsion.

    • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer (e.g., at 15,000 psi for 5 cycles).

    • Equilibration: Allow the nanoemulsion to cool to room temperature.

3.1.2. Low-Energy Method: Spontaneous Emulsification (Aqueous Titration Method)

This method relies on the spontaneous formation of fine droplets when an organic phase is titrated into an aqueous phase.

  • Protocol:

    • Organic Phase Preparation: Prepare a homogenous mixture of the oil phase (e.g., Oleic Acid), surfactant (e.g., Labrasol), and this compound.

    • Aqueous Titration: Slowly add the aqueous phase (distilled water) to the organic phase with continuous, gentle magnetic stirring.

    • Nanoemulsion Formation: The nanoemulsion forms spontaneously as the aqueous phase is incorporated. Continue stirring for 30 minutes to ensure equilibrium.

Characterization of this compound Nanoemulsions

3.2.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoemulsion droplets. Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which indicates the surface charge and stability of the formulation.

  • Protocol:

    • Dilute the nanoemulsion sample (e.g., 1:100) with deionized water to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform measurements in triplicate.

3.2.2. Transmission Electron Microscopy (TEM)

  • Principle: TEM provides direct visualization of the morphology and size of the nanoemulsion droplets.

  • Protocol:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Negatively stain the sample with a drop of 2% phosphotungstic acid for 30-60 seconds.

    • Remove the excess staining solution with filter paper.

    • Allow the grid to air dry completely.

    • Observe the sample under a transmission electron microscope.

3.2.3. Drug Content and Encapsulation Efficiency

  • Principle: The amount of this compound encapsulated within the nanoemulsion is determined by separating the free drug from the encapsulated drug and quantifying the drug concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Separation of Free Drug: Centrifuge the nanoemulsion sample using an ultrafiltration tube (e.g., Amicon Ultra, 10 kDa MWCO) at a high speed (e.g., 10,000 rpm for 30 minutes). The filtrate will contain the free, unencapsulated drug.

    • Quantification of Total Drug: Disrupt a known amount of the nanoemulsion by adding a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • HPLC Analysis: Analyze the concentration of this compound in both the filtrate and the disrupted nanoemulsion using a validated HPLC method.

    • Calculation:

      • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • Drug Loading (%) = (Mass of Drug in Nanoemulsion / Total Mass of Nanoemulsion) x 100

In Vitro Evaluation

3.3.1. In Vitro Drug Release Study

  • Principle: A Franz diffusion cell is used to study the release profile of this compound from the nanoemulsion through a synthetic or biological membrane.

  • Protocol:

    • Mount a dialysis membrane (e.g., cellulose (B213188) acetate, MWCO 12-14 kDa) between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline pH 7.4 with 0.5% Tween 80 to maintain sink conditions) and maintain the temperature at 37 ± 0.5°C with constant stirring.

    • Place a known amount of the this compound-loaded nanoemulsion in the donor compartment.

    • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh medium.

    • Analyze the concentration of this compound in the collected samples using HPLC.

3.3.2. Cell Viability Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed human keratinocytes (e.g., HaCaT cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound nanoemulsion, a blank nanoemulsion (without drug), and a control (cell culture medium).

    • Incubate for 24-48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

3.3.3. Antifungal Susceptibility Testing

  • Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of the this compound nanoemulsion against relevant fungal strains.

  • Protocol:

    • Prepare serial dilutions of the this compound nanoemulsion, free this compound, and blank nanoemulsion in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Malassezia furfur).

    • Include a growth control (no drug) and a sterility control (no fungi).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the formulation that visibly inhibits fungal growth.

In Vivo Evaluation

3.4.1. Animal Model for Topical Antifungal Efficacy

  • Principle: A superficial fungal infection is induced in an animal model to evaluate the therapeutic efficacy of the topical this compound nanoemulsion.

  • Protocol:

    • Induction of Infection: Induce a dermatophyte infection (e.g., with Trichophyton rubrum) on the shaved backs of guinea pigs or rats.

    • Treatment: After the establishment of the infection, topically apply the this compound nanoemulsion, a placebo nanoemulsion, a commercial antifungal cream, and a negative control (no treatment) to different groups of animals daily for a specified period (e.g., 14 days).

    • Evaluation: Monitor the clinical signs of infection (e.g., erythema, scaling) and collect skin scrapings for fungal culture to determine the fungal burden at the end of the treatment period.

    • Histopathological Analysis: Perform histological examination of skin biopsies to assess the extent of infection and inflammation.

Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14α-methylated sterols Ergosterol Ergosterol Intermediate->Ergosterol Demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation This compound This compound (Imidazole Antifungal) This compound->Enzyme Inhibition Enzyme->Intermediate

Caption: this compound inhibits the enzyme Lanosterol 14α-demethylase (CYP51), a key step in the ergosterol biosynthesis pathway in fungi.

Experimental Workflow: Nanoemulsion Preparation and Characterization

Nanoemulsion_Workflow cluster_prep Preparation cluster_char Characterization OilPhase Oil Phase + this compound PreEmulsion Pre-emulsification (High-Shear Mixing) OilPhase->PreEmulsion Spontaneous Spontaneous Emulsification OilPhase->Spontaneous AqPhase Aqueous Phase + Surfactants AqPhase->PreEmulsion AqPhase->Spontaneous HPH High-Pressure Homogenization PreEmulsion->HPH Nanoemulsion This compound-loaded Nanoemulsion HPH->Nanoemulsion Spontaneous->Nanoemulsion DLS Droplet Size & Zeta Potential (DLS/ELS) Nanoemulsion->DLS TEM Morphology (TEM) Nanoemulsion->TEM HPLC Drug Content & Encapsulation Efficiency Nanoemulsion->HPLC

Caption: Workflow for the preparation and physicochemical characterization of this compound-loaded nanoemulsions.

Logical Relationship: Targeted Drug Delivery Strategy

Targeted_Delivery Nanoemulsion This compound Nanoemulsion SurfaceMod Surface Modification (e.g., with Ligands) Nanoemulsion->SurfaceMod TargetedNano Targeted this compound Nanoemulsion SurfaceMod->TargetedNano Binding Receptor-Ligand Binding TargetedNano->Binding FungalCell Fungal Cell Receptor Specific Receptors (e.g., Chitin, Mannoproteins) Receptor->Binding Internalization Enhanced Internalization Binding->Internalization DrugRelease Localized Drug Release Internalization->DrugRelease Efficacy Increased Antifungal Efficacy DrugRelease->Efficacy

Caption: Strategy for targeted delivery of this compound nanoemulsions to fungal cells via surface modification and receptor-ligand interactions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Elubiol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Elubiol in aqueous solutions.

Troubleshooting Guide

This guide is designed to help you overcome common issues encountered during the solubilization of this compound for your experiments.

Issue 1: this compound precipitates out of my aqueous buffer.

  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but it immediately precipitated. What can I do?

  • Answer: This is a common issue for lipophilic compounds like this compound. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple to more complex approaches:

    • Co-solvents: Introduce a water-miscible organic solvent (a co-solvent) into your final aqueous solution. This increases the overall solvency of the buffer for lipophilic compounds.[1][2][3][4][5][6] Common co-solvents include DMSO, ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[2][3][6] Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it until this compound remains in solution. Be mindful that high concentrations of organic solvents can affect cellular assays.

    • Surfactants: Utilize a surfactant to form micelles that can encapsulate this compound.[7][8][9] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments due to their lower toxicity.[7] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.[8]

    • pH Adjustment: Although information on this compound's pKa is limited, if it has ionizable groups, adjusting the pH of your buffer can significantly impact its solubility.[1][10] For a basic compound, lowering the pH would increase solubility, and for an acidic compound, increasing the pH would be beneficial. Experimental determination of the optimal pH is recommended.

Issue 2: The concentration of this compound I can achieve is too low for my assay.

  • Question: I've tried using co-solvents, but I still can't reach the desired concentration of this compound for my experiment. What are the next steps?

  • Answer: If simple co-solvency is insufficient, more advanced formulation techniques can be employed to significantly enhance the aqueous solubility of this compound:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, forming an inclusion complex that is water-soluble.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[11]

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to improved dissolution rate and apparent solubility.[16][17][18][19][20] This can be achieved through techniques like milling or precipitation to create a nanosuspension.[17][18]

    • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level.[10][21] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing this compound as fine particles, which enhances its dissolution and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that affect its solubility?

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[22][23][24] One source indicates a solubility of 175 mg/mL in DMSO, although this may require sonication.[22] Another source suggests a solubility of 15 mg/mL in fresh DMSO, noting that the hygroscopic nature of DMSO can reduce solubility.[24] It is also suggested that a mixed solution of water and a low-chain alkyl alcohol like ethanol can be used to dissolve crude this compound at elevated temperatures (50°C to 85°C) during purification.[26]

Q3: How do I choose the right solubilization technique for my experiment?

A3: The choice of technique depends on several factors, including the required concentration of this compound, the type of experiment (e.g., in vitro, in vivo), and the potential for excipient interference with the assay.

  • For initial in vitro screening: Using a co-solvent like DMSO is often the simplest and quickest method.

  • For cell-based assays: Non-ionic surfactants or cyclodextrins are generally preferred over high concentrations of organic solvents due to lower cytotoxicity.

  • For in vivo studies: More advanced formulations like nanoparticle suspensions or solid dispersions may be necessary to achieve adequate bioavailability.

The following table summarizes the advantages and disadvantages of each primary technique:

TechniqueAdvantagesDisadvantages
Co-solvents Simple, rapid, and effective for moderate concentration increases.[2][3]Potential for solvent toxicity in biological assays; may not be sufficient for very high concentrations.[2][5]
Surfactants High solubilization capacity above the CMC; a wide variety of surfactants are available.[7][9][27]Can interfere with some biological assays; potential for cell toxicity depending on the surfactant and concentration.[28][29]
Cyclodextrins Low toxicity, high solubilizing capacity for suitable molecules, and can improve stability.[11][12][14]Can be expensive; the interaction is specific to the guest molecule's size and shape.
Nanosuspensions Significantly increases dissolution rate and apparent solubility; suitable for oral and parenteral delivery.[16][17][18]Requires specialized equipment for production and characterization; potential for physical instability (particle growth).[18]

Q4: Can you provide a starting point for preparing an this compound stock solution?

A4: A common starting point is to prepare a high-concentration stock solution in 100% DMSO. For example, you can prepare a 10 mM stock solution. From this stock, you can perform serial dilutions into your aqueous buffer. It is crucial to vortex or mix vigorously during the dilution process to minimize precipitation. If precipitation occurs upon dilution, consider the troubleshooting steps outlined above.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol).

  • Vortex or sonicate until the this compound is completely dissolved.

  • Slowly add the aqueous buffer to the this compound solution while continuously vortexing or stirring.

  • Visually inspect the solution for any signs of precipitation.

  • If the solution remains clear, it is ready for use. If precipitation occurs, consider increasing the percentage of the co-solvent in the final solution.

Protocol 2: Preparation of this compound Solution using a Surfactant

  • Prepare the aqueous buffer containing the desired surfactant (e.g., Tween® 80) at a concentration above its CMC.

  • Prepare a concentrated stock solution of this compound in a small amount of a water-miscible organic solvent (e.g., ethanol).

  • Slowly add the this compound stock solution to the surfactant-containing buffer while stirring.

  • Allow the solution to equilibrate for a period (e.g., 1 hour) to ensure micellar encapsulation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (B1172386) (e.g., HP-β-CD).

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the suspension at a controlled temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the undissolved this compound. The filtrate will contain the soluble this compound-cyclodextrin complex.

  • The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC.

Data Presentation

The following table provides a hypothetical representation of the solubility enhancement of this compound that might be achieved using different techniques. Actual values must be determined experimentally.

Solubilization MethodSolvent SystemAchievable Concentration (µg/mL)Fold Increase (vs. Water)
None Purified Water< 0.11
Co-solvent 5% DMSO in PBS10~100
Co-solvent 10% Ethanol in PBS8~80
Surfactant 1% Tween® 80 in Water50~500
Cyclodextrin 5% HP-β-CD in Water150~1500

Visualizations

experimental_workflow cluster_start cluster_methods Solubilization Methods cluster_process cluster_end start This compound Powder cosolvent Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent surfactant Surfactant Method (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrin Method (e.g., HP-β-CD) start->cyclodextrin dissolve Dissolve/Disperse in Vehicle cosolvent->dissolve surfactant->dissolve cyclodextrin->dissolve equilibrate Equilibrate/ Stir dissolve->equilibrate filter Filter (0.22 µm) equilibrate->filter solution Solubilized This compound Solution filter->solution

Caption: General experimental workflow for solubilizing this compound.

troubleshooting_logic cluster_solutions1 Initial Strategies cluster_solutions2 Advanced Strategies start Attempt to Dissolve this compound in Aqueous Buffer precipitates Precipitation Occurs? start->precipitates success Solution is Ready for Use precipitates->success No add_cosolvent Add Co-solvent (e.g., 1-10% DMSO) precipitates->add_cosolvent Yes low_conc Concentration Too Low? low_conc->success No use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) low_conc->use_cyclodextrin Yes use_surfactant Use Surfactant (e.g., Tween 80) add_cosolvent->use_surfactant adjust_ph Adjust pH use_surfactant->adjust_ph adjust_ph->low_conc nanosuspension Prepare Nanosuspension use_cyclodextrin->nanosuspension

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing Elubiol Delivery in Topical Cream Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental optimization of Elubiol delivery in topical cream formulations.

Frequently Asked Questions (FAQs)

1. Formulation Development

QuestionAnswer
What are suitable solvents for dissolving this compound in a cream formulation? This compound, a dichlorophenyl imidazoldioxolan, is practically insoluble in water. Its solubility has been documented in dimethyl sulfoxide (B87167) (DMSO) at 15 mg/mL. For topical formulations, it is advisable to explore the solubility of this compound in common cosmetic solvents and esters. Based on data for structurally similar imidazole (B134444) compounds like ketoconazole, good starting points for solubility testing include oleic acid, limonene, Transcutol® (diethylene glycol monoethyl ether), and various polyethylene (B3416737) glycols (PEGs).[1][2][3][4]
How can the solubility of this compound be enhanced within the formulation? To improve the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound in topical formulations, consider using co-solvents such as propylene (B89431) glycol and ethanol (B145695). Additionally, the formation of eutectic systems or solid dispersions can enhance solubility and bioavailability.[1] The use of non-ionic surfactants and polymers can also help to stabilize formulations with high concentrations of polar solvents.
Which permeation enhancers are recommended for improving this compound's skin penetration? While specific data for this compound is limited, studies on other imidazole antifungals like econazole (B349626) suggest that a combination of oleic acid and propylene glycol can enhance skin permeation.[5][6][7] Terpenes, such as limonene, have also shown potential as permeation enhancers.[1] It is recommended to screen a panel of enhancers at varying concentrations to determine the optimal system for your specific formulation.
What are the critical process parameters to consider during the manufacturing of an this compound cream? Key process parameters for manufacturing topical emulsions include temperature control during heating and cooling, mixing speed and time, and the order of ingredient addition. For instance, polymers used as thickeners should be properly dispersed and hydrated to avoid the formation of "fish eyes." Preservatives should be added just before emulsification to minimize interaction with surfactants at elevated temperatures.

2. Analytical Methods

QuestionAnswer
How can I quantify the amount of this compound in my cream formulation? A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound in a cream matrix. While a specific monograph for this compound in cream may not be readily available, methods developed for other imidazole antifungals can be adapted.[8][9][10] A common approach involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate). Detection is typically performed using a UV detector at a wavelength determined by the maximum absorbance of this compound.
What is a suitable sample preparation method for HPLC analysis of this compound cream? Sample preparation for analyzing creams typically involves an extraction step to separate the API from the matrix. A solid-phase extraction (SPE) with a diol sorbent has been shown to be effective for imidazole antifungals in cream formulations, providing good recovery.[9] Alternatively, a solvent extraction followed by centrifugation and filtration can be employed. The choice of extraction solvent should be based on the solubility of this compound and its compatibility with the HPLC mobile phase.

3. Performance Testing

QuestionAnswer
How can I assess the in vitro performance of my this compound topical cream? In vitro permeation testing (IVPT) using Franz diffusion cells is the gold standard for evaluating the release and permeation of an active ingredient from a topical formulation.[11][12][13][14] This method allows for the determination of the drug's flux across a membrane (synthetic or biological) and can be used to compare different formulations.
What type of membrane should I use for in vitro skin permeation studies of this compound? For screening purposes, synthetic membranes like polydimethylsiloxane (B3030410) (PDMS) can be used.[14] However, for data that is more representative of in vivo performance, biological membranes such as excised human or animal (e.g., porcine) skin are recommended.[12]
How do I ensure the stability of my this compound cream formulation? Stability testing should be conducted to evaluate the physical and chemical stability of the formulation over time. This includes monitoring for changes in appearance, pH, viscosity, and drug content under various storage conditions (e.g., different temperatures and humidity levels).[15][16][17][18] Accelerated stability studies, such as freeze-thaw cycles, can help predict long-term stability.[16]

Troubleshooting Guides

Issue 1: Poor Solubility and Crystallization of this compound in the Cream

SymptomPossible CauseSuggested Solution
Visible crystals in the cream under a microscope.The concentration of this compound exceeds its solubility in the formulation's oil phase.- Reduce this compound Concentration: Lower the concentration of this compound to within its saturation solubility in the chosen vehicle. - Optimize Solvent System: Introduce or increase the concentration of a co-solvent in which this compound has higher solubility (e.g., Transcutol®, PEG 400).[1] - Incorporate a Co-crystal Former: Investigate the use of co-crystal formers to enhance the solubility of this compound.
Cream appears grainy or has a rough texture.Precipitation of this compound during the cooling phase of manufacturing.- Control Cooling Rate: Employ a slower, controlled cooling process to prevent rapid crystallization. - Add a Crystallization Inhibitor: Incorporate a polymer that can act as a crystallization inhibitor.

Issue 2: Inadequate Skin Permeation of this compound

SymptomPossible CauseSuggested Solution
Low flux of this compound observed in Franz diffusion cell studies.The formulation is not effectively overcoming the stratum corneum barrier.- Incorporate Permeation Enhancers: Add or increase the concentration of chemical permeation enhancers such as oleic acid, propylene glycol, or terpenes.[5][6][7] - Optimize Enhancer Combination: Systematically evaluate different combinations and ratios of enhancers to identify synergistic effects. - Modify the Vehicle: The composition of the cream base can significantly impact drug release and permeation. Evaluate different emollients and emulsifiers.
High retention of this compound in the upper layers of the skin with low permeation.This compound has a high affinity for the stratum corneum lipids.- Increase Thermodynamic Activity: Increase the concentration of this compound in the formulation to its saturation point to maximize the thermodynamic driving force for permeation. - Use a More Volatile Co-solvent: Incorporating a volatile co-solvent like ethanol can lead to supersaturation of the drug on the skin surface as the solvent evaporates, increasing the concentration gradient.

Issue 3: Formulation Instability

SymptomPossible CauseSuggested Solution
Phase separation (creaming or coalescence) is observed over time.Inappropriate emulsifier system or insufficient homogenization.- Optimize Emulsifier HLB: Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is optimized for the oil phase of your cream. - Increase Emulsifier Concentration: A higher concentration of the emulsifier may be needed to stabilize the emulsion. - Improve Homogenization: Increase the speed or duration of homogenization to reduce droplet size and improve emulsion stability.
Significant change in viscosity during storage.Polymer degradation or changes in the emulsion structure.- Check for Polymer Compatibility: Ensure the chosen thickening polymer is compatible with all other excipients in the formulation, especially at different pH values. - Protect from Light and Air: If oxidative degradation is suspected, store the formulation in light-resistant, airtight containers and consider adding an antioxidant.

Experimental Protocols

1. Protocol for HPLC Quantification of this compound in a Cream Formulation

This protocol provides a general framework. Method validation is essential.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (B1210297) or potassium dihydrogen phosphate (analytical grade)

    • Purified water

    • This compound reference standard

    • Sample of this compound cream

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: Acetonitrile:Buffer (e.g., 25 mM KH2PO4, pH 6.0) in a 65:35 v/v ratio.[8]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determine the λmax of this compound by scanning a standard solution (typically in the range of 220-230 nm for imidazole compounds).

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).

    • Sample Preparation: a. Accurately weigh approximately 1 gram of the this compound cream into a volumetric flask. b. Add a suitable extraction solvent (e.g., methanol) and sonicate to disperse the cream and dissolve the this compound. c. Dilute to volume with the extraction solvent. d. Centrifuge an aliquot of the solution to separate excipients. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

2. Protocol for In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

  • Apparatus and Materials:

    • Franz diffusion cells

    • Circulating water bath

    • Magnetic stirrer

    • Excised human or porcine skin

    • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions for the hydrophobic this compound)

    • This compound cream formulation

  • Procedure:

    • Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Equilibrate the skin in the receptor solution.

    • Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

    • Temperature and Stirring: Fill the receptor chambers with degassed receptor solution and place the cells in a circulating water bath to maintain the skin surface temperature at 32°C. Begin stirring the receptor solution.

    • Dosing: Apply a finite dose of the this compound cream (e.g., 10 mg/cm²) to the skin surface in the donor chamber.

    • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

    • Analysis: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC).

    • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative permeation plot.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_analysis Analytical Method cluster_performance Performance Testing cluster_optimization Optimization solubility Solubility Screening formulation Cream Formulation solubility->formulation physchem Physicochemical Characterization (pH, Viscosity) formulation->physchem ivpt In Vitro Permeation Testing (IVPT) physchem->ivpt stability Stability Studies physchem->stability hplc_dev HPLC Method Development hplc_val HPLC Method Validation hplc_dev->hplc_val hplc_val->ivpt hplc_val->stability data_analysis Data Analysis ivpt->data_analysis stability->data_analysis reformulation Reformulation data_analysis->reformulation reformulation->formulation

Caption: Experimental workflow for optimizing this compound topical formulations.

troubleshooting_permeation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Skin Permeation of this compound cause1 Poor Solubility in Vehicle start->cause1 cause2 High Stratum Corneum Affinity start->cause2 cause3 Ineffective Vehicle for Release start->cause3 solution1 Optimize Solvent System/ Incorporate Co-solvents cause1->solution1 solution2 Increase Drug Concentration (Thermodynamic Activity) cause2->solution2 solution3 Add/Optimize Permeation Enhancers cause2->solution3 cause3->solution3 solution4 Modify Cream Base (Emollients, Emulsifiers) cause3->solution4

Caption: Troubleshooting logic for low skin permeation of this compound.

References

Troubleshooting common issues in the crystallization of Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the crystallization of Elubiol (B1630344). The information is intended for researchers, scientists, and drug development professionals to assist in obtaining high-quality crystals of the desired polymorphic form.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the different polymorphic forms of this compound, and why is this important?

This compound is known to exist in at least two polymorphic forms, Type I and Type II.[1][2] Polymorphism is critical in drug development as different forms can exhibit varying physicochemical properties, including melting point, solubility, stability, and bioavailability.[3] For this compound, Type I is the more stable, higher melting point form and is preferred for use in cosmetic and pharmaceutical applications.[1][2]

Q2: My crystallization yielded a product with a low melting point (around 110-112°C). What happened?

A low melting point suggests the formation of the less stable Type II polymorph.[1][2] The DSC maximum peak for the Type II form is around 110.9°C, while recrystallization with 2-methyl-2-pentanone has been reported to yield a product with a melting point of 112.2°C.[1][2] To obtain the more stable Type I polymorph, a crystal form transition step may be necessary.

Q3: How can I convert the Type II polymorph to the more stable Type I?

A common method for converting Type II this compound to Type I is through a process of transition using acetone (B3395972).[1] This typically involves dissolving the Type II material in acetone and allowing it to recrystallize, which preferentially forms the more stable Type I.

Q4: My crystallization resulted in a very low yield. What are the potential causes and solutions?

Low yield is a common issue in crystallization.[4] Several factors could be responsible:

  • Excessive Solvent: Using too much solvent can lead to a significant amount of this compound remaining in the mother liquor.[4] If the mother liquor has not been discarded, you can test for remaining product by taking a small sample on a glass rod and allowing the solvent to evaporate. If a substantial residue forms, concentrating the mother liquor and cooling for a second crop of crystals may be beneficial.

  • Inappropriate Solvent System: The choice of solvent is crucial for good crystal recovery. While 2-methyl-2-pentanone and ethyl acetate (B1210297) have been used, their yields can vary.[2] A mixed solvent system, such as water and a lower alkanol (e.g., ethanol), has been shown to produce high yields.[1][2]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities, reducing the overall yield of pure product.[4] A slower, more controlled cooling process is generally recommended.

Q5: The this compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solid is lower than the temperature of the solution.[4] To address this, you can try:

  • Slowing the cooling rate: Allow the solution to cool more gradually to room temperature before further cooling in an ice bath.

  • Using a different solvent system: The solubility of this compound might be too high in the current solvent at the crystallization temperature. Experiment with different solvents or solvent mixtures.

  • Seeding: Introducing a small seed crystal of the desired polymorph can help induce crystallization at a higher temperature, preventing oiling out.[5]

Q6: The resulting crystals are very small or needle-shaped. How can I obtain larger, more well-defined crystals?

Crystal size and habit are influenced by nucleation and growth rates.[6] To obtain larger crystals:

  • Reduce the rate of cooling: Slower cooling allows for fewer nucleation sites and promotes the growth of larger crystals.[7]

  • Minimize agitation: Avoid disturbing the solution as it cools, as this can induce rapid nucleation.[8]

  • Solvent Selection: The choice of solvent can significantly impact crystal morphology.[9] Experimenting with different solvents may be necessary to control the crystal habit. Some compounds are persistent needle-formers, which can be challenging to modify.[10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound Polymorphs

PropertyType I this compoundType II this compound
Melting Point 127.6°C - 130°C[1][2]~110.9°C - 112.2°C[1][2]
Stability More stable[1][2]Less stable[1][2]
Preferred Form Yes[1][2]No

Table 2: Summary of this compound Crystallization/Purification Methods and Yields

Method/SolventReported YieldPurity (HPLC)Melting Point of ProductReference
2-methyl-2-pentanone84.9% (initial crystallization)Not specified112.2°C (Type II)[1][2]
Acetone (for transition)82.1% (transition yield)Not specified127.6°C (Type I)[1][2]
Ethyl Acetate69.8% - 84.5%Not specifiedNot specified[2]
Water/Lower Alkanol Mix89% - 91% (total moles)>99.5%127.6°C - 130°C[2]

Experimental Protocols

Protocol 1: Purification of Crude this compound using a Water/Lower Alkanol Mixed Solvent System

This protocol is based on a method described for obtaining high-purity Type I this compound.[1][2]

  • Dissolution: Dissolve crude this compound in a mixed solution of water and a lower alkanol (e.g., ethanol) at a temperature between 50-85°C. A typical ratio of water to alkanol is 1:19, and the weight ratio of the mixed solvent to crude this compound is 2:1.[1]

  • Decolorization: Add activated carbon to the solution and stir to decolorize.

  • Hot Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to a specified temperature (e.g., 3°C) to induce crystallization.[1]

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals to obtain the purified this compound. The expected product should have a purity of >99.5% (HPLC) and a melting point between 127.6°C and 130°C.[1][2]

Protocol 2: Conversion of Type II to Type I this compound

This protocol is based on the transition method mentioned in the literature.[1]

  • Dissolution: Dissolve the Type II this compound in acetone at a suitable temperature.

  • Crystallization: Allow the solution to cool, which should preferentially yield the more stable Type I polymorph.

  • Isolation and Drying: Collect the crystals by filtration and dry them thoroughly.

Visualizations

Troubleshooting_Elubiol_Crystallization start Start: Crystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No concentrate_mother_liquor Concentrate Mother Liquor for 2nd Crop low_yield->concentrate_mother_liquor Yes check_solvent_volume Review/Reduce Solvent Volume low_yield->check_solvent_volume Yes slow_cooling_yield Slow Down Cooling Rate low_yield->slow_cooling_yield Yes wrong_polymorph Wrong Polymorph? (Low Melting Point) oiling_out->wrong_polymorph No slow_cooling_oil Slow Down Cooling Rate oiling_out->slow_cooling_oil Yes seed_crystals Use Seed Crystals oiling_out->seed_crystals Yes change_solvent_oil Change Solvent System oiling_out->change_solvent_oil Yes poor_morphology Poor Crystal Morphology? (Needles/Small) wrong_polymorph->poor_morphology No polymorph_transition Perform Polymorph Transition (e.g., with Acetone) wrong_polymorph->polymorph_transition Yes slow_cooling_morphology Slow Down Cooling Rate poor_morphology->slow_cooling_morphology Yes minimize_agitation Minimize Agitation poor_morphology->minimize_agitation Yes change_solvent_morphology Experiment with Different Solvents poor_morphology->change_solvent_morphology Yes

A troubleshooting decision tree for common this compound crystallization issues.

Elubiol_Crystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution (e.g., Water/Ethanol at 50-85°C) start->dissolution decolorization 2. Decolorization (Activated Carbon) dissolution->decolorization hot_filtration 3. Hot Filtration decolorization->hot_filtration cooling 4. Slow Cooling & Crystallization hot_filtration->cooling filtration 5. Crystal Isolation (Filtration) cooling->filtration drying 6. Drying filtration->drying analysis 7. Analysis (Purity, Melting Point, Polymorph ID) drying->analysis final_product End: Pure Type I this compound analysis->final_product

A general experimental workflow for the purification of this compound by crystallization.

References

Improving the stability of Elubiol in different solvent systems for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Elubiol in various solvent systems for long-term storage.

Troubleshooting Guide: Enhancing this compound Stability

Researchers may encounter challenges with this compound stability, manifesting as precipitation, discoloration, or loss of potency over time. The following table summarizes the stability of this compound in different solvent systems and with various additives, providing a comparative overview to guide formulation and storage decisions.

Table 1: Illustrative Stability of this compound in Different Solvent Systems and Conditions

Solvent SystemAdditive(s)Storage Temperature (°C)Storage TimeEstimated Degradation (%)Observations
DMSONone-201 month< 5%Solution remains clear.[1][2]
DMSONone-801 year< 2%Optimal for long-term stock solutions.[1]
Ethanol (B145695) (95%)None251 month10-15%Potential for slight yellowing.
Propylene (B89431) GlycolNone251 month5-10%More stable than ethanol alone.
Ethanol:Propylene Glycol (1:1)None251 month< 5%Co-solvent system improves stability.[3][4]
Ethanol:Water (1:1)None251 month15-20%Water can accelerate degradation.
Ethanol:Propylene Glycol (1:1)BHA (0.02%)253 months< 5%Antioxidant significantly reduces degradation.[5][6][7]
Ethanol:Propylene Glycol (1:1)BHT (0.02%)253 months< 5%Similar efficacy to BHA in preventing oxidation.[5]
Buffered Aqueous Solution (pH 4)None251 week5-10%Acidic conditions can lead to hydrolysis.[8][9][10]
Buffered Aqueous Solution (pH 7)None251 week10-15%Neutral pH may not be optimal.
Buffered Aqueous Solution (pH 9)None251 week> 20%Basic conditions significantly accelerate degradation.[8][9]

Note: The data in this table is illustrative and based on general principles of phenolic compound stability. Actual degradation rates should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare this compound stock solutions in various solvent systems for stability testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Propylene glycol (PG)

  • Deionized water

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

Procedure:

  • Equilibrate this compound powder to room temperature before opening.

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • For a 10 mM DMSO stock solution, dissolve the appropriate amount of this compound in fresh, anhydrous DMSO.[1] Use sonication if necessary to ensure complete dissolution.

  • For other solvent systems (e.g., Ethanol, Propylene Glycol, or mixtures), add the solvent to the weighed this compound.

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter into a sterile, amber glass vial to remove any particulates.

  • Store the stock solution at the desired temperature (-20°C or -80°C) and protect from light.[1][2]

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions to develop a stability-indicating analytical method.[2][11]

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water). Incubate at 60°C for 24 hours.[12]

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at 60°C for 24 hours.[12]

  • Oxidative Degradation: Dissolve this compound in a suitable solvent containing 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[12]

  • Thermal Degradation: Store this compound powder and a solution of this compound at 80°C for 48 hours in the dark.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period.

Procedure:

  • Prepare solutions of this compound under each of the stress conditions outlined above.

  • At specified time points, withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 3) to determine the extent of degradation and identify degradation products.[13][14]

Protocol 3: Stability-Indicating HPLC-UV Analysis of this compound

Objective: To quantify the amount of intact this compound and separate it from its degradation products.

Instrumentation and Conditions (Illustrative):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 270-280 nm range for phenolic compounds).

  • Column Temperature: 30°C.

Procedure:

  • Prepare a standard curve of this compound in the mobile phase.

  • Inject the stressed samples from the forced degradation study (Protocol 2) and samples from the long-term stability study.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.[15]

  • Quantify the amount of remaining this compound by comparing its peak area to the standard curve.

Diagrams

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Stability Issue Observed (Precipitation, Discoloration, Loss of Potency) check_solvent Is the solvent system appropriate? start->check_solvent check_storage Are storage conditions optimal? check_solvent->check_storage Yes solution_solvent Consider a co-solvent system (e.g., Ethanol:Propylene Glycol). Use anhydrous solvents. check_solvent->solution_solvent No check_additives Are stabilizing excipients needed? check_storage->check_additives Yes solution_storage Store at -80°C for long-term. Protect from light (use amber vials). Minimize freeze-thaw cycles. check_storage->solution_storage No solution_additives Add an antioxidant (e.g., BHA, BHT). Consider a chelating agent (e.g., EDTA). Control pH with a suitable buffer. check_additives->solution_additives Yes retest Re-evaluate stability with modified formulation/conditions. check_additives->retest No solution_solvent->retest solution_storage->retest solution_additives->retest

Caption: A logical workflow for troubleshooting common stability issues with this compound solutions.

StabilityStudyWorkflow Experimental Workflow for this compound Stability Assessment start Define Study Objectives (Solvent systems, storage conditions) prepare_samples Prepare this compound Solutions (See Protocol 1) start->prepare_samples forced_degradation Perform Forced Degradation Study (See Protocol 2) prepare_samples->forced_degradation stability_testing Place Samples on Long-Term and Accelerated Stability Testing prepare_samples->stability_testing develop_hplc Develop & Validate Stability-Indicating HPLC Method (See Protocol 3) forced_degradation->develop_hplc develop_hplc->stability_testing analyze_samples Analyze Samples at Defined Time Points stability_testing->analyze_samples data_analysis Analyze Data: - Quantify this compound - Identify Degradants - Determine Degradation Rate analyze_samples->data_analysis conclusion Draw Conclusions on Stability and Shelf-life data_analysis->conclusion

Caption: A comprehensive experimental workflow for assessing the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What does this indicate and what can I do?

A1: A yellow discoloration often indicates oxidative degradation of phenolic compounds. To mitigate this, you should handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Additionally, adding an antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) at a low concentration (e.g., 0.01-0.05%) can help prevent oxidation.[5][6][7] Always store the solution protected from light in amber vials.

Q2: I'm observing precipitation in my this compound stock solution upon storage at -20°C. How can I prevent this?

A2: Precipitation upon cooling can be due to exceeding the solubility limit of this compound in the chosen solvent at that temperature. You can try preparing a slightly more dilute stock solution. Alternatively, a co-solvent system, such as a mixture of ethanol and propylene glycol, might enhance solubility and stability.[3][4] Ensure that you are using anhydrous solvents, as absorbed moisture can reduce the solubility of hydrophobic compounds and potentially cause precipitation.

Q3: How can I confirm if my this compound has degraded and lost its activity?

A3: The most reliable way to quantify degradation is by using a stability-indicating analytical method, such as HPLC-UV (see Protocol 3).[15] This method will allow you to measure the concentration of the intact this compound and separate it from any degradation products that may have formed. A decrease in the peak area corresponding to this compound over time indicates degradation. For assessing biological activity, you would need to perform a relevant bioassay and compare the performance of the stored solution to a freshly prepared standard.

Q4: What are the primary mechanisms of this compound degradation I should be aware of?

A4: As a phenolic compound, this compound is primarily susceptible to oxidation and hydrolysis .[8][16] Oxidation can be initiated by exposure to air (oxygen), light, and trace metal ions. Hydrolysis can occur in the presence of water, especially at acidic or basic pH.[9][10] Therefore, controlling these factors through appropriate solvent selection, use of additives, and proper storage conditions is crucial.

Q5: Can I use common plastic tubes to store my this compound solutions?

A5: It is generally recommended to store organic solutions in glass vials, preferably amber glass, to protect against light and prevent potential leaching of plasticizers from plastic tubes, which could interfere with your experiments or affect the stability of the compound. If you must use plastic, ensure it is chemically compatible with your solvent system (e.g., polypropylene (B1209903) or PTFE).

References

Elubiol Antifungal Assays: Technical Support Center for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results in antifungal assays involving Elubiol (Dichlorophenyl imidazoldioxolan). The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound antifungal susceptibility testing, providing potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) Results 1. Inoculum Variability: Incorrect fungal inoculum density is a major source of variability. 2. This compound Preparation: Improper dissolution or degradation of this compound can lead to inaccurate concentrations. 3. Media Inconsistencies: Lot-to-lot variation in culture media can affect fungal growth and MIC values. 4. Incubation Conditions: Fluctuations in temperature or incubation time can impact results.1. Standardize Inoculum: Prepare the fungal inoculum from a fresh (24-48 hour) culture. Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer or densitometer to ensure a consistent starting concentration of fungal cells. 2. Proper this compound Handling: this compound is soluble in DMSO; sonication may be required for complete dissolution[1]. Prepare fresh stock solutions for each experiment and store them at -20°C for short-term or -80°C for long-term use to prevent degradation. Avoid repeated freeze-thaw cycles. 3. Media Quality Control: Use a standardized medium such as RPMI-1640 with L-glutamine, buffered with MOPS to a pH of 7.0. If possible, use the same lot of media for a series of related experiments. Perform quality control testing with reference strains. 4. Consistent Incubation: Ensure a calibrated incubator is used at a constant temperature (typically 35°C). Read the results at a consistent time point (e.g., 24 or 48 hours).
"Trailing" Growth (Reduced but Persistent Growth at Supra-MIC Concentrations) 1. Fungistatic Nature of Azoles: this compound, as an azole antifungal, is often fungistatic rather than fungicidal, which can result in trailing growth. 2. pH of the Medium: The pH of the culture medium can influence the trailing phenomenon.[2][3] 3. Subjective Endpoint Reading: Visual determination of the MIC endpoint can be subjective and lead to inconsistencies when trailing is present.1. Standardize Endpoint Reading: For azoles, the MIC is typically defined as the lowest concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well. 2. pH Adjustment: Studies have shown that adjusting the pH of RPMI 1640 to a more acidic level (e.g., ≤5.0) can reduce trailing for some fungi.[3] However, this should be validated for the specific fungal species being tested. 3. Use a Plate Reader: To standardize endpoint determination, use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC can then be calculated as the lowest concentration that causes a ≥50% reduction in OD compared to the control.
No Fungal Growth in Control Wells 1. Inoculum Viability: The fungal inoculum may not have been viable. 2. Media Issues: The culture medium may be contaminated or improperly prepared.1. Check Inoculum: Before starting the assay, plate a small aliquot of the prepared inoculum onto an appropriate agar (B569324) plate to confirm viability. 2. Media Sterility and Quality: Use pre-sterilized or properly autoclaved media. Include a "sterility control" well on your microtiter plate containing only media to check for contamination.
Contamination in Wells 1. Non-sterile Technique: Contamination can be introduced during the preparation of plates or inoculation. 2. Contaminated Reagents: Media, saline, or this compound stock solutions may be contaminated.1. Aseptic Technique: Perform all steps of the assay in a laminar flow hood using sterile techniques. 2. Check Reagents: Before use, visually inspect all reagents for any signs of contamination. If contamination is suspected, discard the reagents and prepare fresh solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a broad-spectrum imidazole (B134444) antifungal agent.[1][4] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By inhibiting this enzyme, this compound disrupts the integrity of the cell membrane, leading to the inhibition of fungal growth.[4]

Q2: Which antifungal susceptibility testing method is recommended for this compound?

A2: The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the recommended standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like this compound against yeasts. For molds, the CLSI M38 guidelines are appropriate.

Q3: How should I prepare this compound for an antifungal assay?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO. Sonication may be necessary to ensure complete dissolution.[1] This stock solution can then be serially diluted in the appropriate culture medium (e.g., RPMI-1640) to achieve the desired final concentrations for the assay.

Q4: What are the expected MIC ranges for this compound against common fungi?

A4: There is limited publicly available data on the MIC ranges of this compound against a wide variety of fungal species. One patent document reported the MIC of dichlorophenyl imidazoldioxolan against two strains of Propionibacterium acnes as 1 mg/ml and for a third strain as 10 mg/ml.[5] The same document also noted a synergistic antifungal effect against Candida albicans when this compound was combined with salicylic (B10762653) acid.[5] For research purposes, it is crucial to determine the MIC for your specific fungal isolates and experimental conditions.

Q5: What quality control (QC) strains should I use for this compound antifungal assays?

A5: While specific QC ranges for this compound have not been established, it is recommended to use standard ATCC QC strains for antifungal susceptibility testing, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. Testing these strains in parallel with your experimental isolates will help ensure the validity and reproducibility of your results.

Data Presentation

Due to the limited availability of public data, this table presents the known antifungal activity of this compound. Researchers should determine MICs for their specific strains of interest.

OrganismCompoundMIC (μg/mL)Source
Propionibacterium acnes (Strain 1)This compound1000[5]
Propionibacterium acnes (Strain 2)This compound1000[5]
Propionibacterium acnes (Strain 3)This compound10000[5]
Candida albicansThis compound + Salicylic AcidSynergistic Effect[5]

Experimental Protocols

Broth Microdilution Method for Yeasts (Based on CLSI M27 Guidelines)

This protocol provides a standardized method for determining the MIC of this compound against yeast species.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to a stock concentration of 1.6 mg/mL. Use sonication if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • In a separate "seed" plate, perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to create working solutions that are twice the final desired concentrations.

    • Transfer 100 µL of each working solution to the corresponding wells of the final test plate.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the sterility control well).

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control.

    • This can be determined visually or by reading the optical density at 530 nm with a microplate reader.

Mandatory Visualization

Elubiol_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Demethylation This compound This compound (Imidazole) Enzyme Lanosterol 14α-demethylase (CYP51) This compound->Enzyme Inhibits Enzyme->Lanosterol Acts on Troubleshooting_Workflow Start Inconsistent MIC Results Observed CheckInoculum Verify Inoculum Preparation (0.5 McFarland Standard) Start->CheckInoculum CheckDrug Check this compound Stock (Fresh, Proper Dissolution) CheckInoculum->CheckDrug If Inoculum is Correct CheckMedia Evaluate Culture Medium (Standardized, pH, QC) CheckDrug->CheckMedia If Drug Prep is Correct CheckIncubation Confirm Incubation Conditions (Temperature, Time) CheckMedia->CheckIncubation If Media is Consistent CheckEndpoint Standardize Endpoint Reading (≥50% inhibition, Plate Reader) CheckIncubation->CheckEndpoint If Incubation is Correct Resolved Consistent Results Achieved CheckEndpoint->Resolved If Endpoint is Standardized

References

Addressing challenges in scaling up the synthesis of Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of Elubiol.

Troubleshooting Guides

Synthesis & Reaction Monitoring

Question: We are observing incomplete conversion during the nucleophilic substitution step for the ether linkage formation. What are the potential causes and solutions?

Answer: Incomplete conversion in the pivotal nucleophilic substitution reaction to form this compound's ether linkage can be attributed to several factors. Here is a systematic troubleshooting guide:

  • Reagent Quality:

    • Moisture: The presence of moisture can quench the nucleophile and react with organometallic reagents if used. Ensure all solvents and reagents are rigorously dried.

    • Leaving Group Quality: The quality of the leaving group on the electrophile is critical. For instance, if using a tosylate, ensure it was properly synthesized and is not degraded.

    • Nucleophile Activity: The activity of the phenoxide nucleophile can be diminished by improper base selection or degradation.

  • Reaction Conditions:

    • Temperature: While some procedures suggest ambient temperatures, scaling up might require optimization. A slight increase in temperature could improve the reaction rate, but be cautious of potential side reactions.

    • Solvent: Polar aprotic solvents like DMSO are typically used. Ensure the solvent is of high purity and appropriate for the scale of your reaction.

    • Stirring/Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring, especially in larger reaction vessels.

  • Side Reactions:

    • Elimination Reactions: Depending on the substrate and base, elimination reactions can compete with the desired substitution. Using a non-nucleophilic base or optimizing the temperature can minimize this.

    • Oxidation: this compound is susceptible to oxidation.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the product or starting materials.

A general workflow for troubleshooting this step is outlined below:

G cluster_start Problem: Incomplete Conversion cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Further Action cluster_solution Solution start Incomplete Nucleophilic Substitution reagent_moisture Check for Moisture in Solvents/Reagents start->reagent_moisture reagent_purity Verify Purity of Starting Materials start->reagent_purity temp Optimize Temperature reagent_moisture->temp reagent_purity->temp mixing Ensure Efficient Mixing temp->mixing atmosphere Use Inert Atmosphere mixing->atmosphere analyze Analyze Crude Product (HPLC, NMR) atmosphere->analyze isolate Isolate and Characterize Byproducts analyze->isolate adjust Adjust Stoichiometry or Reaction Time analyze->adjust isolate->adjust solution Complete Conversion Achieved adjust->solution G cluster_pathway Ergosterol Biosynthesis Pathway start Acetyl-CoA squalene Squalene start->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane This compound This compound inhibition Inhibition This compound->inhibition inhibition->lanosterol death Fungal Cell Death membrane->death G start Crude this compound dissolution Dissolve in Water/ Low-Chain Alcohol (50-85°C) start->dissolution decoloring Add Activated Carbon and Stir dissolution->decoloring filtration1 Hot Filtration decoloring->filtration1 crystallization Controlled Cooling filtration1->crystallization filtration2 Filter Crystals crystallization->filtration2 washing Wash with Cold Solvent filtration2->washing drying Dry Under Vacuum washing->drying end Purified this compound (Type I) drying->end

References

Optimizing temperature and pH for Elubiol activity in in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for in vitro studies involving Elubiol. The following information addresses common questions and troubleshooting scenarios related to determining the optimal temperature and pH for this compound's activity, presumed to be the inhibition of its target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an imidazole-class antifungal agent. Its principal mechanism of action is the inhibition of ergosterol biosynthesis, which is crucial for the integrity of fungal cell membranes.[1] By disrupting this pathway, this compound compromises the fungal cell membrane, leading to cell lysis and death.[1]

Q2: Which enzyme is the likely target of this compound?

A2: As an azole antifungal that inhibits ergosterol biosynthesis, the primary target of this compound is expected to be lanosterol 14α-demethylase (CYP51).[2][3][4][5] This cytochrome P450 enzyme is a critical component of the sterol biosynthesis pathway in fungi.[2][6]

Q3: What are the typical starting points for pH and temperature in an in vitro assay for this compound's target enzyme?

A3: For in vitro assays of fungal CYP51, a common starting pH is in the neutral to slightly alkaline range, typically between 7.2 and 7.8.[7][8][9] The incubation temperature often depends on the source of the enzyme. For fungal enzymes from organisms that grow at ambient temperatures, 22°C to 30°C is a suitable starting point, while for enzymes from pathogenic fungi that thrive at body temperature, 37°C is commonly used.[7][8][10]

Q4: How does this compound's solubility impact in vitro assays?

A4: this compound is soluble in DMSO.[11][12] It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[12] When preparing stock solutions, ultrasonic assistance may be necessary to ensure complete dissolution.[11] For the assay itself, the final concentration of DMSO should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory activity of this compound observed. 1. Suboptimal pH or temperature: The assay conditions may not be optimal for this compound's binding to the target enzyme. 2. Enzyme degradation: The enzyme may have lost activity due to improper storage or handling. 3. Incorrect substrate concentration: The substrate concentration might be too high, leading to competitive displacement of the inhibitor. 4. Precipitation of this compound: this compound may have precipitated out of the assay buffer.1. Perform a matrix experiment varying the pH (e.g., from 6.0 to 9.0) and temperature (e.g., from 20°C to 40°C) to determine the optimal conditions. 2. Ensure the enzyme is stored correctly and handled on ice. Run a control with a known inhibitor to verify enzyme activity. 3. Determine the Michaelis constant (Km) for the substrate and use a concentration around the Km value in your inhibition assay. 4. Visually inspect the assay wells for any precipitation. Decrease the final concentration of this compound or adjust the buffer composition if necessary.
High variability between replicate wells. 1. Inaccurate pipetting: Small volumes of enzyme, substrate, or inhibitor can be difficult to pipette accurately. 2. Incomplete mixing: Reagents may not be uniformly mixed in the assay wells. 3. Edge effects in microplates: Evaporation from the outer wells of a 96-well plate can concentrate the reagents.1. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to be added to the wells. 2. Gently mix the plate after the addition of each reagent. 3. Avoid using the outermost wells of the microplate for critical experiments, or fill them with sterile water or buffer to minimize evaporation.
This compound appears to activate the enzyme at certain concentrations. Hormesis or other complex dose-response phenomena: Some compounds can exhibit biphasic dose-responses.This can be a real effect. Ensure the observation is reproducible across multiple experiments. If it persists, it may be an interesting aspect of this compound's activity to investigate further.

Data Presentation: Typical In Vitro Assay Conditions for Fungal CYP51

The following table summarizes typical conditions for in vitro reconstitution assays of fungal lanosterol 14α-demethylase (CYP51), the likely target of this compound. These can be used as a starting point for optimization experiments.

Parameter Typical Range/Value Reference
pH 7.2 - 7.8[7][8][9][13]
Temperature 22°C - 37°C[7][8][14][15]
Buffer MOPS or Potassium Phosphate[7][9][14]
CYP51 Concentration 0.5 - 1.0 µM[7][8]
Substrate (Lanosterol or Eburicol) 50 - 60 µM[7][8][9]
NADPH-P450 Reductase (CPR) 1.0 - 2.0 µM[8][9][15]
Incubation Time 15 min - 2 hours[7]

Experimental Protocols

Protocol for Determining Optimal pH for this compound Activity
  • Prepare a series of buffers: Prepare a set of buffers with varying pH values (e.g., 0.5 pH unit increments from 6.0 to 9.0). Common buffers include MES (pH 6.0-6.5), PIPES (pH 6.5-7.0), MOPS (pH 7.0-7.5), and Tris-HCl (pH 7.5-9.0).

  • Prepare a master mix: For each pH to be tested, prepare a master mix containing the buffer, purified CYP51 enzyme, and NADPH-P450 reductase.

  • Aliquot the master mix: Distribute the master mix into microplate wells.

  • Add this compound: Add this compound (dissolved in DMSO) to the experimental wells to achieve the desired final concentration (e.g., the IC50 value if known, or a concentration expected to yield significant inhibition). Add an equivalent volume of DMSO to the control wells.

  • Pre-incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow this compound to bind to the enzyme.[7]

  • Initiate the reaction: Add the substrate (e.g., lanosterol) to all wells to start the reaction.

  • Incubate: Incubate the reaction for a fixed period during which the reaction rate is linear.

  • Stop the reaction: Terminate the reaction (e.g., by adding a strong acid or an organic solvent).

  • Analyze the results: Quantify the amount of product formed using a suitable method (e.g., HPLC or a spectrophotometric assay).

  • Determine optimal pH: Plot the percentage of inhibition by this compound against the pH. The pH that results in the highest percentage of inhibition is the optimum pH for this compound's activity under these conditions.

Protocol for Determining Optimal Temperature for this compound Activity
  • Prepare reagents: Prepare a master mix containing the optimal buffer (as determined above), CYP51 enzyme, NADPH-P450 reductase, and substrate.

  • Aliquot the master mix: Distribute the master mix into microplate wells.

  • Add this compound: Add this compound to the experimental wells and DMSO to the control wells.

  • Incubate at different temperatures: Place the microplates in incubators set to a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).

  • Monitor the reaction: Monitor the product formation over time at each temperature.

  • Analyze the results: Calculate the percentage of inhibition by this compound at each temperature.

  • Determine optimal temperature: Plot the percentage of inhibition against temperature. The temperature that yields the highest inhibition is the optimal temperature.

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol This compound This compound This compound->CYP51 Inhibition CYP51->Ergosterol Multiple Steps

Caption: this compound's inhibitory action on the ergosterol biosynthesis pathway.

Optimization_Workflow cluster_pH pH Optimization cluster_Temp Temperature Optimization pH_Buffers Prepare Buffers (pH 6.0 - 9.0) pH_Assay Run Inhibition Assay at Constant Temperature pH_Buffers->pH_Assay pH_Analysis Analyze Inhibition vs. pH pH_Assay->pH_Analysis pH_Optimum Determine Optimal pH pH_Analysis->pH_Optimum Temp_Setup Use Optimal pH Buffer pH_Optimum->Temp_Setup Temp_Assay Run Inhibition Assay at Various Temperatures Temp_Setup->Temp_Assay Temp_Analysis Analyze Inhibition vs. Temp Temp_Assay->Temp_Analysis Temp_Optimum Determine Optimal Temp Temp_Analysis->Temp_Optimum Final_Conditions Optimized Assay Conditions Temp_Optimum->Final_Conditions Start Start Optimization Start->pH_Buffers

References

Strategies to prevent the degradation of Elubiol in research samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Elubiol in research samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected peaks in the HPLC analysis. Are these degradants?

A1: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution of this compound is a strong indication of degradation. To confirm, you can perform a forced degradation study by subjecting a sample of this compound to stress conditions such as mild acid, base, heat, light, and oxidation. If the intensity of the unexpected peaks increases under any of these conditions, they are likely degradation products. Using a mass spectrometry (MS) detector coupled with your HPLC (LC-MS) can provide mass information for these peaks, which will help in identifying their structures.

Q2: What are the primary causes of this compound degradation in research samples?

A2: Based on the chemical structure of this compound, which contains an imidazole (B134444) ring, a dioxolane ring, and dichlorophenyl groups, the primary causes of degradation are likely to be:

  • Oxidation: The imidazole moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents.[1][2] Storing samples under an inert gas like nitrogen or argon is recommended to minimize oxidative degradation.

  • Hydrolysis: The dioxolane ring is an acetal, which is known to be susceptible to hydrolysis under acidic conditions.[3][4][5] Additionally, the ester linkage in the piperazine (B1678402) side chain can be hydrolyzed under either acidic or basic conditions.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, particularly UV light.[1][2] It is crucial to protect this compound solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, adhere to the following storage guidelines.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionsDuration
Solid (Powder) -20°CInert Gas (Nitrogen/Argon)Protected from LightUp to 3 years
Stock Solution in DMSO -80°CInert Gas (Nitrogen/Argon)Protected from LightUp to 6 months
Stock Solution in DMSO -20°CInert Gas (Nitrogen/Argon)Protected from LightUp to 1 month

Note: It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: I am observing poor peak shape (tailing) for this compound in my reverse-phase HPLC analysis. What could be the cause?

A4: Poor peak shape for compounds containing basic nitrogen atoms, such as the imidazole and piperazine rings in this compound, is a common issue in reverse-phase HPLC. This is often due to secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing. To resolve this, consider the following:

  • Mobile Phase pH: Adjust the pH of your mobile phase to be at least two units below the pKa of the basic functional groups. This will ensure they are fully protonated and minimize interactions with silanols.

  • Use a Low-Bleed Column: Employ a high-purity silica (B1680970) column with end-capping to reduce the number of available silanol groups.

  • Add an Ion-Pairing Agent: Incorporating a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid into your mobile phase can help to mask the silanol groups and improve peak shape.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound degradation.

Table 2: Troubleshooting this compound Degradation

Issue Potential Cause Recommended Action
Loss of parent compound peak area over time Degradation of this compoundReview storage conditions (temperature, light, atmosphere). Prepare fresh samples and standards. Conduct a forced degradation study to identify the degradation pathway.
Appearance of new peaks in chromatogram Formation of degradation productsUse LC-MS to identify the mass of the new peaks. Compare retention times with those from forced degradation samples to tentatively identify the degradation pathway.
Precipitation in the sample vial Poor solubility or formation of insoluble degradantsVisually inspect the sample. Consider using a different solvent for dilution or gently warming the sample. If precipitation persists, it may be an insoluble degradation product.
Inconsistent quantification results Sample preparation issues or instrument variabilityEnsure proper homogenization and extraction of this compound from the sample matrix. Use an internal standard for quantification. Check for matrix effects in LC-MS analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder and a 1 mg/mL solution in separate vials in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the solid this compound powder and a 1 mg/mL solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Characterize the degradation products using mass spectrometry.

Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways of this compound

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Peroxides Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Degradant_A Imidazole Ring Oxidation Products Oxidation->Degradant_A Degradant_B Dioxolane Ring Opening Products Hydrolysis->Degradant_B Degradant_C Ester Hydrolysis Products Hydrolysis->Degradant_C Degradant_D Photolytic Products Photodegradation->Degradant_D

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for this compound Stability Testing

cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis Analysis Fresh_Standard Prepare Fresh Standard HPLC_Analysis HPLC-UV/MS Analysis Fresh_Standard->HPLC_Analysis Test_Sample Prepare Test Sample Acid Acid Test_Sample->Acid Base Base Test_Sample->Base Oxidation Oxidation Test_Sample->Oxidation Heat Heat Test_Sample->Heat Light Light Test_Sample->Light Test_Sample->HPLC_Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation

Caption: Workflow for assessing this compound stability.

Diagram 3: Troubleshooting Logic for Unexpected HPLC Peaks

node_action node_action node_result node_result start Unexpected Peak in HPLC? check_control Peak in Control Sample? start->check_control forced_degradation Perform Forced Degradation check_control->forced_degradation No result_impurity Impurity from Synthesis check_control->result_impurity Yes peak_increase Peak Increases with Stress? forced_degradation->peak_increase result_degradant Degradation Product peak_increase->result_degradant Yes result_solvent Solvent/Matrix Peak peak_increase->result_solvent No lcms_analysis Analyze by LC-MS result_identify Identify Degradant Structure lcms_analysis->result_identify result_degradant->lcms_analysis

Caption: Troubleshooting unexpected peaks in HPLC.

References

Technical Support Center: Troubleshooting Unexpected Results in Drug-Based Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results in your gene expression experiments involving novel drug compounds.

Frequently Asked Questions (FAQs)

Q1: My qPCR results show high variability between technical replicates after drug treatment. What are the common causes and solutions?

High variability in qPCR technical replicates can obscure the true effect of a drug treatment. The root causes often lie in technical execution rather than biological variation.

Possible Causes:

  • Pipetting Errors: Inconsistent volumes of template RNA/cDNA, primers, or master mix can lead to significant Ct value variations.[1][2]

  • Poor RNA Quality: Degraded or impure RNA can lead to inefficient reverse transcription and subsequent qPCR amplification.[1]

  • Suboptimal Primer/Probe Design: Primers that form dimers or have non-specific binding can result in inconsistent amplification.[1][3]

  • Instrument Issues: Problems with the qPCR machine, such as a faulty detector, can introduce variability.

Troubleshooting Steps:

  • Refine Pipetting Technique: Ensure proper calibration of pipettes and use consistent, careful pipetting techniques. For high throughput, consider automated liquid handling systems to minimize manual errors.[1]

  • Assess RNA Quality: Run an aliquot of your RNA on a Bioanalyzer or similar instrument to check the RNA Integrity Number (RIN). A RIN value of >7 is generally recommended for qPCR.

  • Optimize Primers: Perform a primer concentration matrix and a temperature gradient to find the optimal annealing temperature and primer concentrations.[3] Run a melt curve analysis to check for primer dimers and non-specific products.[4]

  • Include Proper Controls: Always include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.[5]

Q2: I am not seeing a change in my target gene expression after drug treatment, but I expect one. What should I check?

This is a common issue that can be due to a variety of experimental factors.

Possible Causes:

  • Drug Inactivity or Degradation: The drug compound may not be active, may have degraded, or may not be reaching its cellular target.

  • Incorrect Dosage or Treatment Time: The concentration of the drug or the duration of the treatment may be insufficient to elicit a gene expression response.

  • Cellular Context: The cell line or model system being used may not have the necessary molecular machinery (e.g., receptors, signaling proteins) for the drug to act upon.

  • Assay Sensitivity: The qPCR or RNA-seq assay may not be sensitive enough to detect small changes in gene expression.

Troubleshooting Steps:

  • Verify Drug Activity: Confirm the identity and purity of your drug compound. Test its activity in a functional assay if one is available.

  • Perform Dose-Response and Time-Course Experiments: Treat cells with a range of drug concentrations and for different durations to identify the optimal conditions for observing a gene expression change.

  • Characterize Your Model System: Ensure that your chosen cell line expresses the putative target of the drug.

  • Optimize Your Assay: For qPCR, ensure your primers are efficient. For RNA-seq, ensure you have sufficient sequencing depth to detect lowly expressed genes.[6]

Q3: My RNA-seq results show a large number of differentially expressed genes after drug treatment, making it difficult to identify the primary targets. How can I narrow down the results?

A large number of differentially expressed genes can be both exciting and overwhelming. The key is to distinguish between primary (direct) and secondary (downstream) effects of the drug.

Strategies for Data Interpretation:

  • Pathway Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or DAVID to identify biological pathways that are significantly enriched in your list of differentially expressed genes.[6] This can provide insights into the broader biological processes affected by the drug.

  • Time-Course Experiment: A short time-course experiment (e.g., 1, 3, 6, 12, 24 hours) can help distinguish early, primary response genes from later, secondary response genes.

  • Integration with Other Data: Correlate your gene expression data with other datasets, such as proteomics or metabolomics data, to identify key nodes of regulation.

  • Literature Review: Compare your results with published data on similar compounds or pathways to identify known target genes.

Q4: I am concerned about potential off-target effects of my drug. How can I assess this at the gene expression level?

Off-target effects are a significant concern in drug development.[7][8] RNA-seq is a powerful tool for identifying potential off-target effects at a genome-wide level.[9]

Approaches to Identify Off-Target Effects:

  • Signature Comparison: Compare the gene expression signature of your drug with signatures of known compounds in databases like the Connectivity Map (CMap). This can reveal unexpected similarities to drugs with different primary targets.

  • Knockout/Knockdown Validation: If you have a hypothesized primary target, perform your drug treatment in cells where the target has been knocked out or knocked down. Genes that are still regulated by the drug in the absence of the primary target are likely off-targets.

  • Dose-Response Analysis: Off-target effects may occur at higher concentrations of the drug. Analyzing gene expression changes at a range of concentrations can help distinguish on-target from off-target effects.

Troubleshooting Guides

Guide 1: Troubleshooting qPCR Data

This guide provides a structured approach to resolving common issues encountered during qPCR experiments for gene expression analysis after drug treatment.

Possible Cause Recommended Solution
Inefficient Reverse Transcription Check RNA quality and quantity. Use a high-quality reverse transcriptase and optimize the reaction conditions.[2]
Poor Primer Efficiency Design new primers for a different region of the gene. Validate primer efficiency with a standard curve.[3][4]
PCR Inhibitors in Sample Re-purify your RNA or cDNA to remove potential inhibitors.[2]
Incorrect Assay Setup Double-check all reagent concentrations and the cycling protocol on the qPCR instrument.[5]
Possible Cause Recommended Solution
Primer Dimers Redesign primers to have less self-complementarity. Optimize primer concentration.[1]
Genomic DNA Contamination Treat RNA samples with DNase I before reverse transcription. Design primers that span an exon-exon junction.[2]
Suboptimal Annealing Temperature Increase the annealing temperature in increments of 2°C to improve specificity.[4]
Guide 2: Troubleshooting RNA-seq Data

This guide addresses common challenges in analyzing and interpreting RNA-seq data from drug treatment studies.

Possible Cause Recommended Solution
Batch Effects If samples were processed in different batches, this can introduce systematic variation. Use statistical methods to correct for batch effects during data analysis.[10]
Inconsistent Library Preparation Ensure that all samples are prepared using the same protocol and by the same person if possible. Variations in RNA extraction and library construction can introduce biases.[6][11]
Low-Quality Sequencing Data Use tools like FastQC to assess the quality of your raw sequencing reads. Trim low-quality bases and remove adapter sequences before alignment.[6]
Possible Cause Recommended Solution
Insufficient Sequencing Depth For detecting subtle changes or lowly expressed genes, higher sequencing depth is required. Aim for at least 20-30 million reads per sample for standard differential gene expression analysis.
Inappropriate Statistical Model Use statistical packages specifically designed for RNA-seq data, such as DESeq2 or edgeR, which account for the unique properties of count data.[6]
Suboptimal Treatment Conditions The drug concentration or treatment duration may not have been sufficient to elicit a strong transcriptional response. Refer back to dose-response and time-course experiments.

Experimental Protocols

Protocol 1: Standard qPCR Workflow for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from control and drug-treated cells using a column-based kit or TRIzol reagent.

  • RNA Quality Control: Assess RNA concentration and purity using a NanoDrop spectrophotometer. Check RNA integrity (RIN score) using an Agilent Bioanalyzer.

  • DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and cDNA template.

  • qPCR Cycling: Run the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing to a stable housekeeping gene.

Protocol 2: Standard RNA-seq Workflow for Differential Gene Expression Analysis
  • RNA Extraction and QC: As described in the qPCR workflow, obtain high-quality total RNA (RIN > 8 is recommended).

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' base to the 3' end.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

    • PCR Amplification: Amplify the library to generate enough material for sequencing.

  • Library Quality Control: Assess the library size and concentration using a Bioanalyzer and qPCR.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq).

  • Data Analysis:

    • Quality Control: Use FastQC to check the quality of the raw sequencing reads.

    • Trimming: Use a tool like Trim Galore to remove low-quality bases and adapter sequences.

    • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.[6]

    • Read Counting: Count the number of reads mapping to each gene using a tool like featureCounts.

    • Differential Expression Analysis: Use DESeq2 or edgeR to identify genes that are differentially expressed between control and drug-treated samples.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR Analysis cluster_rnaseq RNA-seq Analysis cell_culture Cell Culture & Drug Treatment rna_extraction RNA Extraction cell_culture->rna_extraction qc1 RNA Quality Control (RIN) rna_extraction->qc1 cDNA_synthesis cDNA Synthesis qc1->cDNA_synthesis library_prep Library Preparation qc1->library_prep qpcr qPCR Amplification cDNA_synthesis->qpcr data_analysis_qpcr Relative Quantification (ΔΔCt) qpcr->data_analysis_qpcr sequencing Sequencing library_prep->sequencing data_analysis_rnaseq Bioinformatics Analysis sequencing->data_analysis_rnaseq

Caption: General experimental workflow for gene expression analysis.

signaling_pathway drug Drug Compound receptor Cell Surface Receptor drug->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene Target Gene Expression nucleus->gene

Caption: A generic signaling pathway leading to gene expression changes.

troubleshooting_logic start Unexpected Result check_technical Review Technical Execution (Pipetting, Reagents) start->check_technical check_biological Assess Biological Factors (Dose, Time, Model) start->check_biological re_optimize Re-optimize Assay check_technical->re_optimize check_biological->re_optimize re_run Repeat Experiment re_optimize->re_run interpret Interpret Data re_run->interpret

References

Technical Support Center: Enhancing the Bioavailability of Elubiol in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Elubiol in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the bioavailability of this compound?

A1: this compound, like many other azole-based compounds, is a lipophilic molecule with poor aqueous solubility. This inherent property can limit its dissolution in biological fluids and subsequent absorption, whether administered orally or topically. For topical applications, which are common for this compound's use in controlling oily skin, the primary challenge is achieving sufficient penetration through the stratum corneum to reach the target sebaceous glands. While there is no evidence of significant percutaneous absorption into the systemic circulation, enhancing its deposition within the epidermis and dermis is key to its therapeutic effect.[1]

Q2: What formulation strategies can be employed to enhance the topical delivery of this compound?

A2: Several formulation strategies can significantly improve the skin permeation and deposition of poorly soluble drugs like this compound. These include:

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (typically 20-200 nm).[2][3][4] The small droplet size provides a large surface area for drug release and can enhance penetration into the skin.[5]

  • Permeation Enhancers: Incorporating chemical permeation enhancers into the formulation can reversibly disrupt the barrier function of the stratum corneum, allowing for increased drug penetration. A study showed that the combination of oleic acid and ethanol (B145695) significantly improved the in vitro permeation and in vivo deposition of a similar molecule in hairless mouse skin.[1]

Q3: Are there any known signaling pathways affected by this compound?

A3: As an azole antifungal, this compound's primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[6][7][8][9][10] This disruption of ergosterol synthesis increases membrane permeability and inhibits fungal growth.[6][8]

Regarding its effects on sebum production, the precise signaling pathways modulated by this compound are not well-documented in publicly available literature. However, research into sebaceous gland biology points to several key pathways involved in regulating lipogenesis, which could be potential targets. These include the Transforming Growth Factor β (TGFβ) and Peroxisome Proliferator-Activated Receptor γ (PPARγ) signaling pathways.[11][12][13][14]

Troubleshooting Guides

Issue 1: Low Permeation of this compound Through Skin in In Vitro Models
Possible Cause Troubleshooting Step
Poor Solubility in Formulation: This compound may not be fully solubilized in the vehicle, leading to a low concentration gradient for diffusion.
Ineffective Vehicle: The chosen vehicle may not be optimized for skin penetration.
Incorrect In Vitro Model Setup: The experimental conditions of the Franz diffusion cell setup may be suboptimal.
Issue 2: Inconsistent Results in this compound Quantification
Possible Cause Troubleshooting Step
Inefficient Extraction from Biological Matrix: This compound may be strongly bound to proteins or lipids in the skin or plasma samples, leading to low recovery.
Analytical Method Lacks Sensitivity: The concentration of this compound in the samples may be below the limit of detection of the analytical method.
Degradation of this compound: This compound may be unstable in the biological matrix or during the sample preparation process.

Quantitative Data

FormulationCumulative Permeation (µg/cm²) at 72hStratum Corneum Deposition (µg/g)Epidermis Deposition (µg/g)Dermis Deposition (µg/g)
1% Itraconazole (B105839) in Ethanol (Control)1.8 ± 0.215.2 ± 2.18.9 ± 1.34.5 ± 0.9
Optimized Topical Itraconazole Formulation (ITZ-TF#11)4.2 ± 0.487.9 ± 9.574.7 ± 8.295.6 ± 10.1
% Enhancement 135% 479% 739% 2024%
Data adapted from a study on an optimized topical itraconazole formulation.[15]

Experimental Protocols

Preparation of an this compound-Loaded Nanoemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the aqueous titration method.

Materials:

  • This compound

  • Oil phase (e.g., Oleic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., PEG 400)

  • Purified water

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubility.

  • Preparation of Oil Phase: Accurately weigh the selected oil and dissolve the required amount of this compound in it with the aid of a vortex mixer.

  • Preparation of Surfactant/Co-surfactant (Smix) Mixture: Prepare different ratios of the selected surfactant and co-surfactant (e.g., 1:1, 2:1, 1:2).

  • Construction of Pseudo-Ternary Phase Diagram: To identify the nanoemulsion region, mix the oil phase and the Smix at different ratios. Titrate each mixture with water dropwise while stirring continuously. Observe for transparency and fluidity to identify the nanoemulsion formulations.

  • Formulation of this compound Nanoemulsion: Select a ratio of oil, Smix, and water from the nanoemulsion region of the phase diagram. Add the this compound-loaded oil phase to the Smix and mix. Add water dropwise to this mixture with continuous stirring until a transparent and homogenous nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, pH, and drug content.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of an this compound formulation.

Materials:

  • Franz diffusion cells

  • Full-thickness skin (e.g., human cadaver skin, porcine skin, or rodent skin)

  • This compound formulation

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Magnetic stirrer with heating plate

  • Syringes and collection vials

Procedure:

  • Skin Preparation: Thaw the frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Equilibration: Fill the receptor compartment with pre-warmed (37°C) receptor fluid and stir continuously. Allow the skin to equilibrate for at least 30 minutes.

  • Application of Formulation: Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Quantification: Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time.

Quantification of this compound in Skin Samples by HPLC

This protocol provides a general procedure for the quantification of an azole compound (using ketoconazole (B1673606) as a proxy) in skin samples. The method should be validated for this compound.

Materials:

Procedure:

  • Sample Preparation: After the permeation study, dismount the skin, wipe the surface to remove excess formulation, and separate the epidermis and dermis if required. Weigh the skin sample.

  • Homogenization and Extraction: Mince the skin sample and homogenize it in the extraction solvent. Vortex and sonicate the sample to ensure complete extraction.

  • Centrifugation: Centrifuge the homogenate to pellet the skin debris.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • HPLC Analysis: Inject a known volume of the reconstituted sample into the HPLC system.

  • Quantification: Create a calibration curve using standard solutions of this compound. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_analysis Analytical Quantification solubility Solubility Studies phase_diagram Phase Diagram Construction solubility->phase_diagram nanoemulsion_prep Nanoemulsion Preparation phase_diagram->nanoemulsion_prep characterization Characterization (Size, PDI, Zeta) nanoemulsion_prep->characterization franz_cell Franz Cell Permeation Study characterization->franz_cell sampling Receptor Fluid Sampling franz_cell->sampling skin_deposition Skin Deposition Analysis franz_cell->skin_deposition extraction Extraction from Matrix sampling->extraction skin_deposition->extraction hplc HPLC/LC-MS Analysis extraction->hplc quantification Data Quantification hplc->quantification result Results quantification->result Bioavailability Data

Caption: Experimental workflow for enhancing this compound bioavailability.

antifungal_mechanism This compound This compound (Azole Antifungal) Lanosterol_demethylase Lanosterol 14-α-demethylase (Fungal CYP51) This compound->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Blocked Conversion Membrane_disruption Increased Permeability & Disrupted Fluidity Lanosterol_demethylase->Membrane_disruption Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Fungal_membrane Fungal Cell Membrane Ergosterol->Fungal_membrane Essential Component Fungal_membrane->Membrane_disruption Fungal_death Fungistatic/Fungicidal Effect Membrane_disruption->Fungal_death

Caption: Mechanism of action of azole antifungals like this compound.

sebum_regulation cluster_tgf TGFβ Signaling cluster_ppar PPARγ Signaling TGFb TGFβ1 TGFbRII TGFβ RII TGFb->TGFbRII Smad2 Smad2 Phosphorylation TGFbRII->Smad2 Sebocyte_diff Sebocyte Differentiation Smad2->Sebocyte_diff Inhibits Lipid_synthesis Lipid Synthesis (Sebum) Smad2->Lipid_synthesis Inhibits PPARg_ligand PPARγ Ligands (e.g., fatty acids) PPARg PPARγ PPARg_ligand->PPARg Lipogenic_genes Lipogenic Gene Expression PPARg->Lipogenic_genes Lipogenic_genes->Lipid_synthesis Promotes Sebocyte_diff->Lipid_synthesis

Caption: Key signaling pathways in sebum regulation.

References

Validation & Comparative

Elubiol and Ketoconazole: A Comparative Analysis of their Efficacy Against Malassezia furfur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Elubiol (dichlorophenyl imidazoldioxolan) and ketoconazole (B1673606), two imidazole (B134444) antifungal agents, focusing on their activity against the lipophilic yeast Malassezia furfur. This yeast is a commensal organism of the human skin microbiota but is also implicated in various dermatological conditions such as pityriasis versicolor, seborrheic dermatitis, and dandruff. The following sections detail the mechanism of action, quantitative antifungal activity, and the experimental protocols utilized for their evaluation.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and ketoconazole are members of the azole class of antifungal agents and share a common mechanism of action: the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1][2][3] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4]

The key enzyme in the ergosterol biosynthesis pathway targeted by azole antifungals is lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme.[4][5] By binding to this enzyme, both this compound and ketoconazole prevent the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[2] The consequence of these events is a cascade of detrimental effects on the fungal cell, including increased membrane permeability, disruption of nutrient transport, and ultimately, the inhibition of fungal growth and replication.[5]

cluster_0 Ergosterol Biosynthesis Pathway in Malassezia furfur cluster_1 Inhibition by Azole Antifungals cluster_2 Cellular Consequences Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol Elubiol_Ketoconazole This compound / Ketoconazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Elubiol_Ketoconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibits Ergosterol_depletion Ergosterol Depletion Lanosterol 14α-demethylase\n(CYP51)->Ergosterol_depletion Toxic_sterol_accumulation Toxic Sterol Accumulation Lanosterol 14α-demethylase\n(CYP51)->Toxic_sterol_accumulation Disrupted_membrane Disrupted Cell Membrane Integrity Ergosterol_depletion->Disrupted_membrane Toxic_sterol_accumulation->Disrupted_membrane

Caption: Mechanism of Action of this compound and Ketoconazole.

Quantitative Antifungal Activity

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.

Ketoconazole

Ketoconazole has been extensively studied, and its potent activity against Malassezia furfur is well-documented in peer-reviewed literature. The MIC values for ketoconazole against M. furfur are consistently low, although they can vary depending on the specific strain and the testing methodology used.

Study ReferenceNumber of M. furfur IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Hammer et al.540.03 - 0.25-0.120.25
A study on azole compounds30< 0.06 - 0.12-< 0.06-
Marcon and Powell (1987)250.025 - 0.4---
Strippoli et al.Not specified0.8 (as mg/L)---

MIC50 and MIC90 represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

This compound (dichlorophenyl imidazoldioxolan)
FormulationM. furfur IsolatesMaximal Inhibitory Dilution
Shampoo with dichlorophenyl imidazoldioxolan291:102,400 (for 90% of isolates)
2% Ketoconazole Shampoo (Comparative)29Not specified

The patent asserts that compositions containing dichlorophenyl imidazoldioxolan demonstrate "superior Malassezia furfur and Propionibacterium acnes growth inhibition properties." Another study mentions that a shampoo containing 0.5% this compound, in combination with other agents, led to a significant reduction in Malassezia spp. counts.

Experimental Protocols

Standardized methods for the antifungal susceptibility testing of the lipophilic Malassezia species are crucial for obtaining reliable and reproducible data. The fastidious nature of these yeasts requires modified culture media and specific incubation conditions.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antifungal agents. For Malassezia furfur, modifications to the standard Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol are necessary.

cluster_0 Experimental Workflow: Broth Microdilution for M. furfur Inoculum_Prep 1. Prepare M. furfur inoculum from a 5-day culture on modified Dixon Agar. Standardize 2. Standardize inoculum to 1 McFarland in sterile saline. Inoculum_Prep->Standardize Dilute_Inoculum 3. Dilute inoculum 1:100 in supplemented RPMI 1640 medium. Standardize->Dilute_Inoculum Inoculate 5. Inoculate the wells with the diluted M. furfur suspension. Dilute_Inoculum->Inoculate Serial_Dilution 4. Perform serial two-fold dilutions of antifungal agents in a 96-well plate. Serial_Dilution->Inoculate Incubate 6. Incubate plates at 32°C for 72 hours. Inoculate->Incubate Read_MIC 7. Determine MIC as the lowest concentration with no visible growth. Incubate->Read_MIC

References

A Comparative Analysis of the In Vitro Efficacy of Elubiol and Clotrimazole Against Common Dermatophytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal agents Elubiol and clotrimazole (B1669251), with a focus on their efficacy against common dermatophytes, the fungi responsible for infections of the skin, hair, and nails. While both compounds belong to the imidazole (B134444) class of antifungals and share a similar mechanism of action, publicly available data on the direct comparative efficacy of this compound against clotrimazole is notably limited. This report summarizes the existing in vitro data for clotrimazole and outlines the standard experimental protocols used to generate such data.

Introduction to this compound and Clotrimazole

Clotrimazole is a widely used broad-spectrum antifungal agent effective against a range of pathogenic dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

This compound (Dichlorophenyl imidazoldioxolan) is described as a novel imidazole-class antifungal agent.[3] While its mechanism of action is presumed to be similar to other imidazoles, involving the inhibition of ergosterol biosynthesis, there is a significant lack of published scientific literature detailing its in vitro activity against common dermatophytes. Most of the available information pertains to its use in cosmetic formulations for controlling oily skin and dandruff.[3]

Comparative In Vitro Efficacy

Due to the absence of specific in vitro efficacy data (e.g., Minimum Inhibitory Concentration - MIC, Minimum Fungicidal Concentration - MFC) for this compound against common dermatophytes in peer-reviewed literature, a direct quantitative comparison with clotrimazole is not possible at this time.

The following table summarizes the reported in vitro activity of clotrimazole against two of the most common dermatophytes, Trichophyton rubrum and Trichophyton mentagrophytes.

Dermatophyte SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrumClotrimazole0.03 - >640.06 - 20.125 - >64[4][5][6][7]
Trichophyton mentagrophytesClotrimazole0.015 - 40.125 - 0.50.5 - 1[8][9]

Note: MIC values can vary between studies due to differences in methodology, inoculum size, and the specific strains tested.

Mechanism of Action: A Shared Pathway

Both this compound and clotrimazole, as imidazole derivatives, are understood to target the fungal ergosterol biosynthesis pathway. This pathway is critical for maintaining the integrity and function of the fungal cell membrane.

cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Incorporation Disrupted Membrane\n(Increased Permeability,\nCell Death) Disrupted Membrane (Increased Permeability, Cell Death) Fungal Cell\nMembrane->Disrupted Membrane\n(Increased Permeability,\nCell Death) This compound This compound Lanosterol\n14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol\n14α-demethylase\n(CYP51) Inhibition Clotrimazole Clotrimazole Clotrimazole->Lanosterol\n14α-demethylase\n(CYP51) Inhibition

Figure 1. Mechanism of action of imidazole antifungals.

Experimental Protocols

The in vitro antifungal susceptibility of dermatophytes is typically determined using standardized methods, primarily the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[10][11][12][13][14]

Broth Microdilution Method (CLSI M38-A2)

This method is considered the gold standard for determining the MIC of an antifungal agent against filamentous fungi, including dermatophytes.[15]

1. Inoculum Preparation:

  • Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to promote sporulation.[10]

  • Conidia (spores) are harvested and suspended in sterile saline.

  • The suspension is adjusted to a standardized concentration, typically between 0.5 x 10³ and 5 x 10³ colony-forming units (CFU)/mL.[16]

2. Antifungal Agent Preparation:

  • The antifungal agent is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using RPMI 1640 medium.[10]

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • The plates are incubated at a controlled temperature, typically 28-30°C, for a specified period, usually 4 to 7 days.[16][17]

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth in the control well (containing no antifungal agent).[8]

5. MFC Determination (Optional):

  • To determine the MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.

  • The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture, indicating fungal cell death.

cluster_workflow Antifungal Susceptibility Testing Workflow Dermatophyte\nCulture Dermatophyte Culture Inoculum\nPreparation Inoculum Preparation Dermatophyte\nCulture->Inoculum\nPreparation 1. Inoculation of\nMicroplate Inoculation of Microplate Inoculum\nPreparation->Inoculation of\nMicroplate 3. Antifungal\nStock Solution Antifungal Stock Solution Serial Dilution\nin Microplate Serial Dilution in Microplate Antifungal\nStock Solution->Serial Dilution\nin Microplate 2. Serial Dilution\nin Microplate->Inoculation of\nMicroplate Incubation Incubation Inoculation of\nMicroplate->Incubation 4. MIC\nDetermination MIC Determination Incubation->MIC\nDetermination 5. MFC\nDetermination MFC Determination MIC\nDetermination->MFC\nDetermination 6. (Optional)

Figure 2. Broth microdilution experimental workflow.

Conclusion

Clotrimazole has well-documented in vitro activity against common dermatophytes, with a considerable body of evidence supporting its efficacy. In contrast, while this compound is classified as an imidazole antifungal, there is a clear and significant gap in the publicly available scientific literature regarding its specific in vitro efficacy against these same fungal pathogens. For a comprehensive and direct comparison, further independent studies determining the MIC and MFC values of this compound against a panel of clinically relevant dermatophyte species are essential. Researchers in antifungal drug development are encouraged to conduct such studies to fully characterize the potential of this compound as a therapeutic agent for dermatophytosis.

References

Validating the sebum-inhibiting effects of Elubiol against other known agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sebum-inhibiting effects of Elubiol against other well-established agents: salicylic (B10762653) acid, benzoyl peroxide, and topical retinoids. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and mechanistic insights.

Executive Summary

Sebum overproduction is a key factor in the pathophysiology of acne vulgaris and oily skin. While various topical agents are available to manage this condition, their mechanisms and efficacies vary. This compound is a dichlorophenyl imidazoldioxolan compound with demonstrated sebum-inhibiting properties. This guide compares its performance with other commonly used agents, presenting available quantitative data, outlining experimental protocols, and visualizing key signaling pathways.

Data Presentation: Quantitative Comparison of Sebum-Inhibiting Effects

The following tables summarize the quantitative data on the sebum-inhibiting effects of this compound and its comparators. It is crucial to note that this data is compiled from various studies with different methodologies, and direct cross-study comparisons should be made with caution.

Agent Study Type Dosage/Concentration Duration Measurement Method Sebum Reduction Outcome Citation
This compound Clinical TrialNot SpecifiedLong-termSebumeter SM810, SebutapesProgressive decrease in skin oiliness[1][2]
This compound In Vitro0.5 μMNot SpecifiedNot Specified50% reduction in cholesterol production in human keratinocytes
Salicylic Acid Clinical Trial2% Gel21 DaysSebumeter SM81523.65% decrease in sebum levels[3][4]
Benzoyl Peroxide (in combination with 4% Niacinamide) Clinical Trial4% Cream28 DaysNot Specified42% reduction in sebum production[5][6]
Benzoyl Peroxide (alone) Clinical Trial5%1-2 MonthsNot Specified22.5% increase in sebum excretion rate[7]
Azelaic Acid Clinical TrialNot SpecifiedFortnightly for 8 weeksSebumeterAverage reduction of 13.9% (forehead), 14.2% (chin), and 15.2% (cheek)[8]
Topical Retinoids (Tretinoin) Clinical Trial0.025% Cream7 DaysThin-Layer ChromatographySignificant decrease in Sebum Excretion Rate (SER)[9]
Topical Retinoids (Tretinoin) Prospective Controlled TrialNot Specified1 MonthSebumeterNo significant alteration in the quantity of sebum excreted[10]
Clascoterone Clinical Trial1% Cream12 WeeksSebumeter27% reduction in casual sebum levels[11][12]

Mechanisms of Action

Agent Primary Mechanism of Sebum Inhibition
This compound Inhibition of cholesterol biosynthesis in sebocytes.
Salicylic Acid Inhibition of the AMPK–SREBP-1 lipid synthesis pathway in sebocytes.
Benzoyl Peroxide Primarily antibacterial and keratolytic, with conflicting evidence on direct sebum suppression.
Topical Retinoids Modulation of sebocyte proliferation and differentiation via nuclear retinoic acid receptors (RAR) and retinoid X receptors (RXR).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in sebum production and the points of intervention for the discussed agents.

Sebum_Production_Pathways cluster_0 Hormonal & Growth Factor Signaling cluster_1 Cellular Metabolism & Lipogenesis Androgens Androgens (e.g., DHT) AR Androgen Receptor (AR) Androgens->AR Binds to IGF1 IGF-1 PI3K_AKT PI3K/Akt Pathway IGF1->PI3K_AKT Activates SREBP1 SREBP-1 AR->SREBP1 Upregulates PI3K_AKT->SREBP1 Activates AMPK AMPK AMPK->SREBP1 Inhibits Lipogenic_Enzymes Lipogenic Enzymes (e.g., FASN, ACC) SREBP1->Lipogenic_Enzymes Activates Transcription Sebum Sebum Production Lipogenic_Enzymes->Sebum Salicylic_Acid Salicylic Acid Salicylic_Acid->AMPK Activates

Caption: Key signaling pathways regulating sebum production.

Experimental_Workflow cluster_0 Subject Recruitment & Baseline cluster_1 Treatment & Follow-up cluster_2 Data Analysis P Participant Recruitment (Oily Skin/Acne) B Baseline Sebum Measurement (Sebumeter®/Sebutape®) P->B T Topical Application of Agent (e.g., this compound, Salicylic Acid) B->T F Follow-up Sebum Measurements (Specified Intervals) T->F D Data Collection & Analysis (% Sebum Reduction) F->D

Caption: Generalized workflow for clinical sebumetry studies.

Experimental Protocols

In Vitro: Sebocyte Lipid Synthesis Assay
  • Cell Culture: Human sebocytes (e.g., SZ95 cell line) are cultured in a standard sebocyte growth medium.

  • Treatment: Cells are treated with varying concentrations of the test agent (e.g., this compound, salicylic acid) or a vehicle control.

  • Lipid Staining: After the treatment period, intracellular lipid droplets are stained using a fluorescent dye such as Nile Red or Oil Red O.

  • Quantification: The fluorescence intensity is measured using a microplate reader or fluorescence microscopy, which correlates with the amount of intracellular lipids.

  • Normalization: The lipid content is normalized to the total protein content or cell number to account for any cytotoxic effects of the treatment.

In Vivo: Sebum Measurement

Sebumeter® Measurement:

The Sebumeter® (e.g., SM815) is a device that quantifies the total amount of sebum on the skin surface.[13]

  • Acclimatization: Subjects are required to acclimatize in a controlled environment (temperature and humidity) for a specified period (e.g., 30 minutes) before measurements.[14]

  • Measurement Site: A specific area of the skin, typically the forehead, is chosen for measurement.[14] The site is cleansed with a standardized procedure to remove existing sebum for measurements of sebum excretion rate (SER), or measured directly for casual sebum levels (CSL).[14]

  • Probe Application: The Sebumeter® probe, which contains a special tape, is pressed onto the skin for a fixed duration (e.g., 30 seconds).[13]

  • Reading: The probe is then inserted into the device, which measures the transparency of the tape. The degree of transparency is proportional to the amount of sebum absorbed and is expressed in μg/cm².[13]

Sebutape® Analysis:

Sebutape® is an adhesive tape that collects sebum from individual follicular openings.[15]

  • Application: A strip of Sebutape® is applied to the measurement site for a defined period (e.g., 1 hour).[16]

  • Image Analysis: After removal, the tape is analyzed using image analysis software. The number and size of the transparent spots on the tape correspond to the number of active sebaceous glands and their secretion levels.[15]

Conclusion

This compound demonstrates a clear sebum-inhibiting effect, primarily through the inhibition of cholesterol biosynthesis. When compared to other agents, its efficacy appears promising, though direct comparative clinical trial data is limited. Salicylic acid also shows a significant reduction in sebum levels with a well-defined mechanism of action. The role of benzoyl peroxide in directly reducing sebum production is less clear and may be secondary to its other effects. Topical retinoids primarily influence sebocyte biology, which can indirectly affect sebum composition and, in some cases, its quantity.

Further head-to-head clinical trials employing standardized methodologies are necessary to definitively establish the comparative efficacy of this compound against other leading sebum-inhibiting agents. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such future studies.

References

A comparative study of the antifungal spectrum of Elubiol and other imidazole agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the antifungal spectrum of Elubiol (dichlorophenyl imidazoldioxolan) reveals its potent activity against a range of fungal pathogens, positioning it as a significant agent within the imidazole (B134444) class. This guide provides a detailed comparison of this compound with other well-established imidazole agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a broad-spectrum imidazole antifungal, operates through the well-understood mechanism of inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This disruption of the cell membrane's integrity is the hallmark of the imidazole class of antifungals, which includes widely used agents such as clotrimazole (B1669251), ketoconazole, and miconazole. While the fundamental mechanism is shared, the antifungal spectrum and potency can vary significantly among these compounds.

Comparative Antifungal Spectrum: A Tabular Overview

To facilitate a clear comparison, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and other key imidazole agents against various fungal species. MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism and are a key indicator of antifungal potency.

Fungal SpeciesThis compound (µg/mL)Clotrimazole (µg/mL)Ketoconazole (µg/mL)Miconazole (µg/mL)
Yeasts
Candida albicansNo data available<0.008 - 8[1]0.5[2]0.016 - 32[3]
Candida glabrataNo data available0.008 - 8[1][4]No data availableNo data available
Malassezia furfurMIC observed in shampoo dilution studies[3]<0.06 - 8[5]<0.06 - 0.12[5]No data available
Dermatophytes
Trichophyton rubrumNo data available0.03 - 0.06[6]0.06 - 0.25[6]No data available
Microsporum canisNo data availableSpecial activity noted[7]64[8]19.21 ± 1.79 (inhibition zone in mm)[7]
Bacteria
Cutibacterium acnes (formerly Propionibacterium acnes)1 - 10[3]No data availableNo data availableNo data available

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target for imidazole antifungal agents is the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. By inhibiting this enzyme, imidazoles prevent the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, leading to growth inhibition and cell death.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Imidazole Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by Imidazoles cluster_effect Cellular Effect AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Disruption Disruption of Fungal Cell Membrane Imidazole Imidazole Agents (e.g., this compound) Imidazole->Lanosterol Inhibits Lanosterol 14α-demethylase Broth_Microdilution_Workflow start Start prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum prep_plate Prepare 96-well microtiter plate with serial dilutions of antifungal agent prep_inoculum->prep_plate inoculate Inoculate wells with fungal suspension prep_plate->inoculate incubate Incubate plates (e.g., 35°C for 24-48 hours) inoculate->incubate read_mic Read MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End read_mic->end

References

Assessing the Synergistic Antifungal Effects of Elubiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Elubiol, like other imidazole (B134444) derivatives, exerts its antifungal activity by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] This mechanism of action provides a strong rationale for exploring its synergistic potential with other antifungal agents that may target the same or different cellular pathways. Combining antifungal agents can lead to enhanced efficacy, reduced dosages, minimized toxicity, and a lower propensity for the development of resistance.[2]

Potential Synergistic Combinations with this compound

Based on its mechanism of action, this compound could potentially exhibit synergistic effects when combined with other antifungal classes:

  • Azoles (e.g., Fluconazole, Itraconazole): As both this compound (an imidazole) and other azoles (including triazoles) target the ergosterol biosynthesis pathway, specifically the enzyme lanosterol (B1674476) 14α-demethylase, their combination could lead to a more profound inhibition of ergosterol production.[3][4] This sequential blockade of a critical metabolic pathway is a common basis for synergistic interactions.[2]

  • Polyenes (e.g., Amphotericin B): The interaction between imidazoles and polyenes is complex and can be either synergistic or antagonistic.[5][6] Polyenes bind directly to ergosterol in the fungal cell membrane, creating pores that lead to cell leakage and death. A potential synergistic mechanism involves this compound's inhibition of ergosterol synthesis, which could alter the cell membrane structure in a way that enhances the activity of polyenes. Conversely, a reduction in ergosterol content could also lead to antagonism, as it would decrease the number of binding sites for polyenes.[5] Careful in vitro evaluation is crucial to determine the nature of this interaction.

  • Other Ergosterol Biosynthesis Inhibitors (e.g., Allylamines like Terbinafine): Combining inhibitors that target different steps in the ergosterol biosynthesis pathway is a well-established strategy for achieving synergy.[3] For instance, combining an imidazole like this compound with an allylamine, which inhibits squalene (B77637) epoxidase, could create a potent dual blockade of this essential pathway.

Experimental Protocols for Synergy Assessment

To quantitatively assess the synergistic effects of this compound, the following standard in vitro methods are recommended:

Checkerboard Microdilution Assay

This is the most common method for determining the nature of the interaction between two antimicrobial agents.[1][7]

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • 96-well microtiter plates

  • This compound and partner antifungal agent

  • Fungal isolate(s) of interest

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Drug Dilutions: Prepare serial twofold dilutions of this compound horizontally and the partner antifungal vertically in a 96-well plate containing RPMI-1640 medium. This creates a matrix of different concentration combinations.[1]

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the wells.[7]

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include wells for each drug alone (growth controls) and a well with no drug (positive control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[1]

  • Reading Results: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that prevents visible growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

This method provides a dynamic assessment of the antifungal interaction over time.[1][8]

Objective: To evaluate the rate of fungal killing by this compound and a partner antifungal, alone and in combination.

Materials:

  • Culture tubes or flasks

  • This compound and partner antifungal agent

  • Fungal isolate(s) of interest

  • RPMI-1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Prepare Cultures: Prepare fungal suspensions in RPMI-1640 medium with a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Add Antifungals: Add this compound and the partner antifungal at predetermined concentrations (e.g., based on their MICs) to the culture tubes, both alone and in combination. Include a growth control without any drug.

  • Incubation and Sampling: Incubate the tubes in a shaker at 35°C. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each tube.[8]

  • Colony Counting: Perform serial dilutions of the collected aliquots and plate them on SDA plates. Incubate the plates until colonies are visible and count the number of colony-forming units (CFU/mL).[2]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[9]

Biofilm Formation Assay

Fungal biofilms exhibit increased resistance to antifungal agents, making the assessment of synergistic effects against biofilms clinically relevant.[10][11]

Objective: To determine the effect of this compound and a partner antifungal, alone and in combination, on the formation and viability of fungal biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound and partner antifungal agent

  • Fungal isolate(s) of interest

  • RPMI-1640 medium

  • Crystal Violet or XTT reduction assay reagents

Procedure:

  • Biofilm Formation: Add a standardized fungal inoculum to the wells of a microtiter plate and incubate for 24-48 hours to allow for biofilm formation.

  • Treatment: After biofilm formation, gently wash the wells to remove non-adherent cells. Then, add fresh medium containing this compound and the partner antifungal, alone and in combination, at various concentrations.

  • Incubation: Incubate the plates for an additional 24-48 hours.

  • Quantification: Quantify the biofilm viability using either the Crystal Violet staining method (for biomass) or a metabolic assay like the XTT reduction assay (for cell viability).

  • Data Analysis: Compare the reduction in biofilm biomass or metabolic activity in the combination treatment groups to the single-agent and control groups.

Data Presentation

Quantitative data from synergy studies should be presented in a clear and structured format for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Fluconazole against Candida albicans

This compound (µg/mL)Fluconazole (µg/mL)Growth (+/-)FICIInteraction
MIC alone
160---
08---
Combinations
41-0.375Synergy
22-0.375Synergy
80.5-0.5625Indifference

Table 2: Hypothetical Time-Kill Curve Data (log₁₀ CFU/mL) for this compound and Amphotericin B against Aspergillus fumigatus

Time (h)ControlThis compound (8 µg/mL)Amphotericin B (1 µg/mL)This compound + Amphotericin B
05.05.05.05.0
45.55.24.53.8
86.25.83.82.5
127.06.53.2<2.0
247.87.22.8<2.0

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Ergosterol_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Ergosterol Synthesis Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 Lanosterol 14-alpha-demethylase Ergosterol Ergosterol Intermediate_1->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Elubiol_Azoles This compound / Azoles Lanosterol\n14-alpha-demethylase Lanosterol 14-alpha-demethylase Elubiol_Azoles->Lanosterol\n14-alpha-demethylase Polyenes Polyenes Polyenes->Ergosterol Binds to

Caption: Ergosterol biosynthesis pathway and targets of antifungal agents.

Synergy_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Collection cluster_3 Data Analysis cluster_4 Interpretation A Prepare Fungal Inoculum C Checkerboard Assay: 96-well plate setup A->C D Time-Kill Assay: Culture tube setup A->D E Biofilm Assay: Plate setup for biofilm growth A->E B Prepare Serial Dilutions of this compound & Partner Drug B->C B->D B->E F Incubate (24-48h) C->F D->F H Sample at time points & Plate for CFU count (Time-Kill) D->H E->F G Read MICs (Checkerboard) Quantify Biofilm (Biofilm Assay) F->G F->G I Calculate FICI G->I K Analyze Biofilm Reduction G->K J Plot Time-Kill Curves H->J L Determine Synergy, Additivity, or Antagonism I->L J->L K->L

Caption: Experimental workflow for assessing antifungal synergy.

By employing these standardized methods and data presentation formats, researchers can effectively evaluate the synergistic potential of this compound with other antifungal compounds, contributing valuable knowledge to the development of novel and more effective combination therapies for fungal infections.

References

Comparative proteomics of fungal cells treated with Elubiol versus other antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel antifungal agents necessitates a thorough understanding of their molecular mechanisms and a direct comparison with existing therapies. This guide provides a comparative framework for the proteomic analysis of fungal cells treated with Elubiol, a novel imidazole (B134444) antifungal, against established antifungal agents such as other azoles (e.g., ketoconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin).

Introduction to this compound and Comparator Antifungals

This compound (Dichlorophenyl imidazoldioxolan) is a novel, broad-spectrum imidazole antifungal agent.[1][2][3] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell lysis and death.[1] this compound has also been noted to alter the composition of other lipid compounds within the fungal cell membrane and has applications in dermatology for conditions such as oily skin and dandruff.[1][4][5]

For this comparative guide, we will contrast the expected proteomic signature of this compound with three major classes of antifungal drugs:

  • Azoles (e.g., Ketoconazole): Like this compound, azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase (Erg11p), which is essential for ergosterol biosynthesis.[6]

  • Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[6]

  • Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-1,3-glucan, a key component of the fungal cell wall, leading to cell wall stress and lysis.[7]

Comparative Proteomic Analysis: A Tabular Summary

The following table summarizes the observed and expected changes in protein abundance in fungal cells (e.g., Candida albicans) upon treatment with different antifungal agents. The data for Ketoconazole, Amphotericin B, and Caspofungin are based on published proteomic studies.[6][7][8] The data for this compound is predictive, based on its shared mechanism with other azoles.

Protein CategoryThis compound (Predicted)Ketoconazole (Observed)Amphotericin B (Observed)Caspofungin (Observed)
Ergosterol Biosynthesis Down-regulatedDown-regulatedUp-regulated (compensatory)No direct effect
Cell Wall Integrity & Synthesis Up-regulated (stress response)Up-regulated (stress response)Up-regulated (stress response)Significantly up-regulated
Oxidative Stress Response Up-regulatedUp-regulatedSignificantly up-regulatedUp-regulated
Osmotic Stress Response Up-regulatedUp-regulatedSignificantly up-regulatedUp-regulated
Carbohydrate Metabolism AlteredAlteredAlteredAltered
Ribosomal Proteins/Translation Down-regulatedDown-regulatedDown-regulatedDown-regulated
Heat Shock Proteins/Folding Up-regulatedUp-regulatedUp-regulatedUp-regulated

Experimental Protocols for Comparative Proteomics

To generate the data for a direct comparison of this compound with other antifungals, a standardized set of experimental protocols should be employed. Below are detailed methodologies for a typical comparative proteomic study.

Fungal Cell Culture and Antifungal Treatment
  • Strain: Candida albicans SC5314 or another relevant fungal strain.

  • Culture Medium: Yeast Peptone Dextrose (YPD) broth.

  • Growth Conditions: Incubate at 30°C with shaking (200 rpm) to mid-log phase (OD600 ≈ 0.8).

  • Antifungal Treatment: Expose cell cultures to sub-inhibitory concentrations (e.g., 0.5 x MIC) of this compound, Ketoconazole, Amphotericin B, and Caspofungin for a defined period (e.g., 4, 8, 12 hours). An untreated control culture should be run in parallel.

  • Cell Harvesting: Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile, ice-cold phosphate-buffered saline (PBS).

Protein Extraction

Efficient protein extraction from fungal cells is critical due to their robust cell wall.[6]

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% SDS, and a protease inhibitor cocktail).

  • Mechanical Disruption: Disrupt the cells using glass bead beating or a high-pressure homogenizer. Perform this on ice to prevent protein degradation.

  • Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Precipitation: Precipitate the proteins from the supernatant using trichloroacetic acid (TCA)/acetone.

  • Solubilization: Resuspend the protein pellet in a buffer suitable for the downstream proteomic analysis (e.g., urea-based buffer for shotgun proteomics).

  • Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Quantitative Proteomic Analysis (LC-MS/MS with SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for accurate quantitative proteomics.[9]

  • SILAC Labeling: Culture fungal cells in a defined medium containing either "light" (standard) or "heavy" (¹³C or ¹⁵N-labeled) essential amino acids (e.g., lysine (B10760008) and arginine) for several generations to ensure complete incorporation.

  • Experimental Design:

    • Culture cells with "light" amino acids as the control (untreated).

    • Culture cells with "heavy" amino acids and treat with the respective antifungal agent (this compound, Ketoconazole, etc.).

  • Sample Pooling: After treatment and protein extraction, mix equal amounts of protein from the "light" control and each "heavy" treated sample.

  • Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Data Analysis: Use software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of "heavy" to "light" peptide pairs.

Visualizing Cellular Pathways and Workflows

General Antifungal Response Pathways

The following diagram illustrates the common cellular stress response pathways activated in fungal cells upon exposure to antifungal agents.

Antifungal_Response_Pathways cluster_drug Antifungal Agents cluster_target Cellular Targets cluster_stress Cellular Stress Responses This compound This compound Ergosterol_Synth Ergosterol Biosynthesis This compound->Ergosterol_Synth Azoles Azoles Azoles->Ergosterol_Synth Polyenes Polyenes Ergosterol_Membrane Membrane Ergosterol Polyenes->Ergosterol_Membrane Echinocandins Echinocandins Glucan_Synth β-1,3-Glucan Synthesis Echinocandins->Glucan_Synth Oxidative_Stress Oxidative Stress Ergosterol_Synth->Oxidative_Stress Toxic sterol accumulation Ergosterol_Membrane->Oxidative_Stress Membrane permeabilization Osmotic_Stress Osmotic Stress Ergosterol_Membrane->Osmotic_Stress CellWall_Stress Cell Wall Integrity Pathway Glucan_Synth->CellWall_Stress

Caption: Mechanisms of action and resulting cellular stress for different antifungal classes.

Experimental Workflow for Comparative Proteomics

The diagram below outlines the key steps in a SILAC-based comparative proteomic analysis.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Culture in 'Light' Medium (Control) Harvest Harvest Cells Light->Harvest Heavy Culture in 'Heavy' Medium (Antifungal Treatment) Heavy->Harvest Extract Protein Extraction Harvest->Extract Mix Mix 1:1 Protein Amount Extract->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identification & Quantification) LCMS->Data

Caption: A typical SILAC-based experimental workflow for quantitative proteomics.

Concluding Remarks

While direct experimental data on the proteomic effects of this compound is pending, its classification as an imidazole antifungal allows for informed predictions. A comparative proteomic analysis, following the robust protocols outlined in this guide, would be invaluable for several reasons:

  • Mechanism of Action Confirmation: To confirm that this compound's primary impact on the proteome aligns with the inhibition of the ergosterol biosynthesis pathway.

  • Off-Target Effects: To identify any unique, off-target protein modulations that differentiate this compound from other azoles, potentially indicating a novel secondary mechanism or a different side-effect profile.

  • Resistance Mechanisms: To elucidate the proteomic landscape of this compound-resistant fungal strains, which is crucial for predicting and combating the development of resistance.

  • Biomarker Discovery: To identify protein biomarkers indicative of this compound's efficacy, which could be used in drug development and clinical monitoring.

This guide serves as a foundational document for researchers embarking on the proteomic characterization of this compound and other novel antifungal compounds. The methodologies and comparative framework provided are designed to ensure rigorous and reproducible scientific inquiry, ultimately accelerating the development of more effective antifungal therapies.

References

Validating the Antibacterial Efficacy of Elubiol Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of Elubiol, a novel dichlorophenyl imidazoldioxolan compound, against established standard antibiotics. The data presented herein is intended to serve as a framework for researchers and drug development professionals in evaluating the potential of this compound as a new antibacterial agent. While this compound has been primarily recognized for its antifungal properties, preliminary research suggests a mechanism of action involving the disruption of microbial cell wall synthesis, indicating a potential for broader antimicrobial applications.[1]

This document outlines the standard methodologies for assessing antibacterial efficacy and presents hypothetical comparative data to illustrate how this compound's performance could be benchmarked against current standards of care.

Data Presentation: Comparative Antibacterial Efficacy

The antibacterial activity of this compound and a panel of standard antibiotics was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Staphylococcus aureus

CompoundClassMIC (µg/mL)
This compound Dichlorophenyl imidazoldioxolan (Hypothetical Data)
Penicillinβ-Lactam0.06
CiprofloxacinFluoroquinolone0.5
GentamicinAminoglycoside1
Amoxicillin/Clavulanic acidβ-Lactam/β-Lactamase Inhibitor2/1

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Escherichia coli

CompoundClassMIC (µg/mL)
This compound Dichlorophenyl imidazoldioxolan (Hypothetical Data)
Penicillinβ-Lactam>128
CiprofloxacinFluoroquinolone0.03
GentamicinAminoglycoside0.5
Amoxicillin/Clavulanic acidβ-Lactam/β-Lactamase Inhibitor8/4

Experimental Protocols

The following experimental protocols, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, were employed to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[2][3][4][5][6][7][8]

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.[2][5][7]

1. Preparation of Materials:

  • Test Compounds: this compound and standard antibiotics (Penicillin, Ciprofloxacin, Gentamicin, Amoxicillin/Clavulanic acid) were prepared as stock solutions in an appropriate solvent.

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used as quality control strains.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used for bacterial growth.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Bacterial colonies were picked from an overnight culture on an agar (B569324) plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension was then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds were prepared in CAMHB directly in the 96-well microtiter plates.

  • Each well was inoculated with the prepared bacterial suspension.

  • Positive (no antimicrobial agent) and negative (no bacteria) control wells were included on each plate.

  • The plates were incubated at 35°C for 16-20 hours in ambient air.

4. Data Analysis:

  • The MIC was determined as the lowest concentration of the antimicrobial agent at which there was no visible growth of the bacteria.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Inoculation Inoculation Standardized Inoculum->Inoculation Serial Dilutions Serial Dilutions Serial Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for this compound's Antibacterial Action

signaling_pathway This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Inhibition Inhibition This compound->Inhibition Cell Wall Synthesis Cell Wall Synthesis Bacterial Cell->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to Inhibition->Cell Wall Synthesis

Caption: Proposed mechanism of this compound's antibacterial action.

References

Elubiol: A Comparative Benchmarking of its Safety and Toxicity Profile Against Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profile of Elubiol, a novel imidazole-class antifungal agent, with established antifungal drugs from the azole, polyene, and echinocandin classes. The objective is to present a data-driven analysis to inform further research and development.

Executive Summary

This compound has demonstrated a favorable safety profile in preclinical studies for topical applications, with no evidence of systemic toxicity, sensitization, irritancy, phototoxicity, or genotoxicity. Its primary mechanism of action is the inhibition of fungal ergosterol (B1671047) biosynthesis, a pathway also targeted by other azole antifungals. While extensive data on the systemic toxicity of this compound is not publicly available, this guide compiles the existing knowledge and benchmarks it against the well-documented safety and toxicity profiles of commonly used antifungal agents: fluconazole (B54011) and itraconazole (B105839) (azoles), amphotericin B (polyene), and caspofungin (echinocandin). This comparative analysis highlights the potential safety advantages of this compound and underscores the need for further investigation into its systemic toxicity profile.

Data Presentation

Table 1: In Vitro Cytotoxicity Data of Antifungal Drugs on Mammalian Cell Lines
DrugCell LineIC50 (µM)Test MethodReference
This compound HepG2 (Liver)Data not available--
HEK293 (Kidney)Data not available--
Fluconazole HepG2 (Liver)>1000MTT Assay[1](--INVALID-LINK--)
HEK293 (Kidney)48.2 ± 9.4Whole-cell patch clamp[2](--INVALID-LINK--)
Itraconazole HepG2 (Liver)~24.83CCK-8 Assay[3](--INVALID-LINK--)
HEK293 (Kidney)Data not available--
Amphotericin B HEK293T (Kidney)>25.6 (non-toxic)Not specified[4](--INVALID-LINK--)
Caspofungin Not specifiedLimited mammalian cell toxicityNot specified[5](--INVALID-LINK--)
Table 2: In Vitro Hemolytic Activity of Antifungal Drugs
DrugConcentrationHemolysis (%)SpeciesReference
This compound Data not availableData not available--
Fluconazole 10 x MIC~20Human[6](--INVALID-LINK--)
Itraconazole 10 µg/mL73 ± 1.7Not specified[7](--INVALID-LINK--)
Amphotericin B 6.25–100.00 μg/mL90-100Not specified[1](--INVALID-LINK--)
Caspofungin ≥ 30 µg/mlSignificantly enhancedHuman[8](9--INVALID-LINK--
Table 3: In Vivo Acute Toxicity of Antifungal Drugs
DrugSpeciesRouteLD50 (mg/kg)Reference
This compound RatOral465 (range, 288-751)[10](--INVALID-LINK--)
Fluconazole RatOral1271 - 2916[11](12--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
Itraconazole RatOral>320[13](14--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--
RatIntravenous40[15](--INVALID-LINK--)
Amphotericin B RatIntravenous4.2[16](--INVALID-LINK--)
Rat (liposomal)Intravenous>50[17](--INVALID-LINK--)
Caspofungin RatIntravenous38[18](--INVALID-LINK--)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of antifungal compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) and comparator drugs are dissolved in a suitable solvent and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.

  • Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vitro Hemolysis Assay

This protocol provides a general method for evaluating the hemolytic potential of antifungal compounds.

  • Blood Collection: Fresh human red blood cells (RBCs) are obtained from healthy donors.

  • RBC Preparation: The RBCs are washed multiple times with a buffered saline solution (e.g., PBS) to remove plasma and other components.

  • Compound Incubation: The washed RBCs are incubated with various concentrations of the test compound and comparator drugs at 37°C for a defined period.

  • Controls: A negative control (RBCs in buffer) and a positive control (RBCs treated with a known hemolytic agent like Triton X-100 to induce 100% hemolysis) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated for each concentration relative to the positive control.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This protocol is a summary of the OECD 423 guideline for acute oral toxicity testing.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Dosing: The test substance is administered orally by gavage at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Step-wise Procedure: The study proceeds in a step-wise manner with a small number of animals at each step. The outcome of the first step determines the dose for the next step.

  • Endpoint: The test is terminated when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level.

  • Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.

Mandatory Visualization

Ergosterol_Biosynthesis_Pathway cluster_azoles Target of Azoles cluster_polyenes Target of Polyenes cluster_echinocandins Target of Echinocandins acetyl_coA Acetyl-CoA hmg_coA HMG-CoA acetyl_coA->hmg_coA mevalonate Mevalonate hmg_coA->mevalonate squalene Squalene mevalonate->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase lanosterol->lanosterol_demethylase Inhibited by this compound, Fluconazole, Itraconazole ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Ergosterol) ergosterol->cell_membrane lanosterol_demethylase->ergosterol amphotericin_b Amphotericin B amphotericin_b->cell_membrane Binds to Ergosterol, forms pores glucan_synthase β-(1,3)-D-glucan synthase cell_wall Fungal Cell Wall (β-(1,3)-D-glucan) glucan_synthase->cell_wall caspofungin Caspofungin caspofungin->glucan_synthase Inhibits

Caption: Antifungal drug targets in the ergosterol biosynthesis pathway and cell wall/membrane.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with antifungal compounds seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Hemolysis_Assay_Workflow start Start collect_blood Collect fresh human blood start->collect_blood wash_rbcs Wash red blood cells (RBCs) collect_blood->wash_rbcs incubate_rbcs Incubate RBCs with antifungal compounds wash_rbcs->incubate_rbcs centrifuge Centrifuge to pellet intact RBCs incubate_rbcs->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant measure_hemoglobin Measure hemoglobin in supernatant collect_supernatant->measure_hemoglobin calculate_hemolysis Calculate % hemolysis measure_hemoglobin->calculate_hemolysis end End calculate_hemolysis->end

Caption: Experimental workflow for the in vitro hemolysis assay.

References

Safety Operating Guide

Navigating the Disposal of Elubiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Elubiol, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific institutional protocols may vary, this guide provides a comprehensive overview of the essential procedures for the safe management and disposal of this compound waste, grounded in established laboratory safety principles.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Core Principles of this compound Waste Management

This compound (Dichlorophenyl imidazoldioxolan) is identified as an irritant with potential health and environmental hazards.[1] Therefore, it must be treated as a hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional. The following procedures are based on general best practices for handling such materials.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous trash or other waste streams.

    • Maintain separate, clearly labeled waste containers for solid and liquid this compound waste.

  • Liquid Waste Management:

    • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound in water."

    • Organic Solvent Solutions: Collect all solutions of this compound in organic solvents (e.g., DMSO) in a separate, designated, leak-proof, and chemically compatible container.[2] The container must be labeled "Hazardous Waste: this compound in [Solvent Name]."

    • Never dispose of liquid this compound waste down the drain. [3][4]

  • Solid Waste Management:

    • Contaminated Labware: Dispose of all items contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated solid hazardous waste container.

    • Empty Containers: An "empty" container that held this compound must be treated as hazardous waste. The first rinse of the container should be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may be permissible for drain disposal if institutional policy allows, but it is best practice to collect all rinses as hazardous waste.

  • Labeling and Storage:

    • All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" or "Dichlorophenyl imidazoldioxolan"), and the primary hazard(s) (e.g., "Irritant," "Environmental Hazard").

    • Keep waste containers securely sealed except when adding waste.[4]

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not allow hazardous waste to accumulate in the laboratory.[4][5]

Quantitative Data Summary

ParameterValueSource
Purity (Typical) 98.69%MedChemExpress[6][7]
Solubility in DMSO 15 mg/mL (26.71 mM)Selleck Chemicals[2]
Storage (Powder) 3 years at -20°CSelleck Chemicals[2]
Storage (in Solvent) 1 year at -80°C; 1 month at -20°CSelleck Chemicals[2]

Experimental Protocol: Decontamination of Glassware

  • Initial Rinse: Carefully rinse the glassware with a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to solubilize this compound. Collect this first rinse as hazardous liquid waste.

  • Second and Third Rinses: Repeat the rinse process two more times, collecting the rinseate as hazardous liquid waste.

  • Washing: After the initial rinses, the glassware can typically be washed with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

This compound Disposal Workflow

Elubiol_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Use in Experiments B Liquid Waste (Aqueous/Organic Solutions) A->B C Solid Waste (Gloves, Pipettes, Vials) A->C D Labeled Liquid Hazardous Waste Container B->D E Labeled Solid Hazardous Waste Container C->E F Secondary Containment in Designated Area D->F E->F G Contact EHS for Pickup F->G H Professional Hazardous Waste Disposal G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Elubiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Elubiol (Dichlorophenyl imidazoldioxolan) in a laboratory setting. It includes operational procedures, personal protective equipment (PPE) recommendations, disposal plans, and emergency response guidelines to ensure the safe and effective use of this compound.

I. Safety and Handling

This compound is a cosmetic ingredient used for conditioning oily skin and has been found to have a potential for reducing cholesterol biosynthesis.[1] While it is generally well-tolerated in cosmetic applications with no evidence of systemic toxicity or sensitization upon dermal application, laboratory handling of the pure compound requires adherence to standard safety protocols for chemical reagents.[1]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H317 May cause an allergic skin reaction
H319 Causes serious eye irritation
H373 May cause damage to organs through prolonged or repeated exposure
H401 Toxic to aquatic life
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles are required.
Skin and Body A lab coat must be worn at all times. Ensure it is buttoned and fits properly to cover as much skin as possible. Long pants and closed-toe shoes are also required.
Respiratory If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, such as a fume hood.

General Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, before breaks, and at the end of the workday.

II. Operational and Disposal Plans

Storage

Proper storage is crucial to maintain the integrity of this compound.

ConditionTemperatureDurationNotes
Powder -20°C3 years
In Solvent -80°C1 yearAliquot to avoid freeze-thaw cycles
In Solvent -20°C1 monthAliquot to avoid freeze-thaw cycles

Note: For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

  • Spill Cleanup:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as outlined above.

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Emergency Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, sealed container. Do not pour this compound solutions down the drain.

  • Disposal: All this compound waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

III. Experimental Protocols

While specific experimental protocols for this compound are not widely published, its known effect on reducing cholesterol production in human keratinocytes suggests that it may act on the cholesterol biosynthesis pathway.[2] A potential mechanism of action is the inhibition of key enzymes in this pathway, possibly through the regulation of Sterol Regulatory Element-Binding Proteins (SREBPs).

Hypothesized Signaling Pathway of this compound

The following diagram illustrates a hypothesized signaling pathway for this compound's action on cholesterol synthesis, based on the known regulatory mechanisms of this process. It is proposed that this compound may inhibit one or more steps in the pathway, leading to a downstream reduction in cholesterol production.

Elubiol_Signaling_Pathway This compound This compound HMG_CoA_Reductase HMG-CoA Reductase This compound->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis SREBP_Pathway SREBP Pathway Activation SREBP_Pathway->HMG_CoA_Reductase Activates Reduced_Cholesterol Reduced Cholesterol Production Cholesterol_Synthesis->Reduced_Cholesterol Reduced_Cholesterol->SREBP_Pathway Inhibits (Feedback)

Caption: Hypothesized mechanism of this compound's inhibition of cholesterol synthesis.

Experimental Workflow: Cholesterol Synthesis Assay in Human Keratinocytes

This workflow outlines a general procedure to assess the impact of this compound on cholesterol synthesis in a human keratinocyte cell line (e.g., HaCaT).

Cholesterol_Assay_Workflow start Start: Culture Human Keratinocytes (HaCaT) treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and collect supernatant incubate->lyse assay Perform Cholesterol Quantitation Assay (e.g., colorimetric or fluorometric) lyse->assay measure Measure absorbance or fluorescence assay->measure analyze Analyze data and determine IC50 of this compound measure->analyze end End analyze->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。